molecular formula C40H38N12O8S2. 2Na<br>C40H38N12Na2O8S2 B125262 Fluorescent brightener 71 CAS No. 16090-02-1

Fluorescent brightener 71

Cat. No.: B125262
CAS No.: 16090-02-1
M. Wt: 924.9 g/mol
InChI Key: VUJGKADZTYCLIL-YHPRVSEPSA-L
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Description

Fluorescent (optical) brighteners are known for their characteristics of protecting baculoviruses against deactivation by UV light and enhancing the activity of these agents as microbial insecticides on hosts and semipermissive hosts. Fluorescent brighteners improve the bioinsecticidal activity of Anticarsia gemmatalis nucleopolyhedrovirus.>

Properties

IUPAC Name

disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
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InChI

InChI=1S/C40H40N12O8S2.2Na/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52;;/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b12-11+;;
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InChI Key

VUJGKADZTYCLIL-YHPRVSEPSA-L
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Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+]
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Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+]
Source PubChem
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Molecular Formula

C40H38N12O8S2. 2Na, C40H38N12Na2O8S2
Record name FLUORESCENT WHITENING AGENT 1
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Related CAS

24231-46-7 (Parent)
Record name Tinopal DMS
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Molecular Weight

924.9 g/mol
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Physical Description

Other Solid, White solid; [ICSC] Off-white odorless granules or powder; [MSDSonline] Commercial form may also be aqueous slurry; [eChemPortal: SIDSUNEP], WHITE POWDER OR GRANULES
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Record name Fluorescent Brightener FWA-1
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Record name FLUORESCENT WHITENING AGENT 1
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Flash Point

not available
Record name FLUORESCENT WHITENING AGENT 1
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Solubility

In water, 5 mg/l at 25 °C., Solubility in water, g/100ml: 0.18 (slightly soluble)
Record name C.I. FLUORESCENT BRIGHTENER 260
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Record name FLUORESCENT WHITENING AGENT 1
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CAS No.

16090-02-1
Record name Tinopal DMS
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Record name Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
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Record name FLUORESCENT BRIGHTENER 71
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Record name FLUORESCENT WHITENING AGENT 1
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Melting Point

>270 °C
Record name C.I. FLUORESCENT BRIGHTENER 260
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action in Fluorescence of Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), a prominent member of the stilbene-derivative class of fluorescent whitening agents (FWAs), is a synthetic organic compound widely utilized across various industries, including textiles, detergents, and paper manufacturing.[1] Its primary function is to enhance the perceived whiteness of materials by absorbing ultraviolet (UV) radiation and re-emitting it as blue light, effectively counteracting the inherent yellowish tinge of many substrates.[1] This technical guide provides a comprehensive overview of the core mechanism of action of FB71 in fluorescence, detailing its photophysical properties, the influence of environmental factors, and standardized experimental protocols for its characterization.

Core Mechanism of Fluorescence

The fluorescence of this compound is fundamentally rooted in its molecular structure, which features a conjugated π-system centered around a trans-stilbene (B89595) backbone. This extended system of alternating double and single bonds is responsible for the molecule's ability to absorb and emit light. The core mechanism can be understood through the following photophysical processes:

  • Excitation: Upon exposure to ultraviolet radiation in the range of 340-370 nm, the π-electrons in the stilbene (B7821643) core of the FB71 molecule absorb photons.[1][2] This absorption of energy promotes an electron from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁).

  • Vibrational Relaxation and Internal Conversion: Following excitation, the molecule is typically in a higher vibrational level of the S₁ state. It rapidly dissipates this excess vibrational energy as heat to the surrounding environment, a process known as vibrational relaxation, descending to the lowest vibrational level of the S₁ state. This is a non-radiative process that occurs on a picosecond timescale.

  • Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the ground state (S₀) through the emission of a photon. This radiative transition is known as fluorescence. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. For FB71, this emission occurs in the blue region of the visible spectrum, typically between 420 nm and 470 nm.[1] One specific source notes an absorption maximum at 349 nm and a fluorescence emission maximum at 442 nm for the beta-crystal form of a similar brightener.[3]

The efficiency of this process is enhanced by the presence of electron-donating groups, such as morpholino and anilino substituents on the triazine rings, which help to stabilize the excited state and increase the quantum yield of fluorescence.[1]

Jablonski Diagram of Fluorescence Mechanism

The photophysical processes involved in the fluorescence of this compound can be visually represented by a Jablonski diagram.

A simplified Jablonski diagram illustrating the photophysical processes of this compound.

Quantitative Photophysical Data

Photophysical PropertyTypical Value/Range for Stilbene DerivativesNotes
Absorption Maximum (λabs) 340 - 370 nm[2]Corresponds to the π → π* transition of the stilbene core.
Molar Extinction Coefficient (ε) 25,000 - 60,000 M-1cm-1A measure of how strongly the molecule absorbs light at a given wavelength.
Emission Maximum (λem) 420 - 470 nm[1]The emitted blue light is responsible for the whitening effect.
Fluorescence Quantum Yield (Φf) 0.2 - 0.9[4]Represents the efficiency of the fluorescence process. Highly dependent on the molecular environment and rigidity.
Fluorescence Lifetime (τf) 0.5 - 5.0 ns[5]The average time the molecule spends in the excited state before emitting a photon.

Influence of Environmental Factors

The fluorescent properties of FB71 are sensitive to its immediate environment. Key factors that can influence its mechanism of action include:

  • Solvent Polarity: Increasing solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum due to the stabilization of the more polar excited state relative to the ground state.

  • pH: The chemical structure of FB71 contains nitrogen atoms that can be protonated at low pH. This can alter the electronic structure of the molecule and, consequently, its absorption and emission characteristics.

  • Molecular Aggregation: At high concentrations, FB71 molecules can form aggregates, which can lead to self-quenching of fluorescence and a decrease in the quantum yield.

  • Binding to Substrates: When FB71 adsorbs onto a substrate like cotton or paper, its molecular conformation can become more rigid.[6] This restriction of rotational and vibrational modes can reduce non-radiative decay pathways and lead to an enhancement of the fluorescence quantum yield.

Experimental Protocols

The characterization of the fluorescent properties of this compound involves several key experiments. The following are detailed methodologies for these essential analyses.

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of FB71.

Methodology:

  • Sample Preparation: Prepare a dilute solution of FB71 in a suitable solvent (e.g., water, ethanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Absorption Spectrum Measurement:

    • Use a UV-Visible spectrophotometer.

    • Scan a wavelength range from 250 nm to 500 nm.

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λabs).

  • Emission Spectrum Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λabs.

    • Scan the emission wavelength from a value slightly higher than the excitation wavelength to approximately 700 nm.

    • Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of FB71 relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with that of FB71 (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

  • Sample Preparation: Prepare a series of solutions of both the FB71 sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

    • Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

      Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample² / nstd²)

      where:

      • Φf,std is the quantum yield of the standard.

      • Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • nsample and nstd are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

Measurement of Fluorescence Lifetime

Objective: To determine the fluorescence lifetime (τf) of FB71.

Methodology:

  • Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of FB71 as described for quantum yield measurements.

  • Data Acquisition:

    • Excite the sample with the pulsed light source at the absorption maximum.

    • Collect the emitted photons and measure the time delay between the excitation pulse and the arrival of the first emitted photon.

    • Repeat this process for a large number of excitation pulses to build up a histogram of photon arrival times.

  • Data Analysis:

    • The resulting histogram represents the fluorescence decay curve.

    • Fit the decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to extract the fluorescence lifetime (τf).

Experimental Workflow for Fluorescence Analysis of Textiles

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Textile Textile Sample Treated with FB71 Extraction Extraction of FB71 (e.g., with aqueous methanol) Textile->Extraction Dilution Dilution to appropriate concentration Extraction->Dilution Abs UV-Vis Absorption Spectroscopy Dilution->Abs Fluo Fluorescence Spectroscopy Dilution->Fluo Lifetime Fluorescence Lifetime Measurement (TCSPC) Dilution->Lifetime Spectra Determine λ_abs and λ_em Abs->Spectra Fluo->Spectra QY Calculate Quantum Yield (Φ_f) Fluo->QY LT Determine Lifetime (τ_f) Lifetime->LT Spectra->QY

A general experimental workflow for the characterization of this compound from a textile substrate.

Conclusion

This compound operates through a classic mechanism of fluorescence, absorbing UV radiation and emitting blue light, which is central to its function as a whitening agent. Its photophysical properties are intricately linked to its stilbene-based molecular structure and are sensitive to environmental conditions. A thorough understanding of these properties, obtained through rigorous experimental characterization, is essential for optimizing its performance in various applications and for assessing its environmental fate and potential biological interactions. The methodologies outlined in this guide provide a robust framework for the detailed investigation of FB71 and other similar fluorescent compounds.

References

C.I. Fluorescent Brightener 71: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Fluorescent Brightener 71 (FBA 71), with the CAS number 16090-02-1, is a prominent member of the stilbene-disulfonic acid class of optical brightening agents.[1][2] Chemically known as Disodium 4,4′-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonate, this compound is widely utilized in the textile, paper, and detergent industries to enhance the whiteness of materials.[3][4] Its mechanism of action involves the absorption of ultraviolet radiation and subsequent emission of blue light, which counteracts the natural yellowish tint of substrates. This technical guide provides an in-depth overview of the structure, synthesis, and key properties of C.I. This compound.

Chemical Structure

The molecular structure of C.I. This compound is characterized by a central stilbene-2,2'-disulfonic acid core, which is symmetrically substituted on both sides. Each side features a triazine ring that is further functionalized with an aniline (B41778) and a morpholine (B109124) group. The presence of sulfonic acid groups imparts water solubility to the molecule.[5]

Chemical Formula: C₄₀H₃₈N₁₂Na₂O₈S₂[4]

Molecular Weight: 924.91 g/mol [6]

Synonyms: FBA 71, Disodium 4,4′-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonate, Fluorescent Brightener 260[4]

Physicochemical and Spectral Properties

C.I. This compound is typically a pale yellow, odorless powder.[2] It exists in two crystalline forms, α (amorphous) and β (crystalline), with the β-form exhibiting a superior whitening effect.[2] A summary of its key quantitative properties is presented in the tables below.

Property Value Reference
Melting Point>270 °C[2][7]
Water Solubility (20-25 °C)1.223 - 1.9 g/L[2]
log Kow-1.58[1]
AppearancePale yellow solid[2]
Spectral Property Value Reference
UV Absorption Maximum (λmax)349 nm[2]
Fluorescence Emission Maximum442 nm[2]

Synthesis of C.I. This compound

The synthesis of C.I. This compound is a multi-step process that begins with the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid) with cyanuric chloride. This is followed by sequential nucleophilic substitution reactions with aniline and morpholine. The temperature and pH of the reaction mixture are critical parameters that must be carefully controlled at each stage to ensure the selective substitution of the chlorine atoms on the triazine rings.

Synthesis Pathway

Synthesis of C.I. This compound DSD_acid 4,4'-Diaminostilbene-2,2'-disulfonic acid (DSD acid) Intermediate_1 Dichlorotriazinyl Intermediate DSD_acid->Intermediate_1 Condensation (0-5 °C, pH 6-7.5) Cyanuric_Chloride Cyanuric Chloride Cyanuric_Chloride->Intermediate_1 Intermediate_2 Monochlorotriazinyl Intermediate Intermediate_1->Intermediate_2 Substitution (30-35 °C) Aniline Aniline Aniline->Intermediate_2 FB71 C.I. This compound Intermediate_2->FB71 Substitution (80 °C) Morpholine Morpholine Morpholine->FB71

Caption: Synthesis pathway of C.I. This compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of C.I. This compound, adapted from industrial production methods.

Materials:

  • 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid)

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Aniline

  • Morpholine

  • Sodium carbonate

  • Acetone

  • Ice

  • Water

Procedure:

Step 1: First Condensation - Formation of the Dichlorotriazinyl Intermediate

  • In a reaction vessel, prepare a solution of DSD acid in water and adjust the pH to 6-7 with a 10% aqueous solution of sodium carbonate.

  • In a separate vessel, prepare a dispersion of cyanuric chloride in an ice-water mixture (below 0 °C).

  • Slowly add the DSD acid solution to the cyanuric chloride dispersion while maintaining the temperature between 0-5 °C and the pH at 6-7.5 by the continuous addition of 10% sodium carbonate solution.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC is recommended).

Step 2: Second Condensation - Reaction with Aniline

  • To the reaction mixture from Step 1, add aniline.

  • Raise the temperature to 30-35 °C and stir for approximately 2 hours.

Step 3: Third Condensation - Reaction with Morpholine

  • Following the reaction with aniline, add morpholine to the mixture.

  • Increase the temperature to 80 °C and continue stirring for another 2 hours.

Step 4: Isolation and Purification

  • After the final condensation, remove any organic solvent (e.g., acetone, if used) by evaporation.

  • Adjust the pH of the solution to 6-7.5 with a suitable base.

  • The product can be induced to crystallize by heating to 120-130 °C, which facilitates the conversion from the α-amorphous form to the β-crystalline form.[2]

  • Cool the mixture and collect the solid product by filtration.

  • Wash the filter cake with water.

  • The crude product can be further purified by recrystallization or other standard techniques.

  • Dry the final product under vacuum at 80 °C.

Characterization:

The identity and purity of the synthesized C.I. This compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess purity.

  • UV-Visible and Fluorescence Spectroscopy: To verify the optical properties.

Conclusion

C.I. This compound is a commercially significant stilbene-based optical brightener with a well-defined chemical structure and a multi-step synthesis process. Its effectiveness lies in its ability to absorb UV light and emit blue light, thereby enhancing the perceived whiteness of various materials. The synthesis, while straightforward in principle, requires careful control of reaction conditions to achieve a high-purity product. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and scientists working with this compound.

References

Fluorescent brightener 71 CAS number 16090-02-1 information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16090-02-1

Chemical Name: Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate

This technical guide provides an in-depth overview of Fluorescent Brightener 71 (FB 71), a prominent optical brightening agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, industrial applications, relevant experimental protocols, and toxicological profile.

Core Properties and Specifications

This compound is a stilbene-based compound widely utilized for its ability to absorb ultraviolet light and re-emit it as blue light, resulting in a whiter and brighter appearance of treated materials.[1][2] It exists as a pale yellow, odorless powder or granules and is soluble in water.[2][3]

PropertyValue
Molecular Formula C₄₀H₃₈N₁₂Na₂O₈S₂
Molecular Weight 924.91 g/mol [2]
Appearance White to off-white or pale yellow powder/granules[2][3]
Melting Point >270 °C[3][4]
Water Solubility 1.223-1.9 g/L at 20-25°C[3][4]; 5 mg/L at 25°C[2][5]
Absorption Wavelength (λmax) 349 nm[3]
Emission Wavelength (λem) 442 nm[3]
Synonyms Fluorescent Brightener 260, C.I. This compound, Optical Brightener AMS, Optical Brightener DMS, Optical Brightener CXT[4][6]

Industrial Applications and Methodologies

FB 71 is a key ingredient in the textile, paper, and detergent industries, where it serves to enhance the whiteness and brightness of products.[2][6]

Textile Industry

In the textile industry, FB 71 is applied to cotton, nylon, and other fabrics to improve their appearance.[6][7] It is typically used in the finishing stages of textile production.

Experimental Protocol: Application in Cotton Finishing

A general procedure for applying FB 71 to cotton fabric involves preparing a finishing bath, applying it to the fabric, and then drying and curing the material.

Textile_Finishing_Workflow A Preparation of Finishing Bath (0.1-0.3% FB 71 solution) B Padding of Cotton Fabric A->B Application C Drying (e.g., 100-120°C) B->C Moisture Removal D Curing (e.g., 150-170°C) C->D Fixation E Finished Brightened Fabric D->E Final Product

A simplified workflow for applying this compound in textile finishing.
Paper Industry

In papermaking, FB 71 is added to the pulp slurry or applied as a surface coating to increase the brightness of the final paper product.[2][8] A patented method suggests using 0.01%-1.0% by weight of FB 71 at an optimal operating temperature of 30-80°C.[8]

Experimental Protocol: Wet-End Application in Papermaking

The following diagram illustrates a typical workflow for incorporating FB 71 in the wet-end of the papermaking process.

Papermaking_Workflow A Pulp Slurry Preparation B Addition of FB 71 (0.01-1.0% by weight) A->B Incorporation C Sheet Formation B->C Web Forming D Pressing & Drying C->D Water Removal E Brightened Paper Product D->E Final Product

Workflow for the wet-end application of this compound in papermaking.
Detergent Industry

FB 71 is a common additive in laundry detergents, where it deposits on fabrics during washing to maintain or enhance their whiteness.[9]

Experimental Protocol: Formulation of a Heavy-Duty Liquid Detergent

A representative formulation for a heavy-duty liquid laundry detergent incorporating FB 71 is outlined below. The process involves the sequential mixing of various components.

Detergent_Formulation_Workflow A 1. Dissolve FB 71 in Water B 2. Add Surfactants & Builders A->B C 3. Incorporate Enzymes & Polymers B->C D 4. Add Fragrance & Preservatives C->D E 5. pH Adjustment & Viscosity Control D->E F Final Liquid Detergent E->F

A generalized workflow for formulating a liquid laundry detergent with this compound.

Environmental Fate and Toxicological Profile

Environmental Persistence and Degradation

This compound is not readily biodegradable in aquatic environments.[10] However, it can undergo photodegradation when exposed to sunlight, with a half-life of 3-6 hours in laboratory studies.[11] This degradation can lead to the formation of persistent metabolites.[11] The compound is expected to be persistent in soil and sediment.[1]

Experimental Protocol: Assessment of Ready Biodegradability (OECD Test Guideline 301D)

The ready biodegradability of FB 71 can be assessed using the Closed Bottle Test (OECD 301D). This method involves incubating the test substance with an inoculum in a sealed bottle and measuring the consumption of dissolved oxygen over a 28-day period.

OECD_301D_Workflow A Preparation of Test Medium (Mineral nutrients, FB 71) B Inoculation with Microorganisms A->B C Incubation in Sealed Bottles (28 days in the dark) B->C D Measurement of Dissolved Oxygen C->D E Calculation of % Biodegradation D->E

Workflow for the OECD 301D Closed Bottle Test for ready biodegradability.
Bioaccumulation

Studies conducted according to OECD Test Guideline 305C have shown that this compound has a low potential for bioaccumulation in fish.[11] The bioconcentration factors (BCF) were determined to be well below the threshold for a bioaccumulation hazard.[11]

Toxicological Assessment in Caenorhabditis elegans**

Research using the nematode Caenorhabditis elegans as a model organism has provided insights into the potential toxicological effects of FB 71. Exposure to FB 71 was found to inhibit growth, locomotion, and reproduction in the nematodes.[12] Furthermore, the study indicated that FB 71 could induce oxidative stress, as evidenced by the increased expression of genes such as gpx-4 and sod-4, which are associated with the production of reactive oxygen species (ROS).[1]

Experimental Protocol: C. elegans Toxicity Assay

A typical toxicity assessment in C. elegans involves exposing the nematodes to various concentrations of the test substance and observing different endpoints.

Celegans_Toxicity_Workflow A Synchronization of C. elegans Culture B Exposure to FB 71 (Varying concentrations) A->B C Endpoint Assessment (Lethality, Growth, Locomotion, Reproduction) B->C D Gene Expression Analysis (e.g., qPCR for stress response genes) B->D E Data Analysis & Interpretation C->E D->E

A general workflow for assessing the toxicity of this compound using C. elegans.

Potential Signaling Pathway Interaction

A molecular docking study identified the CD40 ligand as a potential protein target for this compound, suggesting a possible interaction with immune signaling pathways.[1] The CD40/CD40L signaling pathway is crucial for a variety of immune responses.

CD40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD40L CD40 Ligand (CD154) CD40 CD40 Receptor CD40L->CD40 Binding TRAFs TRAFs (TRAF2, 3, 5, 6) CD40->TRAFs Recruitment FB71 This compound (Potential Interactor) FB71->CD40L Potential Interaction MAPK MAPK Pathway TRAFs->MAPK NFkB NF-κB Pathway TRAFs->NFkB PI3K PI3K/Akt Pathway TRAFs->PI3K Gene_Expression Gene Expression (Immune Response, Cell Survival, Proliferation) MAPK->Gene_Expression NFkB->Gene_Expression PI3K->Gene_Expression

A potential interaction of this compound with the CD40 ligand signaling pathway.

Analytical Methods

High-performance liquid chromatography (HPLC) is a primary method for the separation and quantification of this compound in various matrices.[1][13]

Experimental Protocol: HPLC Analysis

A general HPLC method for the analysis of FB 71 would involve sample extraction, chromatographic separation, and detection.

HPLC_Analysis_Workflow A Sample Preparation (Extraction & Cleanup) B HPLC System (Pump, Injector, Column) A->B Injection C Chromatographic Separation (e.g., Reversed-Phase) B->C D Detection (e.g., Fluorescence or UV-Vis) C->D E Data Acquisition & Analysis D->E

References

An In-depth Technical Guide to Fluorescent Brightener 71 and its Synonyms in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorescent Brightener 71, a compound widely utilized across various industries for its optical brightening properties. This document delves into its chemical identity, synonymous terms found in scientific literature, quantitative data, and detailed experimental applications. Additionally, it explores the current understanding of its biological interactions, offering insights for researchers in toxicology and drug development.

Chemical Identity and Synonyms

This compound is a complex organic molecule belonging to the stilbene (B7821643) class of compounds. Its ability to absorb ultraviolet light and re-emit it in the blue spectrum makes it an effective whitening agent. In scientific and commercial literature, it is referred to by a multitude of names, which can often be a source of confusion. The following table summarizes its key identifiers and most common synonyms.

Identifier Type Value Citation
Chemical Name Disodium 4,4'-bis[[4-anilino-6-morpholino-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate[1]
IUPAC Name disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
CAS Number 16090-02-1[1]
Molecular Formula C40H38N12Na2O8S2[1]
Molecular Weight 924.91 g/mol
Common Synonyms C.I. Fluorescent Brightener 260, FWA-1, Tinopal AMS, Tinopal DMS-X, Blankophor MBBH, Calcofluor White RC, FBA-260[1]

Quantitative Data

A summary of the key quantitative data for this compound is presented below, compiled from various scientific sources.

Property Value Citation
Appearance White to off-white powder[1]
Melting Point >270 °C
Water Solubility 1.223-1.9 g/L at 20-25°C
LogP -1.58 to 1.186 at 25°C
Absorption Max (λmax) 340-370 nm[2]
Emission Max (λem) 420-470 nm (blue region)[2]

Experimental Protocols

Detailed experimental protocols for the application and analysis of this compound are crucial for reproducible research. Below are methodologies cited in the literature for its use in various fields.

A patented method for increasing paper brightness using this compound outlines the following general procedure:

  • Preparation of Whitening Agent Solution: Due to its low solubility in water, a stock solution is prepared by carefully optimizing the dosage in water at various temperatures.

  • Application: The this compound solution is applied during the wet-end of the papermaking process.

  • Concentration: Approximately 0.01% to 1.0% by weight of this compound based on the dry weight of the paper pulp is used.[2]

  • Operating Temperature: The process is carried out at an optimal temperature range of 30-80°C.[2]

  • Retention Time: A retention time of 5 minutes is maintained to allow for sufficient interaction with the pulp fibers.[2]

  • Measurement of Brightness: The ISO brightness of the resulting paper is measured using a brightness meter at a wavelength of 457 nm.[2]

This compound is a common ingredient in laundry detergents to enhance the whiteness of fabrics. A typical formulation involves:

  • Incorporation Method: The brightener can be incorporated by spray-drying, agglomerating, or post-blending with the detergent powder. For liquid detergents, it is added during the cold blending process.

  • Dosage:

    • Powder Detergents: 0.01% to 0.1% (100 to 1000 ppm) based on the total weight of the formula.

    • Liquid Detergents: 0.01% to 0.05% (100 to 500 ppm) based on the total weight of the formula.

  • Mechanism: During the wash cycle, the brightener deposits onto the fabric fibers. It then absorbs UV light from daylight and re-emits it as blue light, counteracting any yellowing of the fabric.

A common method for the detection and quantification of this compound in various matrices is HPLC coupled with a fluorescence detector (FLD).

  • Sample Preparation:

    • Textiles/Paper: A sample is ultrasonically extracted with a 30% N,N-dimethylformamide aqueous solution.

    • Environmental Waters: Solid-phase extraction is used to concentrate the analyte from water samples.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

    • Detection: A fluorescence detector is set to an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 430 nm.

  • Quantification: The external standard method is used for quantification by comparing the peak area of the analyte in the sample to that of a known standard.[1]

Biological Interactions and Signaling Pathways

Current scientific literature on the specific interaction of this compound with cellular signaling pathways is limited. However, toxicological studies have provided some insights into its biological effects.

A key study investigating the effects of this compound on the nematode Caenorhabditis elegans revealed that exposure to the compound induced an oxidative stress response. This suggests that the compound may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and the subsequent activation of protective gene expression.

The study also employed molecular docking simulations to predict potential interactions with human proteins. The highest affinity was found for the CD40 ligand, a protein involved in immune responses. This computational finding suggests a potential for interaction with immune system components, though this requires experimental validation.

Another in vitro study using a reporter gene assay with human breast cancer cells indicated a potential estrogenic effect of C.I. Fluorescent Brightener 260 (a synonym for this compound). However, the researchers emphasized the need for in vivo studies to confirm this finding.

Based on the available evidence, a direct and specific signaling pathway modulated by this compound has not been elucidated. The most prominent biological effect observed is the induction of a general stress response.

Visualizations

The following diagrams illustrate the known biological response to this compound and a typical experimental workflow for its analysis.

Oxidative Stress Response to this compound FB71 Fluorescent Brightener 71 Cell Cellular Environment FB71->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces StressResponse Oxidative Stress Response Genes (e.g., sod-4, gpx-4) ROS->StressResponse Activates Transcription of ProteinSynthesis Synthesis of Protective Proteins StressResponse->ProteinSynthesis Leads to CellularDefense Enhanced Cellular Defense Mechanisms ProteinSynthesis->CellularDefense Contributes to

Caption: Oxidative stress response pathway induced by this compound in C. elegans.

HPLC-FLD Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Textile, Water) Extraction Extraction (e.g., Ultrasonic, SPE) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection (Ex: 350 nm, Em: 430 nm) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Concentration of This compound Quantification->Result

Caption: A typical workflow for the analysis of this compound using HPLC-FLD.

References

A Technical Guide to the Photophysical Properties of Stilbene-Based Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of stilbene-based fluorescent dyes. These compounds are of significant interest due to their diverse applications, ranging from fluorescent probes in biomedical imaging to molecular rotors for viscosity sensing. This document details their synthesis, spectral characteristics, quantum yields, and includes experimental protocols for their characterization.

Core Photophysical Properties of Stilbene-Based Dyes

The fundamental structure of stilbene (B7821643), a hydrocarbon consisting of a trans or cis ethene double bond substituted with a phenyl group on both carbon atoms of the double bond, forms the basis for a wide array of fluorescent dyes.[1] The extended π-conjugated system of stilbene derivatives gives rise to their characteristic fluorescence.[1] The photophysical properties of these dyes can be finely tuned by introducing various substituent groups to the phenyl rings, which can alter the electron-donating or -accepting nature of the molecule, and by extending the conjugation.[2][3]

Absorption and Emission Spectra

Stilbene-based dyes typically exhibit absorption maxima in the ultraviolet to visible region of the electromagnetic spectrum.[2][3] The specific absorption wavelength is highly dependent on the molecular structure and the solvent environment.[4][5] Following excitation, the molecule relaxes to the ground state, emitting a photon in the process, which is observed as fluorescence. The emission spectra are generally red-shifted compared to the absorption spectra, a phenomenon known as the Stokes shift.[3]

Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] The quantum yield of stilbene derivatives is particularly sensitive to their environment and molecular structure.[7] For instance, the trans isomer of stilbene is generally more fluorescent than the cis isomer, which has a very low quantum yield due to efficient non-radiative decay pathways.[8][9] Factors such as solvent viscosity can significantly impact the quantum yield, a property that is exploited in their application as molecular rotors.[7][10]

Solvatochromism

Many stilbene-based dyes exhibit solvatochromism, where the color of the dye solution changes with the polarity of the solvent.[4][11] This occurs because the solvent can differentially stabilize the ground and excited states of the dye molecule, leading to a shift in the absorption and emission wavelengths.[11] This property makes them useful as probes for investigating the polarity of microenvironments.[4]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of stilbene-based fluorescent dyes, compiled from the literature.

Table 1: Photophysical Properties of Selected Stilbene-Based Dyes

Compound/Dye NameAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φf)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolventReference(s)
trans-Stilbene294-0.04434,010Hexane[9]
trans-Stilbene--0.05-Methylcyclohexane/isohexane (2:1)[9]
trans-Stilbene--0.15-Glycerol[9]
cis-Stilbene276-Low (not specified)36,230Hexane[8]
4,4'-Bis(2-cyanostyryl)stilbene (S3E)3904640.42-CH₂Cl₂[3]
Stilbene 420-428.5 (fluorescence peak)--Not specified[12]
Benzoxazolyl Stilbene Derivatives-435 - 471--Not specified[2][13]
BODIPY-Stilbene Conjugates (11a, 11b, 16)-665 - 680-High (comparable to parent BODIPY)Water or Ethanol[14][15]
Imidazoleisoindole-based Stilbene (Imi-Zoxi)-430 - 4600.27-CH₂Cl₂[16]
Methoxy-trans-stilbene Analogs--0.07 - 0.69-Solid State[1]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7][17][18]

Principle: If a solution of a standard and a test sample have identical absorbance at the same excitation wavelength, it is assumed they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[17] The following equation is used:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[7]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • Subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

Procedure:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the stilbene-based dye under investigation.

  • Solvent and Purity: Use spectroscopic grade solvents and ensure all glassware is clean to avoid fluorescent impurities. Check the solvent for any background fluorescence.[18]

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the stilbene-based dye in the chosen solvent.

  • Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6][17] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.10.[17]

  • Absorbance Measurements: Record the UV-Vis absorption spectra of all working solutions and a solvent blank. Note the absorbance at the chosen excitation wavelength.[6]

  • Fluorescence Measurements:

    • Set the excitation and emission slits of the fluorometer to an appropriate width (e.g., 2-5 nm).[6]

    • Record the corrected fluorescence emission spectra of all working solutions and the solvent blank at the same excitation wavelength used for the absorbance measurements.[6]

  • Data Analysis:

    • Integrate the area under each corrected fluorescence emission curve.[6]

    • Subtract the integrated intensity of the solvent blank from each sample and standard measurement.[6]

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.[7][17]

    • Determine the gradient (slope) of the linear fit for both plots.[6]

  • Calculation: Use the equation above to calculate the fluorescence quantum yield of the stilbene-based dye.

Characterization of Absorption and Emission Spectra

Instrumentation: A UV-Vis spectrophotometer is required for absorbance measurements, and a spectrofluorometer is needed for fluorescence measurements.

Procedure:

  • Sample Preparation:

    • Dissolve the stilbene-based dye in a suitable spectroscopic grade solvent.

    • Prepare a solution with a concentration that results in an absorbance maximum between 0.5 and 1.5 for optimal signal-to-noise ratio in the absorption spectrum. For fluorescence measurements, a more dilute solution with an absorbance of less than 0.1 at the excitation wavelength is typically used to minimize inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Use a quartz cuvette with a standard path length of 1 cm.

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of the dye solution over the desired wavelength range.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a fluorescence cuvette.

    • Set the excitation wavelength, typically at or near the λ_abs determined from the absorption spectrum.

    • Set the excitation and emission slit widths to control the light intensity and spectral resolution.

    • Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.

    • Identify the wavelength of maximum emission (λ_em).

    • The instrument software can often correct the spectra for variations in lamp intensity and detector response.

Applications and Workflows

Stilbene-Based Dyes as Molecular Rotors

The fluorescence quantum yield of certain stilbene derivatives is highly dependent on the viscosity of their local environment.[10] This is due to the competition between fluorescence and non-radiative decay through intramolecular rotation (photoisomerization). In a viscous medium, this rotation is hindered, leading to an increase in fluorescence intensity.[10] This property allows them to be used as "molecular rotors" to probe the microviscosity of their surroundings.[10]

G Workflow for Microviscosity Measurement using a Stilbene-Based Molecular Rotor cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment prep_rotor Prepare Stilbene-Based Molecular Rotor Solution mix Mix Rotor with Each Sample prep_rotor->mix prep_samples Prepare Samples of Known Viscosities prep_samples->mix measure_fluor Measure Fluorescence Intensity/Lifetime mix->measure_fluor plot_cal Plot Fluorescence vs. Viscosity measure_fluor->plot_cal gen_curve Generate Calibration Curve plot_cal->gen_curve determine_visc Determine Microviscosity from Calibration Curve gen_curve->determine_visc prep_unknown Prepare Unknown Sample with Rotor measure_unknown Measure Fluorescence of Unknown Sample prep_unknown->measure_unknown measure_unknown->determine_visc

Caption: Workflow for determining microviscosity using a stilbene-based molecular rotor.

Stilbene-Based Dyes for Amyloid Plaque Detection

Stilbene derivatives have been developed as fluorescent probes for the detection of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease.[14][19][20] These probes are designed to bind to Aβ aggregates, leading to a change in their fluorescence properties, such as an increase in fluorescence intensity (a "turn-on" effect).[20] This allows for the visualization and quantification of amyloid deposits.

G Experimental Workflow for Amyloid Plaque Detection cluster_prep Preparation cluster_binding Binding Assay cluster_imaging Imaging prep_probe Synthesize and Purify Stilbene-Based Probe incubate Incubate Probe with Aβ Aggregates prep_probe->incubate stain Stain Tissue with Fluorescent Probe prep_probe->stain prep_abeta Prepare Aβ Aggregates (Fibrils, Oligomers) prep_abeta->incubate measure_fluor Measure Fluorescence Spectra incubate->measure_fluor analyze_change Analyze 'Turn-On' Effect and Spectral Shifts measure_fluor->analyze_change tissue_prep Prepare Brain Tissue Sections (Post-mortem) tissue_prep->stain microscopy Fluorescence Microscopy Imaging stain->microscopy visualize Visualize and Quantify Amyloid Plaques microscopy->visualize

References

The Antifungal Activity of Fluorescent Brightener 71: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescent Brightener 71 (FB71), a stilbene-derived optical brightening agent, has demonstrated notable antifungal properties. This technical guide provides an in-depth analysis of its antifungal activity, drawing parallels with the well-characterized, structurally similar compound, Calcofluor White (CFW). The primary mechanism of action involves the disruption of fungal cell wall integrity through the binding of chitin (B13524), a critical structural polysaccharide. This interference with cell wall synthesis leads to fungicidal effects against a range of pathogenic fungi. This document summarizes the available data on its antifungal efficacy, details relevant experimental protocols for its evaluation, and visualizes the key molecular interactions and cellular pathways involved.

Introduction

This compound (CAS No. 16090-02-1) is a diaminostilbene derivative widely used in the detergent and paper industries.[1] Its structural resemblance to Calcofluor White (CFW), a known fluorescent stain for chitin and a potent antifungal agent, has led to investigations into its own fungicidal capabilities.[2][3] The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for the development of novel antifungal therapies. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential component of the cell wall in most pathogenic fungi, providing structural rigidity and protection. Compounds that interfere with chitin synthesis or organization can compromise fungal viability, making them promising candidates for antifungal drug development. This guide explores the antifungal activity of FB71, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action

The antifungal activity of this compound is primarily attributed to its ability to bind to chitin in the fungal cell wall.[2][3] This interaction disrupts the normal process of cell wall synthesis and assembly, leading to a loss of structural integrity and ultimately, cell death.

Chitin Binding and Disruption of Cell Wall Synthesis

FB71, like other stilbene-based fluorescent brighteners, non-covalently binds to nascent chitin chains as they are being synthesized and extruded into the cell periphery.[2] This binding is thought to occur via hydrogen bonding with the polysaccharide chains. By intercalating with the chitin polymers, FB71 physically hinders their proper alignment and cross-linking, which is essential for the formation of a stable and functional cell wall.[2] This disruption leads to a weakened cell wall that is unable to withstand osmotic stress, resulting in cell lysis. Electron microscopy of fungal cells treated with similar optical brighteners has revealed a marked thickening and blurred contours of the cell walls, indicative of aberrant cell wall synthesis.[4]

Induction of Cell Wall Stress Response

The disruption of cell wall integrity by agents like FB71 can trigger a cellular stress response in fungi. In the model yeast Saccharomyces cerevisiae, the antifungal effect of Calcofluor White has been shown to be dependent on a functional High-Osmolarity Glycerol (HOG) signaling pathway.[5] The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is activated in response to various environmental stresses, including cell wall damage.[6][7] It is plausible that FB71, by inducing cell wall stress, also activates this or similar signaling pathways in susceptible fungi. The sustained activation of such stress pathways in the face of irreparable cell wall damage likely contributes to the fungicidal outcome.

Quantitative Data on Antifungal Activity

Table 1: Antifungal Activity of Calcofluor White (CFW) against Trichophyton rubrum and Candida albicans

Fungal SpeciesCompoundMIC₈₀ (µg/mL)MFC₉₅/₉₉ (µg/mL)Reference
Trichophyton rubrumCalcofluor White2.875.73 (MFC₉₉)[3]
Candida albicansCalcofluor White11.46 - 22.9222.92 - 45.85 (MFC₉₅)[3]

Note: The data presented is for Calcofluor White and is intended to be representative of the expected activity of this compound, as suggested by the literature. Further empirical studies are required to establish the precise MIC and MFC values for FB71.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the antifungal activity of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound (FB71) stock solution (e.g., 1 mg/mL in an appropriate solvent like DMSO or water)

  • Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or a microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for C. albicans, Potato Dextrose Agar for T. rubrum).

    • Harvest the fungal cells/spores and suspend them in sterile saline.

    • Adjust the inoculum concentration to a final density of 0.5-2.5 x 10³ cells/mL for yeasts or 1-3 x 10³ conidia/mL for molds in RPMI-1640 medium.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the FB71 stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (blank).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well (except the negative control).

    • Incubate the plates at 35°C for 24-48 hours (for C. albicans) or up to 96 hours for slower-growing molds like T. rubrum.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of FB71 that causes a significant inhibition of growth (e.g., 80% inhibition, MIC₈₀) compared to the drug-free control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 492 nm) using a microplate reader.

Chitin Staining with this compound

This protocol allows for the visualization of chitin in the fungal cell wall.

Materials:

  • This compound solution (e.g., 0.1% w/v in distilled water or 10% KOH)

  • Fungal culture

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing clinical specimens)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter (e.g., excitation ~347 nm, emission ~450 nm)

Procedure:

  • Place a drop of the fungal suspension or a small portion of a fungal colony on a clean microscope slide.

  • Add one drop of the this compound staining solution. If using a dense specimen, a drop of 10% KOH can be added to clear cellular debris.[8][9]

  • Place a coverslip over the specimen and allow it to stand for 1-2 minutes.[8][9]

  • Examine the slide under a fluorescence microscope using a UV filter set. Chitin-containing structures, such as the cell wall and septa, will fluoresce brightly (typically blue-white or apple-green depending on the filters used).[8][9]

Transmission Electron Microscopy (TEM) of Treated Fungal Cells

TEM can be used to visualize the ultrastructural changes in fungal cells after treatment with FB71.

Materials:

Procedure:

  • Sample Preparation:

    • Incubate the fungal culture with a sub-inhibitory concentration of FB71 for a defined period.

    • Harvest the cells by centrifugation.

  • Fixation:

    • Fix the cells in the primary fixative for several hours at 4°C.

    • Wash the cells with buffer and then post-fix with the secondary fixative for 1-2 hours.

  • Dehydration and Embedding:

    • Dehydrate the fixed cells through a graded series of ethanol concentrations.

    • Infiltrate the dehydrated cells with embedding resin and polymerize at an appropriate temperature.

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

    • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Imaging:

    • Examine the stained sections using a Transmission Electron Microscope to observe any alterations in the cell wall structure, such as increased thickness, delamination, or abnormal chitin deposition.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.

Signaling Pathways and Mechanisms

Antifungal_Mechanism_of_FB71 cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm FB71 Fluorescent Brightener 71 Chitin Nascent Chitin Chains FB71->Chitin Binds to Glucan β-Glucan Matrix StressResponse Cell Wall Stress Response Chitin->StressResponse Disruption leads to ChitinSynthase Chitin Synthase ChitinSynthase->Chitin Synthesizes HOG_pathway HOG Pathway (MAPK Cascade) CellLysis Cell Lysis StressResponse->HOG_pathway Activates StressResponse->CellLysis Induces

Caption: Mechanism of action of this compound.

Experimental Workflows

Experimental_Workflow_FB71 cluster_antifungal_testing Antifungal Susceptibility Testing cluster_microscopy Microscopy prep_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of FB71 serial_dilution->inoculate_plate incubate Incubate inoculate_plate->incubate read_mic Determine MIC incubate->read_mic treat_fungi Treat Fungi with FB71 read_mic->treat_fungi Inform concentration stain_chitin Fluorescent Staining (Chitin) treat_fungi->stain_chitin tem_prep TEM Sample Preparation treat_fungi->tem_prep fluorescence_microscopy Fluorescence Microscopy stain_chitin->fluorescence_microscopy tem_imaging TEM Imaging tem_prep->tem_imaging

Caption: Experimental workflow for evaluating FB71.

Conclusion

This compound demonstrates significant antifungal activity, primarily through the disruption of fungal cell wall synthesis by binding to chitin. While direct quantitative data for FB71 is currently limited, its fungicidal effects are comparable to the well-studied compound Calcofluor White, making it a person of interest for further investigation as a potential antifungal agent. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of its efficacy and mechanism of action. Future research should focus on obtaining precise MIC and MFC values for FB71 against a broader range of clinically relevant fungi and further elucidating the downstream cellular responses to the cell wall stress it induces. The unique mode of action targeting the fungal cell wall highlights the potential of FB71 and similar compounds in the development of new antifungal therapies.

References

Understanding the Binding Mechanism of Fluorescent Brightener 71 to Chitin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), also widely known as Calcofluor White, is a stilbene-derived fluorescent dye extensively utilized in various industrial and biological applications. In the realm of life sciences, it is a prominent tool for the visualization of chitin (B13524), a crucial structural polysaccharide in fungal cell walls, insect exoskeletons, and other biological matrices. This guide provides a comprehensive overview of the binding mechanism of FB71 to chitin, focusing on the available quantitative data, detailed experimental protocols for its characterization, and a visual representation of the underlying molecular interactions.

The Binding Mechanism: A Physicochemical Perspective

The binding of this compound to chitin is a non-covalent interaction driven by a combination of forces. The planar, aromatic structure of the stilbene (B7821643) core of FB71 allows it to align with the linear chains of β-1,4-linked N-acetylglucosamine residues that constitute the chitin polymer. The primary forces governing this interaction are believed to be:

  • Hydrogen Bonding: The numerous hydroxyl and acetamido groups on the chitin polymer can form hydrogen bonds with the sulfonate and amine groups of the FB71 molecule.

  • Van der Waals Forces: The close association of the planar dye molecule with the surface of the chitin fibril leads to significant van der Waals interactions.

  • Hydrophobic Interactions: The aromatic rings of FB71 can engage in hydrophobic interactions with less polar regions of the chitin structure.

Upon binding, the fluorescence of FB71 is significantly enhanced. This is likely due to the rigidification of the dye molecule upon association with the polysaccharide, which reduces non-radiative decay pathways and favors the emission of photons.

Quantitative Binding Data

ParameterValuePolysaccharideMethod
Binding Equilibrium Constant (K) Not Reported--
Dissociation Constant (Kd) Not Reported--
Number of Binding Sites (N) Not Reported--
Enthalpy Change (ΔH) Not Reported--
Entropy Change (ΔS) Not Reported--

Note: The absence of specific values in the table underscores the gap in the current scientific literature regarding the precise quantitative binding thermodynamics of FB71 to chitin.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the quantitative binding parameters of this compound to chitin.

Fluorescence Spectroscopy

This technique is used to determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction by monitoring the change in fluorescence intensity of FB71 upon titration with chitin.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 mM in a suitable aqueous buffer, such as phosphate-buffered saline, pH 7.4). The final concentration used in the experiment should be low enough to avoid inner filter effects (typically in the low micromolar range).

    • Prepare a suspension of purified chitin (e.g., from shrimp shells) in the same buffer. The chitin should be finely ground and homogenized to ensure a consistent suspension. The concentration of the chitin suspension needs to be determined (e.g., by dry weight).

  • Instrumentation:

    • Use a fluorescence spectrophotometer capable of measuring fluorescence emission spectra.

    • Set the excitation wavelength to the absorption maximum of FB71 (approximately 347 nm) and the emission wavelength to its emission maximum (approximately 435 nm).

  • Titration Experiment:

    • Place a fixed concentration of FB71 solution in a quartz cuvette.

    • Record the initial fluorescence intensity (F₀).

    • Incrementally add small aliquots of the chitin suspension to the cuvette.

    • After each addition, allow the system to equilibrate (e.g., for 1-2 minutes with gentle stirring) and record the fluorescence intensity (F).

    • Continue the titration until the fluorescence intensity reaches a plateau (saturation).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the concentration of chitin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., the one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

  • Preparation of Reagents:

    • Prepare a solution of this compound and a suspension of chitin in the same, thoroughly degassed buffer. The buffer should have a low ionization enthalpy to minimize heat signals from buffer protonation/deprotonation.

    • The concentration of FB71 in the sample cell and chitin in the syringe should be carefully chosen to ensure a measurable heat signal and a well-defined binding isotherm. A general guideline is to have the concentration of the macromolecule in the cell at 10-50 times the expected Kd and the ligand in the syringe at 10-20 times the cell concentration.

  • Instrumentation:

    • Use an Isothermal Titration Calorimeter.

    • Set the experimental temperature (e.g., 25°C).

  • Titration Experiment:

    • Fill the sample cell with the FB71 solution and the injection syringe with the chitin suspension.

    • Perform a series of small, sequential injections of the chitin suspension into the FB71 solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of chitin to FB71.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).

    • The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

Visualizing the Interaction and Workflows

Proposed Binding Mechanism

The following diagram illustrates the key molecular interactions proposed to be involved in the binding of this compound to a chitin polymer.

Proposed Binding Mechanism of FB71 to Chitin cluster_chitin Chitin Polymer cluster_fb71 FB71 Molecule GlcNAc1 N-acetylglucosamine GlcNAc2 N-acetylglucosamine GlcNAc1->GlcNAc2 GlcNAc3 N-acetylglucosamine GlcNAc2->GlcNAc3 FB71 This compound FB71->GlcNAc2 Hydrogen Bonds Van der Waals Forces Hydrophobic Interactions

Caption: Molecular interactions driving FB71 binding to chitin.

Experimental Workflow: Fluorescence Spectroscopy

The workflow for determining the binding parameters using fluorescence spectroscopy is outlined below.

Workflow for Fluorescence Spectroscopy Binding Assay prep Prepare FB71 Solution and Chitin Suspension setup Set up Fluorometer (Excitation/Emission λ) prep->setup titrate Titrate Chitin into FB71 Solution setup->titrate measure Measure Fluorescence Intensity after each addition titrate->measure plot Plot ΔF vs. [Chitin] measure->plot analyze Non-linear Regression Analysis plot->analyze results Determine Kd and Stoichiometry analyze->results

Caption: Workflow for fluorescence spectroscopy binding analysis.

Experimental Workflow: Isothermal Titration Calorimetry

The following diagram illustrates the workflow for characterizing the thermodynamic profile of the binding interaction using ITC.

Workflow for Isothermal Titration Calorimetry prep Prepare and Degas FB71 and Chitin Samples setup Set up ITC Instrument (Temperature, Injection Parameters) prep->setup titrate Inject Chitin into FB71 in Sample Cell setup->titrate measure Measure Heat Change per Injection titrate->measure plot Plot Heat Change vs. Molar Ratio measure->plot analyze Fit Data to Binding Model plot->analyze results Determine Ka, n, ΔH, and ΔS analyze->results

Caption: Workflow for ITC binding analysis.

Conclusion

The binding of this compound to chitin is a specific interaction that forms the basis of its utility as a vital fluorescent probe in biological research. While the qualitative aspects of this binding are well-established, there is a notable lack of quantitative data in the existing literature. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the precise binding affinity, stoichiometry, and thermodynamic drivers of this interaction. Such quantitative understanding will not only deepen our fundamental knowledge of polysaccharide-dye interactions but also aid in the development of novel chitin-targeting probes and therapeutics. Further research, particularly employing techniques like fluorescence spectroscopy, isothermal titration calorimetry, and computational modeling, is essential to fully characterize the binding mechanism of this compound to chitin.

An In-depth Technical Guide to the Applications of Fluorescent Brightener 71 in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB-71), a stilbene-based optical brightening agent, has found a significant niche in biological research beyond its primary industrial applications in the detergent and paper industries.[1] Its utility stems from its ability to bind specifically to β-1,4-linked glucans, such as chitin (B13524) and cellulose (B213188), which are integral components of fungal cell walls and plant tissues, respectively. This specific binding results in a strong blue fluorescence under ultraviolet (UV) excitation, making it a valuable tool for visualization and quantification in various biological assays. This guide provides a comprehensive overview of the applications of this compound and its close analog, Calcofluor White, in biological research, with a focus on experimental protocols and data presentation for researchers and drug development professionals.

Physicochemical and Photophysical Properties

PropertyValueReferences
Chemical Formula C₄₀H₃₈N₁₂Na₂O₈S₂[2][3][4]
Molecular Weight 924.91 g/mol [2][3]
Excitation Maximum (λex) ~340-380 nm (UV)[1][5]
Emission Maximum (λem) ~440-450 nm (Blue)[6]

Core Applications in Biological Research

The primary application of this compound in biological research is as a fluorescent stain for visualizing chitin and cellulose. This property lends itself to several key areas of investigation.

Mycology: Fungal Identification and Morphological Studies

FB-71 and Calcofluor White are extensively used for the rapid and sensitive detection of fungi in clinical and environmental samples. The dye binds to the chitin in the fungal cell wall, causing the hyphae, pseudohyphae, and yeast forms to fluoresce brightly, allowing for clear visualization against a dark background.

Plant Biology: Cell Wall Imaging

In plant sciences, FB-71 serves as an excellent stain for visualizing cellulosic cell walls. This is particularly useful for studying plant development, morphology, and the effects of genetic or environmental modifications on cell wall structure.

Drug Development: Antifungal Drug Discovery

The essential role of chitin in fungal cell wall integrity makes it an attractive target for antifungal drug development. FB-71 is a valuable tool in this area, particularly in high-throughput screening (HTS) assays to identify inhibitors of chitin synthesis. A reduction in fluorescence intensity after treatment with a compound indicates potential inhibition of chitin production.[7][8]

Cell Viability and Cytotoxicity Assays

In conjunction with other fluorescent dyes, FB-71 can be used in cell viability assays. For instance, in fungal or plant cells, it can be used to identify all cells in a population, while a membrane-impermeable dye like propidium (B1200493) iodide can identify dead cells with compromised membranes.

Experimental Protocols

Protocol for Fungal Staining with this compound (Calcofluor White)

This protocol is suitable for the microscopic examination of fungal elements in various samples.

Materials:

  • This compound or Calcofluor White M2R solution (0.1% w/v in distilled water)

  • 10% Potassium Hydroxide (KOH)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., 420-480 nm)

Procedure:

  • Place a small amount of the specimen (e.g., a fungal culture, a clinical sample smear) on a clean microscope slide.

  • Add one drop of 10% KOH to the specimen to clear cellular debris (optional, but recommended for clinical samples).

  • Add one drop of the this compound solution.

  • Gently mix with a sterile applicator stick and place a coverslip over the suspension.

  • Incubate at room temperature for 1-5 minutes.

  • Observe under a fluorescence microscope using the appropriate filter set.

Expected Results: Fungal elements, such as hyphae, yeast, and spores, will exhibit bright blue-white or apple-green fluorescence against a dark background.

Protocol for High-Throughput Screening of Chitin Synthase Inhibitors

This protocol is designed for a 96-well plate format to screen for compounds that inhibit fungal chitin synthesis.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., YPD, RPMI)

  • 96-well clear-bottom black plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • This compound solution (1 mg/mL stock in water)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~435 nm)

Procedure:

  • Prepare a fungal inoculum in the growth medium at a predetermined concentration.

  • Dispense the fungal inoculum into the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., no-compound control, solvent control, positive control with a known chitin synthase inhibitor).

  • Incubate the plate under optimal growth conditions for a period that allows for new cell wall synthesis (e.g., 4-24 hours).

  • After incubation, centrifuge the plate to pellet the cells.

  • Remove the supernatant and wash the cells twice with PBS.

  • Resuspend the cells in a PBS solution containing this compound at a final concentration of 10 µg/mL.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Wash the cells twice with PBS to remove unbound dye.

  • Resuspend the cells in PBS and measure the fluorescence intensity using a microplate reader.

Data Analysis: A dose-dependent decrease in fluorescence intensity compared to the untreated control indicates inhibition of chitin synthesis. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

Protocol for Fungal Viability Assay using Flow Cytometry

This protocol allows for the simultaneous assessment of fungal cell viability and total cell count.

Materials:

  • Fungal cell suspension

  • This compound solution (1 mg/mL stock in water)

  • Propidium Iodide (PI) solution (1 mg/mL stock in water)

  • PBS

  • Flow cytometer with UV and blue lasers

Procedure:

  • Harvest and wash the fungal cells with PBS.

  • Adjust the cell concentration to approximately 1 x 10⁶ cells/mL in PBS.

  • Add this compound to a final concentration of 10 µg/mL and PI to a final concentration of 1 µg/mL.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Excite FB-71 with the UV laser and detect the emission in the blue channel. Excite PI with the blue laser and detect the emission in the red channel.

Data Analysis:

  • Total cells: All cells stained with this compound.

  • Live cells: Cells that are positive for FB-71 and negative for PI.

  • Dead cells: Cells that are positive for both FB-71 and PI.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound in a biological context is its non-covalent binding to chitin and cellulose through hydrogen bonds. This interaction disrupts the proper assembly of chitin microfibrils, leading to a weakened cell wall and, at higher concentrations, can have an antifungal effect.

While FB-71 does not directly participate in or modulate specific signaling pathways, its effect on the cell wall can trigger cellular stress responses. In fungi, damage to the cell wall can activate the High-Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase cascade that responds to various stresses, including osmotic stress and cell wall damage.[9][10][11][12] Activation of the HOG pathway in response to cell wall disruption by agents like Calcofluor White is a compensatory mechanism to reinforce the cell wall.

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sho1 Sho1 Sln1 Sln1 Ste20_Ste50 Ste20/Ste50 Sho1->Ste20_Ste50 Ypd1_Ssk1 Ypd1/Ssk1 Sln1->Ypd1_Ssk1 Ste11 Ste11 (MAPKKK) Ste20_Ste50->Ste11 Pbs2 Pbs2 (MAPKK) Ste11->Pbs2 Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylation Glycerol_synthesis Glycerol Synthesis Hog1->Glycerol_synthesis Hog1_n Hog1 Hog1->Hog1_n Translocation Ypd1_Ssk1->Ssk2_Ssk22 Ssk2_Ssk22->Pbs2 Gene_expression Stress Response Gene Expression Hog1_n->Gene_expression Experimental_Workflow_HTS start Start: Fungal Inoculum and Test Compounds incubation Incubate to Allow Cell Wall Synthesis start->incubation centrifugation1 Centrifuge and Wash Cells (x2) incubation->centrifugation1 staining Resuspend in FB-71 Solution and Incubate centrifugation1->staining centrifugation2 Centrifuge and Wash Cells (x2) staining->centrifugation2 readout Measure Fluorescence in Microplate Reader centrifugation2->readout analysis Data Analysis: Calculate IC50 readout->analysis Logical_Relationship_Viability cluster_stains Fluorescent Stains cluster_cells Cell Populations FB71 Fluorescent Brightener 71 Live Live Cells (Intact Membrane) FB71->Live Stains Cell Wall Dead Dead Cells (Compromised Membrane) FB71->Dead Stains Cell Wall PI Propidium Iodide (PI) PI->Dead Enters and Stains Nucleus Live->PI Excludes

References

An In-depth Technical Guide to the Safe Handling of Fluorescent Brightener 71 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Fluorescent Brightener 71 (CAS No. 16090-02-1) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Chemical Identification and Physicochemical Properties

This compound, also known as C.I. Fluorescent Brightener 260, is a chemical compound widely used as a fluorescent whitening agent.[1] Its primary function is to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, causing a whitening effect.[2]

PropertyValueReference
Chemical Formula C40H38N12Na2O8S2[3]
Molecular Weight 924.915 g/mol [4]
Appearance Off-white to yellowish solid granules or powder[1][5]
Odor Odorless[5]
Melting Point > 300 °C[5]
Solubility in Water 1.9 g/L at 20 °C[5]
pH (1% solution) 7.0 - 8.0[5]

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance.[5][6] However, prolonged exposure may pose some health risks.[1] It is important to handle it with care to avoid potential irritation.

Potential Health Effects:

  • Eye Contact: May cause mild eye irritation.[7]

  • Skin Contact: May cause redness, swelling, and pain with prolonged contact.[3]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation, leading to coughing and sneezing.[1][3][7]

  • Ingestion: Ingestion of significant quantities may lead to mild gastrointestinal discomfort, including nausea, vomiting, and diarrhea.[1][3]

Toxicological and Ecotoxicological Data

Data TypeValueSpeciesReference
Acute Oral Toxicity (LD50) > 5,000 mg/kgRat[8]
Acute Dermal Toxicity (LD50) > 2,000 mg/kgRat[8]
Toxicity to Fish (LC50, 96h) > 337 mg/LZebrafish (Danio rerio)[5]
Toxicity to Fish (LC50, 96h) 750 mg/LRainbow Trout (Oncorhynchus mykiss)[5]
Toxicity to Fish (LC50, 96h) 1060 mg/LChannel Catfish (Ictalurus punctatus)[5]
Toxicity to Invertebrates (EC50, 24h) > 1000 mg/LDaphnia magna[5]
Mutagenicity Not mutagenic in bacterial tests (Ames test)-[5]
Biodegradability Not readily biodegradable-[4][6]

Laboratory Handling and Safety Precautions

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment. The following workflow outlines the key stages from receipt to disposal.

G cluster_0 Receiving and Storage cluster_1 Preparation and Handling cluster_2 Spill and Emergency Procedures cluster_3 Waste Disposal A Receive Chemical B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C D Keep Container Tightly Closed C->D E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) F Handle in a Chemical Fume Hood or Ventilated Area E->F G Avoid Dust Formation F->G H Weigh and Prepare Solutions G->H I Evacuate Area in Case of Large Spill J Wear Protective Equipment for Cleanup I->J K Sweep up Spilled Solid, Moisten to Prevent Dusting J->K L Collect in a Closed Container for Disposal K->L M Dispose of Waste in Accordance with Local Regulations N Do Not Discharge to Sewer Systems M->N O Offer Rinsed Containers for Recycling M->O

Caption: General laboratory workflow for handling this compound.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[4] The use of a chemical fume hood is recommended, especially when working with the powder form, to minimize the inhalation of dust.[3][5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear safety glasses with side-shields or chemical splash goggles that conform to approved standards such as EN166 (EU) or NIOSH (US).[6]

  • Skin Protection:

    • Gloves: Wear impervious, chemical-resistant gloves. Inspect gloves for any damage before use.[6]

    • Lab Coat/Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[3][6]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator appropriate for the airborne concentration of the substance.[3][4]

Handling Procedures
  • Avoid contact with skin and eyes.[5][6]

  • Avoid the formation and inhalation of dust.[5][6]

  • Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.[5][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[9]

Storage
  • Store in a cool, dry, and dark location in a tightly sealed container.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[3][5]

  • Protect containers from physical damage.[3]

Experimental Protocols

While specific experimental protocols will vary based on the research application, the following general procedures should be followed when incorporating this compound into an experiment.

Preparation of Stock Solutions
  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the powder to the appropriate solvent (e.g., deionized water) in a suitable container.

  • Mixing: Gently agitate or stir the solution until the powder is fully dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a clearly labeled, tightly sealed container in a cool, dark place.

First Aid Measures

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air and allow them to rest. Seek medical attention if symptoms persist.[4][5]
Skin Contact Remove contaminated clothing. Rinse the affected area with soap and water.[3][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[3][4][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[4][5]

Accidental Release Measures

  • Small Spills:

    • Ensure adequate ventilation.[8]

    • Wear appropriate personal protective equipment.[3]

    • Sweep up the spilled substance into a covered container for disposal.[4]

    • If appropriate, moisten the powder with water first to prevent dusting.[4]

    • Wash the contaminated surface with soap and water.[3]

  • Large Spills:

    • Evacuate the area.[3]

    • Prevent the substance from entering drains and waterways.[8]

    • Follow the procedures for small spills, taking additional precautions as necessary.

Fire-Fighting Measures

  • Flammability: this compound is not combustible.[4]

  • Hazardous Combustion Products: In the event of a fire, it may decompose and emit irritating or toxic fumes and gases, such as carbon oxides, nitrogen oxides, and hydrogen sulfide.[4][8]

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4]

  • Do not allow the chemical to enter the environment or sewer systems.[4]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.[10] Rinsed containers may be offered for recycling.[6]

References

Unveiling the Solubility Profile of Fluorescent Brightener 71: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Fluorescent Brightener 71 (CAS No. 16090-02-1), a widely used optical brightening agent in the detergent, paper, and textile industries. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed solubility data and standardized experimental protocols.

Core Findings: Solubility Data Summary

The solubility of this compound is a critical parameter for its application and formulation. The following table summarizes the available quantitative and qualitative solubility data in various solvents. It is important to note the significant discrepancies reported for its aqueous solubility, which may be attributable to differences in experimental methodologies, pH, or the physical form (crystalline vs. amorphous) of the brightener. The value of 1.9 g/L at 20°C is cited in regulatory documents from the OECD and the Australian government, suggesting a higher degree of confidence.

SolventSolubilityTemperature (°C)pHSource(s)
Water 1.9 g/L 20 10.5 [1]
1.223 - 1.9 g/L20-25Not Specified[2]
650 g/L20Not Specified
5 mg/L25Not Specified[3]
Dimethyl Sulfoxide (DMSO) Slightly SolubleNot SpecifiedNot Specified[2][4]
Methanol Very Slightly Soluble (with heating)Not SpecifiedNot Specified[2][4]
Ethylene (B1197577) Glycol SolubleNot SpecifiedNot Specified[2]

Experimental Protocol: Determining Solubility

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following workflow outlines a general method for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess This compound mix Combine solid and solvent in a sealed vessel prep_solid->mix prep_solvent Measure a known volume of solvent prep_solvent->mix agitate Agitate at a constant temperature until equilibrium is reached mix->agitate settle Allow undissolved solid to settle agitate->settle separate Separate the saturated solution from the undissolved solid (e.g., filtration, centrifugation) settle->separate aliquot Take a known volume of the clear saturated solution separate->aliquot quantify Quantify the concentration of the dissolved solid (e.g., HPLC, UV-Vis Spectrophotometry) aliquot->quantify calculate Calculate solubility (e.g., in g/L) quantify->calculate

Figure 1: Experimental workflow for solubility determination.

Discussion of Solubility Characteristics

The stilbene-disulfonic acid core of this compound, which includes two sulfonate groups, is a key structural feature that imparts water solubility.[5] However, the molecule also possesses large hydrophobic regions, which likely contribute to its limited solubility in water and its affinity for organic solvents. The significant variation in reported aqueous solubility values highlights the importance of controlling experimental parameters such as pH and temperature. The patent literature suggests that its application in papermaking has been historically challenged by its "extremely low solubility in water".[6] For organic solvents, the available data is qualitative, indicating that it is sparingly soluble in polar aprotic solvents like DMSO and requires heating to dissolve even slightly in alcohols like methanol.[2][4] Its reported solubility in ethylene glycol suggests that polyalcohols may be effective solvents for this compound.[2]

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound. The presented data and experimental protocol are intended to support researchers and professionals in the effective formulation and application of this important industrial chemical. Further research is warranted to quantify its solubility in a broader range of organic solvents and to definitively resolve the discrepancies in its reported aqueous solubility.

References

The Core Principles of Fluorescent Brighteners in Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of fluorescent brighteners in microscopy. Fluorescent brighteners, also known as fluorescent whitening agents (FWAs) or optical brightening agents (OBAs), are a class of dyes widely utilized for their ability to bind to specific polysaccharides and emit strong fluorescence, enabling high-contrast imaging of various biological structures.

Fundamental Principles of Fluorescence

Fluorescent brighteners operate on the principle of fluorescence, a photoluminescence phenomenon. The process begins when a fluorophore, the fluorescent molecule, absorbs a photon of light at a specific excitation wavelength. This absorption of energy elevates an electron to an excited singlet state.[1] Due to vibrational relaxation, a non-radiative process, the electron loses some energy and descends to the lowest vibrational level of the excited state. The electron then returns to its ground state by emitting a photon of light at a longer wavelength (lower energy).[1] This emission of light is what is observed as fluorescence. The difference between the peak excitation and peak emission wavelengths is known as the Stokes Shift.[1]

Fluorescent brighteners are particularly effective because they absorb light in the ultraviolet (UV) spectrum (typically 340-380 nm), which is invisible to the human eye, and re-emit it as visible blue light (typically 420-470 nm).[2] This emitted blue light masks any inherent yellowness of a specimen and increases the overall perceived brightness, creating a "whitening" effect.[2]

cluster_0 Ground State (S0) cluster_1 Excited State (S1) s0 Molecule at Rest s1 Excited Molecule s0->s1 1. Absorption (UV Photon) s1->s0 3. Fluorescence Emission (Visible Blue Photon) s1->s1 2. Vibrational Relaxation (Non-radiative)

Figure 1: The process of fluorescence in a fluorescent brightener.

Common Fluorescent Brighteners in Microscopy

A variety of fluorescent brighteners are utilized in biological research, with the most common being derivatives of stilbene (B7821643) and coumarin.[2] Their selection depends on the specific application, target organism, and available microscope filter sets.

Data Presentation: Comparison of Common Fluorescent Brighteners

Fluorescent BrightenerCommon Name(s)Typical Excitation Max (nm)Typical Emission Max (nm)Brightness FactorsPrimary Targets
Calcofluor White M2R Fluorescent Brightener 28 (FB28)~355, ~365~433, ~435High affinity for chitin (B13524) and cellulose (B213188).Fungi, Plants, Algae, Insects (Chitin)
Tinopal CBS-X Fluorescent Brightener 351 (FBA 351)~349~435High fluorescence intensity, good water solubility.Bacteria, Fungi, Cellulose Fibers
Uvitex 2B ~350~430Slower photobleaching rate compared to Calcofluor White.[1][3]Fungi, Algae
Blankophor R ~373~417Good affinity for β-glycosidically linked polysaccharides.[4]Fungi
Rylux BSU Not readily availableNot readily availableCan inhibit yeast growth at higher concentrations.[5]Fungi (Yeast)

Note: The brightness of a fluorescent molecule is determined by its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light to emitted light).[1] Specific values for these parameters are not consistently published for all commercial fluorescent brighteners.

Key Applications in Research

The primary application of fluorescent brighteners in microscopy is the staining of cell walls and other structures rich in cellulose and chitin.

  • Mycology: Fluorescent brighteners are extensively used for the rapid detection and morphological study of fungi. They bind to the chitin in fungal cell walls, providing a clear and high-contrast image of hyphae, spores, and yeast cells.[6]

  • Plant Biology: The cellulose in plant cell walls is readily stained by fluorescent brighteners, allowing for detailed visualization of cellular structure and development.[7]

  • Microbiology: These dyes are effective for staining a wide range of microorganisms for both microscopy and flow cytometry, aiding in their detection and discrimination.[8]

  • Developmental Biology: The chitinous exoskeletons of insects and other arthropods can be visualized using fluorescent brighteners, facilitating studies of development and morphology.[9]

Experimental Protocols

Detailed and optimized protocols are crucial for successful staining with fluorescent brighteners. Below are representative protocols for common applications.

Protocol 1: General Staining of Fungi with Calcofluor White M2R

This protocol is suitable for the rapid visualization of fungal elements in various samples.

Materials:

  • Calcofluor White M2R solution (0.1% w/v in distilled water)

  • 10% Potassium Hydroxide (KOH)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI or UV filter set

Procedure:

  • Place a small amount of the specimen onto a clean microscope slide.

  • Add one drop of 10% KOH to the specimen to clear cellular debris (optional, but recommended for dense samples).

  • Add one drop of 0.1% Calcofluor White M2R solution.

  • Gently mix the solutions on the slide with a pipette tip.

  • Place a coverslip over the specimen, avoiding air bubbles.

  • Incubate at room temperature for 1-5 minutes, protected from light.

  • Observe under a fluorescence microscope using a UV or DAPI filter set (e.g., Excitation ~365 nm, Emission ~435 nm). Fungal elements will fluoresce brightly against a dark background.[6]

start Start prep_slide Prepare Specimen on Slide start->prep_slide add_koh Add 10% KOH (Optional) prep_slide->add_koh add_cfw Add 0.1% Calcofluor White add_koh->add_cfw mix Gently Mix add_cfw->mix coverslip Apply Coverslip mix->coverslip incubate Incubate 1-5 min coverslip->incubate observe Observe with Fluorescence Microscope incubate->observe end End observe->end

Figure 2: Experimental workflow for fungal staining.

Protocol 2: Staining of Plant Cell Walls with Calcofluor White M2R

This protocol is adapted for staining cellulose in plant tissues, such as Arabidopsis thaliana stems.[7]

Materials:

  • Calcofluor White M2R stock solution (0.2% w/v in distilled water)

  • Calcofluor White M2R working solution (0.02% w/v in distilled water)

  • Distilled water

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI or UV filter set

Procedure:

  • Prepare thin sections of the plant tissue and place them in a microcentrifuge tube.

  • Add 1 mL of the 0.02% Calcofluor White working solution to the sections.

  • Incubate at room temperature for 5-10 minutes.

  • Carefully remove the staining solution.

  • Wash the sections by adding 1 mL of distilled water, incubating for 5 minutes, and then removing the water. Repeat this wash step 3-4 times.

  • Gently transfer the stained sections to a microscope slide with a drop of water and apply a coverslip.

  • Observe under a fluorescence microscope. Cell walls will show bright blue-white fluorescence.

Protocol 3: Yeast Viability Staining for Flow Cytometry with Calcofluor White M2R

This protocol allows for the assessment of yeast viability using a combination of a viability dye and Calcofluor White M2R for cell wall identification.

Materials:

  • Yeast culture

  • Wash buffer (e.g., 10 mM HEPES, pH 7.2, with 2% glucose)

  • Calcofluor White M2R solution (e.g., 25 µM final concentration)

  • Viability dye (e.g., Propidium Iodide or SYTOX Green)

  • Flow cytometer with UV and visible light lasers

Procedure:

  • Harvest yeast cells from the culture and wash them with the appropriate buffer.

  • Resuspend the cells in the wash buffer to the desired concentration (e.g., 10^6 cells/mL).

  • Add the viability dye according to the manufacturer's instructions and incubate.

  • Add Calcofluor White M2R to a final concentration of approximately 25 µM.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the stained cells on a flow cytometer. Use the fluorescence from Calcofluor White (excited by a UV laser and detected in the blue channel) to gate on the yeast population.

  • Within the yeast population, use the fluorescence from the viability dye (excited by a visible light laser) to distinguish between live and dead cells.

Potential Issues and Troubleshooting

Several factors can affect the quality of staining and imaging with fluorescent brighteners.

Photobleaching: This is the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence signal upon prolonged exposure to excitation light. To minimize photobleaching, reduce the intensity and duration of light exposure. Some brighteners, like Uvitex 2B, are reported to be more photostable than others.[1][3]

Phototoxicity: High-intensity light can damage the specimen, affecting cellular processes and viability. This is a particular concern in live-cell imaging. Use the lowest possible light intensity and exposure time.

Autofluorescence: Some biological structures can naturally fluoresce, creating a background signal that can interfere with the desired signal from the brightener. This is often more pronounced in the blue and green regions of the spectrum.

Non-specific Staining: At high concentrations, some brighteners may exhibit non-specific binding to other cellular components. It is important to optimize the staining concentration and include appropriate washing steps.

problem Problem Observed no_signal No or Weak Signal problem->no_signal e.g., Low Fluorescence high_bg High Background problem->high_bg e.g., Non-specific Staining photobleaching Signal Fades Quickly problem->photobleaching e.g., Signal Loss sol_no_signal_1 Increase Stain Concentration or Incubation Time no_signal->sol_no_signal_1 sol_no_signal_2 Check Microscope Filter Set and Light Source no_signal->sol_no_signal_2 sol_high_bg_1 Decrease Stain Concentration high_bg->sol_high_bg_1 sol_high_bg_2 Increase Washing Steps high_bg->sol_high_bg_2 sol_high_bg_3 Check for Autofluorescence (Unstained Control) high_bg->sol_high_bg_3 sol_photobleaching_1 Reduce Light Exposure Time/Intensity photobleaching->sol_photobleaching_1 sol_photobleaching_2 Use a More Photostable Brightener (e.g., Uvitex 2B) photobleaching->sol_photobleaching_2

Figure 3: A troubleshooting guide for common issues.

Conclusion

Fluorescent brighteners are powerful and versatile tools for fluorescence microscopy, providing a simple and effective method for visualizing cellulose- and chitin-containing structures. A thorough understanding of their fluorescent properties, combined with optimized staining protocols and careful consideration of potential issues like photobleaching, will enable researchers to generate high-quality, high-contrast images for a wide range of biological investigations.

References

Methodological & Application

Application Notes: Staining Fungal Cell Walls with Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent Brightener 71 (FB71), a stilbene-derivative optical brightening agent, is a powerful fluorochrome for the rapid visualization of fungal elements in research and clinical settings. This compound functions by binding non-specifically to β-1,3 and β-1,4 polysaccharides, primarily chitin (B13524) and cellulose (B213188), which are abundant components of fungal cell walls.[1][2] Upon binding, FB71 absorbs ultraviolet (UV) light and emits a strong blue fluorescence, rendering fungal structures such as hyphae, pseudohyphae, and spores brightly illuminated against a dark background.[3] This high-contrast imaging simplifies the morphological identification of fungi and is a valuable tool in mycology, drug development, and diagnostics.

Principle of Staining

The staining mechanism of this compound is based on the principle of fluorescence. The molecule absorbs light in the near-UV range and re-emits it at a longer wavelength in the visible blue spectrum.[4] The stilbene (B7821643) backbone of the FB71 molecule provides a conjugated π-system that is responsible for this photophysical property.[3] Its affinity for chitin and cellulose allows for the specific demarcation of the fungal cell wall. The addition of a clearing agent, such as potassium hydroxide (B78521) (KOH), is often employed to macerate host tissue and cellular debris in clinical or environmental samples, thereby reducing background fluorescence and enhancing the visibility of the stained fungal elements.[5][6]

Applications in Research and Drug Development

  • Morphological Studies: FB71 staining is instrumental in visualizing the detailed morphology of fungal cells, including septa and budding patterns, which are crucial for taxonomic identification.

  • Antifungal Drug Efficacy: Researchers can utilize FB71 to observe changes in fungal cell wall integrity and morphology following exposure to antifungal compounds. Disruption of the cell wall can be readily assessed by alterations in staining patterns.

  • Biofilm Analysis: The dye can be used to stain the chitin-rich extracellular matrix of fungal biofilms, enabling the study of biofilm structure and development.

  • Screening and Detection: In a laboratory setting, FB71 provides a rapid and sensitive method for screening cultures and clinical specimens for the presence of fungi.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of this compound and similar compounds for fungal cell wall staining.

Table 1: Spectroscopic Properties

ParameterWavelength RangeOptimal WavelengthSource
Excitation300-400 nm~349 nm
Emission420-470 nm~442 nm

Table 2: Reagent Concentrations

ReagentWorking ConcentrationPurposeSource
This compound0.05% - 0.1% (w/v)Fungal Cell Wall Staining[7]
Potassium Hydroxide (KOH)10% - 20% (w/v)Tissue Maceration/Clearing[5]
Evans Blue (optional)0.05% (w/v)Counterstain to reduce background fluorescence[6]

Table 3: Incubation and Observation Parameters

ParameterDuration/SettingNotesSource
Staining Incubation Time2 - 15 minutesCan be extended for denser tissue samples.[8][9]
Clearing Time with KOH5 - 30 minutesCan be accelerated by gentle warming (e.g., 56°C).[5]
Microscope Filter SetDAPI or similar UV filterExcitation filter: 340-380 nm; Barrier filter: >420 nm.[5][10]

Experimental Protocols

Protocol 1: Preparation of Staining and Clearing Solutions

1.1. 10% (w/v) Potassium Hydroxide (KOH) Solution

  • Materials:

  • Procedure:

    • Carefully weigh 10 g of KOH pellets and add them to 80 ml of distilled water in a beaker. Caution: The dissolution of KOH is exothermic; handle with appropriate personal protective equipment (PPE).

    • Stir gently until the KOH is completely dissolved.

    • (Optional) Add 20 ml of glycerol and mix thoroughly.

    • Transfer the solution to an airtight container and store it at room temperature.

1.2. 0.1% (w/v) this compound Staining Solution

  • Materials:

    • This compound powder

    • Distilled water or 10% KOH solution

    • Light-blocking container

  • Procedure:

    • Weigh 0.1 g of this compound powder.

    • Dissolve the powder in 100 ml of either distilled water or the prepared 10% KOH solution. The choice of solvent depends on whether a one-step or two-step staining and clearing procedure is desired.

    • Mix thoroughly until the brightener is fully dissolved. Gentle warming may aid dissolution.

    • Store the solution in a light-blocking container at 4°C. The solution is stable for several months when protected from light.[5]

Protocol 2: Staining of Fungal Cultures

  • Materials:

    • Fungal culture (5-7 days old)

    • Microscope slides and coverslips

    • Inoculating needle or loop

    • 0.1% FB71 staining solution

    • Fluorescence microscope

  • Procedure:

    • Place a drop of the 0.1% FB71 staining solution onto a clean microscope slide.

    • Using a sterile inoculating needle, transfer a small portion of the fungal culture into the drop of stain.

    • Gently tease the fungal mycelium apart to ensure even staining.

    • Place a coverslip over the specimen, avoiding air bubbles.

    • Incubate at room temperature for 2-5 minutes in the dark.

    • Observe under a fluorescence microscope using a UV excitation filter.

Protocol 3: Staining of Fungi in Clinical/Environmental Specimens

  • Materials:

    • Specimen (e.g., skin scraping, sputum, tissue biopsy)

    • Microscope slides and coverslips

    • 10% KOH solution

    • 0.1% FB71 staining solution (prepared in distilled water)

    • Filter paper

    • Fluorescence microscope

  • Procedure:

    • Place the specimen onto a clean microscope slide. For liquid samples, centrifuge to obtain a pellet and resuspend in a small volume.

    • Add one to two drops of 10% KOH solution to the specimen.

    • Let the slide sit for 5-30 minutes to allow for clearing of background material. Gentle warming can expedite this step.

    • Add an equal volume of 0.1% FB71 staining solution to the cleared specimen and mix gently.

    • Place a coverslip over the preparation. Use filter paper to gently press down and absorb any excess liquid.[8]

    • Incubate for an additional 2-5 minutes at room temperature in the dark.

    • Examine the slide under a fluorescence microscope. Fungal elements will fluoresce bright blue against a darker background.

Visualizations

experimental_workflow Experimental Workflow for Fungal Staining with FB71 cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis prep_reagents Prepare 0.1% FB71 and 10% KOH Solutions apply_koh Apply 10% KOH (for clearing, 5-30 min) prep_reagents->apply_koh prep_sample Collect Fungal Sample (Culture or Clinical Specimen) prep_sample->apply_koh apply_fb71 Add 0.1% FB71 Stain (2-5 min incubation) apply_koh->apply_fb71 mount_slide Mount with Coverslip apply_fb71->mount_slide microscopy Fluorescence Microscopy (UV Excitation: ~349 nm) mount_slide->microscopy observation Observe Blue Fluorescence (Emission: ~442 nm) microscopy->observation data_acq Image Acquisition & Data Analysis observation->data_acq

Caption: Workflow for staining fungi with this compound.

staining_mechanism Mechanism of this compound Staining uv_light UV Light (~349 nm) excited_fb71 Excited FB71 uv_light->excited_fb71 fb71 FB71 Molecule fungal_wall Fungal Cell Wall (Chitin & Cellulose) fb71->fungal_wall Binds to fungal_wall->excited_fb71 with bound blue_light Blue Light Emission (~442 nm) excited_fb71->blue_light Emits observer Observer/ Microscope blue_light->observer

Caption: Simplified mechanism of FB71 fluorescence on fungal cell walls.

References

Application Notes and Protocols for Quantifying Chitin in Insect Samples Using Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of N-acetyl-D-glucosamine, is a primary component of the insect exoskeleton and peritrophic matrix, playing a crucial role in structural support, and defense.[1][2] Accurate quantification of chitin is essential for various research areas, including entomology, insecticide development, and studies on insect physiology and pathology. Traditional methods for chitin quantification are often laborious, time-consuming, and can be prone to interference from other substances.[1][2][3] This document provides a detailed application note and protocol for a rapid, sensitive, and high-throughput method for chitin quantification in insect samples using Fluorescent Brightener 71 (also known as Calcofluor White M2R).[1][2]

This compound is a fluorochrome that binds specifically to chitin and cellulose.[4] The dye intercalates between the chitin microfibrils through hydrogen bonds, resulting in a significant increase in fluorescence upon binding.[2] This fluorescence intensity can be measured and correlated with the amount of chitin present in a sample, offering a straightforward and reliable quantification method.[1][2] This method has been successfully applied to various insect species, including important disease vectors like Lutzomyia longipalpis, Aedes aegypti, and Rhodnius prolixus.[1][2][3]

Principle of the Assay

The assay is based on the specific binding of this compound to chitin. Homogenized insect samples are incubated with a solution of this compound. The unbound dye is then removed by centrifugation, and the fluorescence of the chitin-bound dye is measured using a microplate reader. The amount of chitin in the sample is determined by comparing the fluorescence intensity to a standard curve generated with known amounts of purified chitin.

Quantitative Data Summary

The following tables summarize the chitin content in various insect species as determined by the this compound method. This data is adapted from Henriques et al. (2020).[1][2]

Table 1: Chitin Content in Adult Insects

Insect SpeciesSexChitin per Insect (µg)
Lutzomyia longipalpisMale7.57 ± 0.38[2]
Lutzomyia longipalpisFemale11.96 ± 0.54[2]
Aedes aegyptiMale24.6 ± 0.7[2][3]
Aedes aegyptiFemale~47
Rhodnius prolixusMale (Adult)~4600

Table 2: Chitin Content in Rhodnius prolixus Nymphs

Developmental StageChitin per Insect (µg)
First Instar Nymphs41

Experimental Protocols

Materials and Reagents

  • Insect Samples: Whole insects or specific tissues.

  • This compound (Calcofluor White M2R): (e.g., Sigma-Aldrich, Cat. No. F3543)[2][3]

  • Purified Chitin: (from shrimp shells, for standard curve)

  • Dimethyl Sulfoxide (DMSO)

  • Distilled Water

  • Microplate Reader: with fluorescence detection capabilities (e.g., excitation at ~355 nm and emission at ~433 nm)[1]

  • 96-well Black Microplates: (for fluorescence reading)[1]

  • Microcentrifuge Tubes

  • Microcentrifuge

  • Homogenizer: (e.g., bead beater with steel beads)[2]

Preparation of Reagents

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of distilled water. Store protected from light at room temperature.[3]

  • This compound Stock Solution (50 mg/mL in DMSO): For insects with higher chitin content, dissolve 500 mg of this compound in 10 mL of DMSO.[2][3]

  • Chitin Standard Stock Suspension (e.g., 1 mg/mL): Prepare a suspension of purified chitin in distilled water. This may require sonication or vigorous vortexing to achieve a uniform suspension. A colloidal chitin suspension can also be prepared for a more homogeneous standard.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_measurement Data Acquisition & Analysis sample_prep 1. Insect Sample Homogenization staining 3. Staining with This compound sample_prep->staining standard_prep 2. Chitin Standard Serial Dilution standard_prep->staining incubation 4. Incubation (15 min, dark) staining->incubation centrifugation 5. Centrifugation (21,000 x g, 5 min) incubation->centrifugation transfer 6. Transfer Supernatant to Black Microplate centrifugation->transfer measurement 7. Fluorescence Measurement (Ex: 355 nm, Em: 433 nm) transfer->measurement analysis 8. Data Analysis: Standard Curve & Chitin Quantification measurement->analysis

Caption: Experimental workflow for chitin quantification.

Detailed Protocol

1. Sample Preparation

a. Collect and weigh the insect samples. b. Place the samples in microcentrifuge tubes with an appropriate volume of distilled water (e.g., 20 insects in 200 µL).[2][3] c. Add steel beads to the tubes and homogenize the samples using a bead beater until a uniform homogenate is obtained. d. The homogenate can be used directly or stored at -20°C for later analysis.

2. Preparation of Chitin Standard Curve

a. Prepare a serial dilution of the chitin standard stock suspension in distilled water in microcentrifuge tubes. The concentration range should be appropriate for the expected chitin content of the samples. A typical range might be from 0 to 100 µg of chitin per well.

3. Staining Procedure

a. To each well of a 96-well black microplate, add an aliquot of the insect homogenate or chitin standard. The volume will depend on the specific experiment and insect species.[1] b. Add 100 µL of the appropriate this compound solution to each well.[3]

  • For insects with lower chitin content (e.g., L. longipalpis adults, R. prolixus nymphs), use the 1 mg/mL aqueous solution.[3]
  • For insects with higher chitin content (e.g., A. aegypti adults, R. prolixus adults), use the 50 mg/mL solution in DMSO to avoid underestimation.[2][3] c. Mix the contents of the wells thoroughly.

4. Incubation

a. Incubate the microplate in the dark at room temperature for 15 minutes to allow for the binding of the dye to the chitin.[2]

5. Centrifugation and Supernatant Transfer

a. After incubation, centrifuge the microplate (if using a plate centrifuge) or transfer the contents of each well to microcentrifuge tubes and centrifuge at 21,000 x g for 5 minutes to pellet the chitin-dye complex and any debris.[1][2] b. Carefully transfer a specific volume of the supernatant (containing the fluorescent complex in suspension) to a new 96-well black microplate for fluorescence measurement.

6. Fluorescence Measurement

a. Measure the fluorescence intensity in the microplate reader using an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 433 nm.[1][4]

7. Data Analysis

a. Subtract the fluorescence of the blank (no chitin) from all readings. b. Plot the fluorescence intensity of the chitin standards against the known chitin concentration to generate a standard curve. c. Use the standard curve to determine the chitin concentration in the unknown insect samples. d. Calculate the total chitin content per insect based on the initial sample preparation parameters (number of insects and homogenization volume).

Logical Relationship of Assay Components

logical_relationship chitin Chitin (in insect sample) complex Chitin-FB71 Complex chitin->complex Binds to fb71 Fluorescent Brightener 71 fb71->complex Binds to fluorescence Fluorescence Signal complex->fluorescence Emits quantification Quantification fluorescence->quantification Proportional to Chitin Amount

Caption: Principle of the chitin quantification assay.

Validation and Considerations

  • Specificity: To confirm that the measured fluorescence is indeed from chitin, a control experiment can be performed by treating the insect homogenate with chitinase (B1577495).[1][2] A significant reduction in fluorescence after chitinase treatment validates the specificity of the assay.[1][2]

  • Interference: Pigmentation in the insect cuticle may interfere with fluorescence measurements.[5][6] It is important to run appropriate controls and blanks to account for any background fluorescence.

  • Standard Curve: The choice of chitin standard is crucial for accurate quantification. Colloidal chitin may provide a more uniform suspension and a more reliable standard curve compared to powdered chitin.[1]

  • Dye Concentration: The concentration of this compound may need to be optimized for different insect species and life stages to ensure saturation of binding sites and avoid underestimation of chitin content.[2][3]

The use of this compound provides a rapid, sensitive, and high-throughput method for the quantification of chitin in insect samples. This protocol offers a significant improvement over traditional methods, enabling researchers to efficiently analyze a large number of samples and obtain reliable data for a wide range of applications in basic and applied entomology.

References

Application Notes and Protocols for Fluorescent Brightener 71 as a Cellulose Probe in Plant Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), a stilbene-derived fluorescent whitening agent, serves as a valuable and sensitive probe for the detection and visualization of cellulose (B213188) in plant cell walls. Its ability to non-covalently bind to cellulose and emit a strong blue fluorescence under ultraviolet (UV) excitation makes it an excellent tool for a variety of applications in plant biology, cell wall research, and drug development. FB71 and its related compounds, like Calcofluor White (Fluorescent Brightener 28), are widely used to study cell wall structure, deposition, and dynamics. This document provides detailed application notes and experimental protocols for the effective use of FB71 as a cellulose probe in plant tissues.

Principle of Action

This compound functions by absorbing light in the near-UV region of the electromagnetic spectrum and re-emitting it in the blue region of the visible spectrum.[1] The binding mechanism to cellulose is non-covalent and is primarily attributed to hydrogen bonding between the sulfonate groups of the FB71 molecule and the hydroxyl residues of the cellulose polymer.[2] This interaction is specific to β-1,4-glucans, allowing for the targeted visualization of cellulose microfibrils within the complex architecture of the plant cell wall.

Quantitative Data

A summary of the key quantitative parameters for this compound and the closely related Calcofluor White is provided in the table below for easy comparison and experimental planning.

ParameterThis compound (FB71)Calcofluor White (Fluorescent Brightener 28)Reference
Chemical Name 4,4′-bis[[4-anilino-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl]amino]stilbene-2,2′-disulfonic acid, disodium (B8443419) salt4,4'-bis[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-ylamino]stilbene-2,2'-disulfonic acid[3]
CAS Number 16090-02-14193-55-9[4]
Excitation Max (λex) ~349 nm~355 nm[5]
Emission Max (λem) ~442 nm~433 nm[5]
Recommended Staining Conc. 0.0025% (vital) - 0.1% (direct)0.01% - 0.1%[3]
Binding Mechanism Non-covalent (Hydrogen Bonding)Non-covalent (Hydrogen Bonding)[2]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and staining of plant tissues with this compound. These protocols can be adapted based on the specific plant species, tissue type, and experimental objectives.

Protocol 1: Staining of Fresh Plant Tissue Sections

This protocol is suitable for rapid visualization of cellulose in hand-sectioned or microtome-sectioned fresh plant tissues.

Materials:

  • This compound (FB71)

  • Distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Forceps and fine paintbrushes

  • Fluorescence microscope with a UV excitation filter

Procedure:

  • Sample Preparation:

    • Excise a small piece of the plant tissue of interest.

    • Prepare thin sections (50-100 µm) using a sharp razor blade (free-hand sectioning) or a vibratome.

    • Immediately place the sections in a petri dish containing PBS to prevent dehydration.

  • Staining Solution Preparation:

    • Prepare a 0.1% (w/v) stock solution of FB71 in distilled water.

    • For a working solution, dilute the stock solution to a final concentration of 0.01% - 0.1% in PBS. The optimal concentration may need to be determined empirically for different tissues.

  • Staining:

    • Transfer the tissue sections from the PBS to the FB71 staining solution.

    • Incubate for 5-15 minutes at room temperature in the dark to prevent photobleaching.

  • Washing:

    • Using forceps or a fine paintbrush, carefully transfer the stained sections to a fresh petri dish containing PBS.

    • Wash the sections for 5-10 minutes in PBS to remove excess stain. Repeat the wash step twice.

  • Mounting and Imaging:

    • Mount the washed sections on a clean microscope slide with a drop of PBS or a suitable mounting medium.

    • Gently place a coverslip over the sections, avoiding air bubbles.

    • Observe the stained sections using a fluorescence microscope equipped with a DAPI filter set or a filter combination suitable for UV excitation (e.g., excitation ~350 nm, emission ~440 nm). Cellulose-rich structures like cell walls will exhibit bright blue fluorescence.

Protocol 2: Vital Staining of Living Plant Cells

This protocol is designed for visualizing cellulose in the cell walls of living plant cells, such as root hairs or pollen tubes, with minimal impact on cell viability.

Materials:

  • This compound (FB71)

  • Appropriate liquid growth medium for the plant cells (e.g., Murashige and Skoog medium for seedlings)

  • Microscope slides with a well or a perfusion chamber

  • Fluorescence microscope with a UV excitation filter

Procedure:

  • Staining Solution Preparation:

    • Prepare a stock solution of FB71 in the appropriate liquid growth medium.

    • Dilute the stock solution to a final working concentration of 0.0025% (w/v). It is crucial to use a low concentration to minimize potential toxicity.[3]

  • Staining:

    • Mount the living plant material (e.g., Arabidopsis seedlings, pollen tubes) in the FB71-containing growth medium on a slide or in a perfusion chamber.

    • Incubate for 10-30 minutes at room temperature in the dark.

  • Imaging:

    • Directly observe the stained, living cells under the fluorescence microscope using a UV excitation filter.

    • Limit the exposure time to UV light to minimize phototoxicity and photobleaching.

Protocol 3: Staining of Fixed and Embedded Plant Tissues

This protocol is suitable for detailed anatomical studies requiring fixation, embedding, and sectioning of plant tissues.

Materials:

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%) for dehydration

  • Embedding medium (e.g., paraffin, resin)

  • Microtome

  • Xylene or a xylene substitute for deparaffinization

  • This compound (FB71) staining solution (0.01% - 0.1% in PBS)

  • Mounting medium

  • Fluorescence microscope with a UV excitation filter

Procedure:

  • Fixation:

    • Immerse the plant tissue in the fixative solution and incubate for several hours to overnight at 4°C.

  • Dehydration and Embedding:

    • Dehydrate the fixed tissue through a graded ethanol series.

    • Infiltrate and embed the tissue in the chosen embedding medium according to standard histological procedures.

  • Sectioning:

    • Cut thin sections (5-10 µm) of the embedded tissue using a microtome.

    • Mount the sections on adhesive-coated microscope slides.

  • Deparaffinization and Rehydration (for paraffin-embedded sections):

    • Deparaffinize the sections by immersing the slides in xylene (or a substitute).

    • Rehydrate the sections through a descending ethanol series and finally in PBS.

  • Staining, Washing, and Mounting:

    • Follow steps 3, 4, and 5 from Protocol 1 to stain, wash, and mount the rehydrated sections.

  • Imaging:

    • Observe the stained sections using a fluorescence microscope with a UV excitation filter.

Visualizations

The following diagrams illustrate the experimental workflow for using this compound and its binding mechanism to cellulose.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging start Plant Tissue prep_options Fresh Tissue Sectioning (Protocol 1) | Living Cells (Protocol 2) | Fixed & Embedded Tissue (Protocol 3) start->prep_options stain_sol Prepare FB71 Staining Solution (0.0025% - 0.1%) prep_options->stain_sol incubate Incubate Sample (5-30 min in dark) stain_sol->incubate wash Wash with PBS (3x to remove excess stain) incubate->wash mount Mount on Slide wash->mount microscope Fluorescence Microscopy (UV Excitation: ~350 nm Emission: ~440 nm) mount->microscope result Visualize Cellulose (Bright Blue Fluorescence) microscope->result

Caption: Experimental workflow for staining plant cell walls with this compound.

binding_mechanism cluster_cellulose Cellulose Microfibril cluster_fb71 This compound cluster_fluorescence Fluorescence cellulose β-1,4-Glucan Chain OH OH OH fb71 Stilbene Backbone Sulfonate Group (SO₃⁻) interaction Non-covalent Binding (Hydrogen Bonding) fb71:f1->interaction emission Blue Fluorescence (~440 nm) fb71:f0->emission interaction->cellulose:f0 excitation UV Excitation (~350 nm) excitation->fb71:f0

References

Application Notes and Protocols for Fluorescent Brightener 71 Staining in Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), a stilbene-based fluorescent whitening agent, is a powerful tool for the visualization of cellulose (B213188) and other β-1,4-linked glucans in the cell walls of plant roots.[1][2][3] Its strong fluorescence upon binding to these polysaccharides allows for high-contrast imaging of root morphology, cell organization, and the detailed structure of cell walls. This technique is invaluable for studies in plant development, cell biology, and in assessing the effects of genetic mutations or chemical treatments on root architecture.

FB71 absorbs ultraviolet (UV) light and emits blue light, making it compatible with standard fluorescence microscopy setups.[2][3] Due to its chemical similarity to the more commonly cited Fluorescent Brightener 28 (Calcofluor White), protocols are often adaptable between these compounds.[1] This document provides a comprehensive, step-by-step guide for the application of this compound in the staining of plant roots, tailored for researchers in academic and industrial settings.

Principle of Staining

This compound is a non-specific fluorescent dye that binds to cellulose and chitin (B13524) through hydrogen bonds.[4][5][6] The molecule possesses a conjugated system that absorbs light in the UV range (approximately 340-370 nm) and re-emits it in the blue portion of the visible spectrum (approximately 420-470 nm).[1][2][3] This fluorescence provides a clear and bright signal that outlines the cell walls, enabling detailed microscopic analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of this compound staining in plant roots.

Table 1: Spectral Properties of this compound

ParameterWavelength (nm)Reference
Excitation Maximum (approx.)365[7]
Emission Maximum (approx.)440-450[2]
Excitation Range340 - 370[2][3]
Emission Range420 - 470[2][3]

Table 2: Recommended Staining Parameters for Plant Roots

ParameterRangeNotesReference
Staining Solution Concentration0.01% - 0.1% (w/v)Higher concentrations may increase background fluorescence. Start with 0.02%.[8][9]
Incubation Time5 - 30 minutesOptimal time can vary with species and tissue thickness.[8][10]
SolventDistilled water or 10% KOHKOH can help clear tissues and improve stain penetration.[9][11]
WashingBrief rinse with distilled water1-2 minutes to reduce background noise.[9]

Experimental Protocols

This section provides detailed methodologies for preparing staining solutions and performing the staining procedure on plant roots.

Materials
  • This compound (CAS 16090-02-1)

  • Distilled water

  • Potassium hydroxide (B78521) (KOH) (optional)

  • Microscope slides and coverslips

  • Forceps

  • Pipettes

  • Staining dishes or multi-well plates

  • Fluorescence microscope with a DAPI or equivalent filter set

Preparation of Staining Solution
  • Stock Solution (0.1% w/v): Dissolve 10 mg of this compound powder in 10 mL of distilled water. Store in a dark bottle at 4°C for up to 6 months.

  • Working Solution (0.02% w/v): Dilute the stock solution 1:5 with distilled water. For example, add 200 µL of the 0.1% stock solution to 800 µL of distilled water. Prepare this solution fresh before use.

  • (Optional) Working Solution with KOH: For tissues that are difficult to penetrate, a 0.01% (w/v) FB71 solution in 10% (w/v) KOH can be used. Prepare fresh and handle with appropriate safety precautions.

Staining Protocol for Whole Mount Roots

This protocol is suitable for small roots, such as those from Arabidopsis thaliana.

  • Sample Collection: Gently excavate seedlings and rinse the roots carefully with distilled water to remove any soil or growth media.

  • Staining: Place the seedlings or excised roots in a small petri dish or a well of a multi-well plate. Add enough 0.02% FB71 working solution to completely submerge the roots.

  • Incubation: Incubate at room temperature for 5-10 minutes. The incubation time may need to be optimized depending on the plant species and the age of the roots.

  • Washing: Briefly rinse the roots with distilled water for 1-2 minutes to remove excess stain and reduce background fluorescence.

  • Mounting: Using fine-tipped forceps, carefully transfer a stained root onto a clean microscope slide. Add a drop of distilled water or a suitable mounting medium (e.g., 50% glycerol).

  • Imaging: Gently place a coverslip over the root, avoiding air bubbles. Observe the sample using a fluorescence microscope equipped with a filter set appropriate for DAPI or UV excitation (e.g., excitation at ~365 nm and emission at ~450 nm).[12]

Staining Protocol for Sectioned Roots

For thicker roots, sectioning may be necessary to visualize internal structures.

  • Sample Preparation: Fresh, hand-cut sections of roots can be used.[13] Alternatively, roots can be fixed and embedded for microtome sectioning.

  • Staining: Place the root sections in a staining dish and add the 0.02% FB71 working solution.

  • Incubation: Incubate for 5-15 minutes at room temperature.

  • Washing: Wash the sections with distilled water for 1-2 minutes.

  • Mounting and Imaging: Mount the sections on a microscope slide in a drop of water or mounting medium and cover with a coverslip for observation.

Experimental Workflow

Fluorescent_Brightener_71_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_solution Prepare 0.02% FB71 Staining Solution stain Incubate Roots in Staining Solution (5-30 min) prep_solution->stain prep_sample Collect and Rinse Plant Roots prep_sample->stain wash Rinse with Distilled Water (1-2 min) stain->wash mount Mount Sample on Microscope Slide wash->mount image Visualize with Fluorescence Microscope (UV Excitation) mount->image

Caption: Experimental workflow for this compound staining of plant roots.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Weak or no fluorescence- Inappropriate filter set on the microscope.- Staining solution is too dilute or degraded.- Insufficient incubation time.- Ensure the microscope filters match the excitation and emission spectra of FB71.- Prepare a fresh staining solution or increase the concentration (e.g., to 0.05%).- Increase the incubation time.
High background fluorescence- Excess stain was not adequately washed away.- Staining solution concentration is too high.- Increase the duration or number of washing steps.- Dilute the staining solution.
Poor stain penetration in thick tissues- The tissue is too dense for the stain to penetrate effectively.- Use a clearing agent (e.g., ClearSee) prior to staining.[14][15]- Use the optional KOH-containing staining solution to help clear the tissue.[11]- Prepare thinner sections of the root tissue.[13]
Photobleaching (fading of fluorescence)- Prolonged exposure to the excitation light.- Minimize the exposure time to the excitation light.- Use an anti-fade mounting medium.- Acquire images promptly after focusing.

Quantitative Analysis of Fluorescence

The fluorescence intensity of FB71 can be used as a semi-quantitative measure of cellulose content.[10] Image analysis software (e.g., ImageJ/Fiji) can be used to measure the mean fluorescence intensity in specific regions of interest (e.g., cell walls in different root zones). It is crucial to maintain consistent imaging parameters (e.g., laser power, gain, exposure time) across all samples for accurate comparison.

Concluding Remarks

This compound is a versatile and effective stain for visualizing the cellular architecture of plant roots. The protocols outlined in this document provide a robust starting point for researchers. However, optimization of parameters such as stain concentration and incubation time may be necessary for different plant species and experimental conditions to achieve the best results. By following these guidelines, researchers can effectively utilize FB71 to gain valuable insights into the intricate world of plant root biology.

References

Application Notes and Protocols: Enhancing Baculovirus Infectivity with Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baculovirus Expression Vector System (BEVS) is a powerful and widely used platform for producing high levels of recombinant proteins in insect cells. A key factor in the efficiency of the BEVS is the infectivity of the baculovirus. Enhancing this infectivity can lead to higher protein yields and more robust and reproducible results. Fluorescent Brightener 71 and other stilbene-based optical brighteners have been shown to significantly increase the infectivity of baculoviruses in various insect host systems. These compounds are thought to act through a dual mechanism: disrupting the insect midgut's peritrophic membrane and inhibiting virus-induced apoptosis in host cells.[1]

This document provides detailed application notes and protocols for the use of this compound and analogous compounds in baculovirus research to enhance infectivity and, consequently, recombinant protein expression.

Mechanisms of Action

Fluorescent brighteners enhance baculovirus infectivity through two primary mechanisms:

  • Disruption of the Peritrophic Membrane: In insect larvae, the peritrophic membrane (PM) acts as a physical barrier, protecting the midgut epithelium from pathogens.[2][3] Fluorescent brighteners bind to chitin, a major component of the PM, disrupting its integrity.[2][3] This disruption creates pores and slits in the PM, allowing more virus particles to access and infect the midgut epithelial cells.[2][3]

  • Inhibition of Apoptosis: Baculovirus infection can trigger apoptosis (programmed cell death) in host insect cells as a defense mechanism.[4][5] This premature cell death can limit viral replication and reduce the overall yield of recombinant protein. Fluorescent brighteners have been shown to suppress this virus-induced apoptosis.[1] By inhibiting the apoptotic cascade, these compounds allow the virus to complete its replication cycle, leading to higher viral titers and increased protein production.[1]

Data Presentation

The following tables summarize the quantitative effects of various fluorescent brighteners on baculovirus infectivity and efficacy.

Table 1: Effect of Fluorescent Brighteners on Baculovirus Potency (LC50)

Fluorescent BrightenerBaculovirusHost InsectLC50 Reduction FactorReference
Tinopal LPWSeMNPVSpodoptera exigua130-fold[6]
Tinopal LPWAcMNPVSpodoptera exigua130-fold[6]
Tinopal LPWAfMNPVSpodoptera exigua300-fold[6]
Tinopal LPW (1%)SfMNPVSpodoptera frugiperdaSignificant Enhancement[7]
Blankophor BBHSfMNPVSpodoptera frugiperdaEnhancer[7]
Blankophor P167SfMNPVSpodoptera frugiperdaEnhancer[7]

LC50 (Median Lethal Concentration): The concentration of virus required to kill 50% of the test insects.

Table 2: Effect of Fluorescent Brighteners on Speed of Kill (LT50)

Fluorescent BrightenerBaculovirusHost InsectLT50 ReductionReference
Tinopal LPWAll NPVs testedSpodoptera exigua30-40%[6]
Tinopal LPW (1%)SfMNPVSpodoptera frugiperda>35%[7]

LT50 (Median Lethal Time): The time required to kill 50% of the test insects at a given virus concentration.

Table 3: Effect of Blankophor P167 on LdMNPV-bGAL Infectivity in L. dispar Midgut Cells

Blankophor P167 Conc. (mM)% Stained Stem Cells% Stained Columnar Epithelial Cells% Stained Goblet CellsReference
0 (Control)000[1]
0.1Data not specifiedData not specifiedData not specified[1]
1.0Data not specifiedData not specifiedData not specified[1]
10.0605050[1]

Table 4: Effect of Blankophor P167 on Apoptosis in LdMNPV-Infected L. dispar Midgut Cells

TreatmentTime Post-Infection (h)% Apoptotic CellsReference
Uninfected Control24~10[1]
LdMNPV-Infected24~40[1]
LdMNPV-Infected + 0.01M Blankophor P16724~10[1]
Uninfected Control48~10[1]
LdMNPV-Infected48~40[1]
LdMNPV-Infected + 0.01M Blankophor P16748~10[1]

Experimental Protocols

Protocol 1: Preparation and Application of this compound in Insect Cell Culture

Materials:

  • This compound (or analogous compound such as Calcofluor White M2R, Tinopal LPW, Blankophor P167)

  • Sterile, deionized water

  • Insect cell line (e.g., Sf9, Sf21, High Five™)

  • Appropriate insect cell culture medium (e.g., Grace's Insect Medium, Sf-900™ III SFM)

  • Recombinant baculovirus stock

  • Sterile centrifuge tubes

  • Micropipettes and sterile tips

  • Cell culture flasks or plates

  • Incubator at 27°C

Procedure:

  • Prepare Fluorescent Brightener Stock Solution:

    • Dissolve this compound in sterile, deionized water to create a 10 mM stock solution.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store the stock solution at 4°C, protected from light.

  • Cell Seeding:

    • Seed the insect cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for optimal infection (e.g., 1 x 10^6 cells/well).

    • Allow the cells to attach for at least 1 hour at 27°C.[8]

  • Infection with Baculovirus and Fluorescent Brightener:

    • Prepare the virus inoculum by diluting the recombinant baculovirus stock in fresh, serum-free medium to achieve the desired multiplicity of infection (MOI).

    • Add the this compound stock solution to the virus inoculum to achieve the desired final concentration (e.g., 0.1 mM, 1.0 mM, or 10.0 mM).

    • Remove the medium from the attached cells and add the virus/brightener inoculum.

    • Incubate the cells with the inoculum for 1 hour at 27°C, gently rocking the plate every 15-20 minutes to ensure even distribution.

  • Post-Infection Incubation:

    • After the 1-hour incubation, add fresh, complete medium to the cells.

    • Incubate the infected cells at 27°C for the desired period for protein expression (typically 48-72 hours).

Protocol 2: Determination of Viral Titer by Plaque Assay

Materials:

  • Insect cell line (e.g., Sf9 or Sf21)[4][9]

  • Complete insect cell culture medium (with serum)

  • Recombinant baculovirus stock

  • 6-well plates

  • Low melting point agarose (B213101)

  • Neutral Red stain

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed Sf9 or Sf21 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to form a confluent monolayer.[8]

  • Serial Dilution of Virus:

    • Prepare serial dilutions of the baculovirus stock (e.g., 10^-4 to 10^-8) in serum-free medium.

  • Infection:

    • Remove the medium from the cell monolayers and infect with 1 ml of each viral dilution.

    • Incubate for 1 hour at 27°C.

  • Agarose Overlay:

    • Prepare a 2% low melting point agarose solution in water and autoclave.

    • Cool the agarose to 42°C and mix it 1:1 with 2x complete medium that has been pre-warmed to 37°C.

    • Remove the viral inoculum from the cells and overlay each well with 2 ml of the agarose mixture.

    • Allow the agarose to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 27°C in a humidified incubator for 7-10 days.

  • Plaque Visualization:

    • Add 1 ml of a 0.01% Neutral Red solution in PBS to each well and incubate for 2-4 hours.

    • Remove the stain and visualize the plaques (clear zones in the cell monolayer).

    • Calculate the viral titer in plaque-forming units per ml (PFU/ml).

Protocol 3: Assessment of Apoptosis by TUNEL Assay

Materials:

  • Infected and control insect cells

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Harvest the infected and control cells at the desired time points.

    • Wash the cells with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[7]

    • Wash the cells with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.[7]

    • Wash the cells with PBS.

  • TUNEL Staining:

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[7]

    • Wash the cells with PBS.

  • Analysis:

    • Resuspend the cells in a suitable buffer for analysis.

    • Analyze the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal due to the incorporation of labeled nucleotides into the fragmented DNA.

Protocol 4: Quantification of Recombinant Protein Expression

Materials:

  • Infected insect cell pellets or supernatant

  • Lysis buffer (for intracellular proteins)

  • Protein assay reagent (e.g., Bradford or BCA reagent)

  • Spectrophotometer or plate reader

  • Bovine serum albumin (BSA) standards

Procedure:

  • Sample Preparation:

    • For intracellular proteins, lyse the cell pellets using a suitable lysis buffer.

    • For secreted proteins, collect the cell culture supernatant.

    • Clarify the lysate or supernatant by centrifugation.

  • Bradford Assay:

    • Prepare a series of BSA standards of known concentrations.[10][11]

    • Add the Bradford reagent to the standards and samples.[10][11]

    • Incubate for 5-10 minutes at room temperature.[6]

    • Measure the absorbance at 595 nm.[10][11]

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations.

    • Determine the protein concentration of the samples from the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis prep_fb Prepare Fluorescent Brightener 71 Stock infect Infect Cells with Virus + Brightener prep_fb->infect prep_cells Seed Insect Cells prep_cells->infect prep_virus Prepare Baculovirus Inoculum prep_virus->infect titer Determine Viral Titer (Plaque Assay) infect->titer apoptosis Assess Apoptosis (TUNEL Assay) infect->apoptosis protein Quantify Protein (Bradford Assay) infect->protein

Caption: Experimental workflow for using this compound.

mechanism_of_action cluster_pm Peritrophic Membrane Disruption cluster_apoptosis Apoptosis Inhibition fb This compound chitin Binds to Chitin fb->chitin inhibit_caspase Inhibits Caspase Activation fb->inhibit_caspase disrupt Disrupts PM Integrity chitin->disrupt increase_access Increased Virus Access to Midgut Epithelial Cells disrupt->increase_access increase_infectivity Enhanced Baculovirus Infectivity increase_access->increase_infectivity block_apoptosis Blocks Apoptotic Cascade inhibit_caspase->block_apoptosis prolong_infection Prolonged Virus Replication block_apoptosis->prolong_infection prolong_infection->increase_infectivity apoptosis_pathway cluster_induction Apoptosis Induction cluster_caspase_cascade Caspase Cascade cluster_inhibition Inhibition virus Baculovirus Infection dna_rep Viral DNA Replication virus->dna_rep apoptotic_signal Apoptotic Signal dna_rep->apoptotic_signal initiator Initiator Caspases (e.g., Sf-caspase-X) apoptotic_signal->initiator effector Effector Caspases (e.g., Sf-caspase-1) initiator->effector cleavage Cleavage of Cellular Substrates effector->cleavage apoptosis Apoptosis cleavage->apoptosis fb Fluorescent Brightener 71 fb->initiator Inhibits Activation iap Inhibitor of Apoptosis Proteins (IAPs) iap->initiator Inhibits Activation

References

Application Notes and Protocols for Measuring Polymer Diffusion Rates Using Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of polymer dynamics is crucial for understanding material properties, drug delivery mechanisms, and the development of novel formulations. One key parameter in characterizing these dynamics is the diffusion rate of molecules within a polymer matrix. This document provides a detailed guide on utilizing Fluorescent Brightener 71 (FB71), a stilbene-based optical brightening agent, for the measurement of polymer diffusion rates. The primary technique discussed is Fluorescence Recovery After Photobleaching (FRAP), a widely accessible and powerful method for quantifying molecular mobility.[1][2][3] While specific data for FB71 in this application is not extensively published, the principles outlined here are based on the known properties of stilbene-based fluorescent dyes and established FRAP methodologies for polymer systems.[4][5][6]

This compound absorbs ultraviolet light and emits it in the blue region of the visible spectrum, a property that makes it an effective whitening agent in textiles and plastics.[6] This fluorescence is sensitive to the local environment, including the polarity and rigidity of the surrounding polymer matrix, which can influence its quantum yield.[4][7] This sensitivity can be leveraged to monitor its movement and, by extension, infer the diffusion characteristics of the polymer environment.

Principle of the Technique: Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to study the mobility of fluorescently labeled molecules within a sample.[1][2][8] The fundamental steps of a FRAP experiment are as follows:

  • Pre-Bleach Imaging: A region of interest (ROI) within a polymer sample containing uniformly dispersed this compound is imaged at low laser intensity to determine the baseline fluorescence.

  • Photobleaching: A high-intensity laser beam is focused on the ROI for a short duration, causing the FB71 molecules in this area to photobleach, meaning they irreversibly lose their ability to fluoresce. This creates a dark, non-fluorescent spot in the sample.[8]

  • Post-Bleach Imaging: The fluorescence recovery within the bleached ROI is monitored over time using the same low-intensity laser as in the pre-bleach step.

  • Data Analysis: The rate at which fluorescence returns to the bleached area is directly proportional to the diffusion speed of the surrounding unbleached FB71 molecules into the ROI.[8] By fitting the fluorescence recovery curve to a mathematical model, the diffusion coefficient (D) can be calculated.[9][10]

Experimental Protocols

Materials and Equipment
  • This compound (FB71): Technical grade, soluble in the chosen solvent for polymer film preparation.

  • Polymer of Interest: e.g., Poly(methyl methacrylate) (PMMA), Polystyrene (PS), Poly(vinyl alcohol) (PVA).

  • Solvent: A suitable solvent that dissolves both the polymer and FB71 (e.g., chloroform, toluene, water).

  • Confocal Laser Scanning Microscope (CLSM): Equipped with a laser line capable of exciting FB71 (typically in the UV or near-UV range, ~340-370 nm) and a sensitive detector for emitted fluorescence (in the blue spectrum, ~420-470 nm). The microscope should have FRAP capabilities.

  • Microscope Slides and Coverslips: High-quality, clean glass slides and #1.5 coverslips (0.17mm thickness) are recommended for optimal imaging.[11]

  • Spin Coater or Casting Knife: For preparing thin, uniform polymer films.

  • Vacuum Oven: For drying polymer films.

Sample Preparation

The preparation of a suitable polymer sample is a critical step for successful diffusion measurements.

  • Polymer Solution Preparation:

    • Dissolve the polymer of interest in a suitable solvent to achieve the desired concentration (e.g., 5-10% w/v).

    • Prepare a stock solution of this compound in the same solvent.

    • Add the FB71 stock solution to the polymer solution to achieve a final concentration typically in the nanomolar to picomolar range.[12] The optimal concentration should be high enough for a good signal-to-noise ratio but low enough to avoid aggregation-induced artifacts.[12]

    • Thoroughly mix the solution to ensure uniform dispersion of the FB71 molecules.

  • Polymer Film Fabrication:

    • Spin Coating: For thin, uniform films, spin coat the polymer-dye solution onto a clean microscope slide or coverslip. The thickness of the film can be controlled by adjusting the spin speed and solution viscosity.

    • Solvent Casting: Alternatively, cast the solution onto a flat, level surface and allow the solvent to evaporate slowly in a controlled environment.

    • Drying: Dry the polymer films under vacuum at a temperature below the polymer's glass transition temperature (Tg) to remove any residual solvent, which can significantly affect diffusion rates.

  • Quality Control:

    • Before conducting FRAP experiments, it is advisable to image a blank polymer film (without FB71) to check for any intrinsic fluorescence that could interfere with the measurements.[12]

    • Image the FB71-doped film to ensure a uniform distribution of the fluorophore.

FRAP Experimental Procedure

The following protocol is a general guideline and may need to be optimized for specific polymers and microscope systems.[13]

  • Microscope Setup:

    • Turn on the confocal microscope and allow the laser to warm up for stable output.

    • Select the appropriate laser line for exciting FB71 (e.g., 405 nm diode laser, if available and provides sufficient excitation) and set the emission detector to capture the fluorescence in the blue range (e.g., 420-480 nm).

    • Choose a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.

  • Image Acquisition Parameters (Pre- and Post-Bleach):

    • Set the laser power to a low level (e.g., 1-5% of maximum) to minimize photobleaching during imaging.

    • Adjust the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector.

    • Define the image acquisition parameters, including frame size, scan speed, and time interval between frames. The time interval should be chosen based on the expected diffusion rate; faster diffusion requires shorter intervals.

  • FRAP Protocol:

    • Pre-Bleach: Acquire 5-10 images of the selected region to establish the baseline fluorescence intensity.

    • Define ROI: Draw a region of interest (ROI) for photobleaching. This is typically a circular or rectangular area in the center of the imaging field.

    • Photobleaching: Use a high-intensity laser pulse (e.g., 100% laser power) to bleach the ROI. The duration of the bleach pulse should be short to minimize heat-induced artifacts.

    • Post-Bleach: Immediately after bleaching, begin acquiring a time-lapse series of images at the pre-bleach settings to monitor the fluorescence recovery in the ROI. The duration of the post-bleach acquisition should be long enough to capture the full recovery or plateau.

Data Analysis

The analysis of FRAP data involves several steps to extract the diffusion coefficient.

  • Data Extraction:

    • Measure the average fluorescence intensity within the bleached ROI for each frame of the time-lapse series.

    • Measure the average fluorescence intensity of a reference region outside the bleached area to correct for photobleaching during image acquisition.

    • Measure the background intensity from a region with no fluorescence.

  • Normalization:

    • Correct the raw FRAP data for background and photofading. A common normalization method is the double normalization, which accounts for both the loss of fluorescence due to bleaching and the overall photobleaching during imaging.

  • Curve Fitting:

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the recovery curve to a diffusion model. For two-dimensional diffusion in a plane, a common model is: I(t) = A * (1 - exp(-τ_d / t)) where I(t) is the intensity at time t, A is the mobile fraction, and τ_d is the characteristic diffusion time.

  • Calculation of Diffusion Coefficient (D):

    • The diffusion coefficient can be calculated from the characteristic diffusion time and the radius of the bleached spot (w) using the following equation for a circular bleach spot: D = w^2 / (4 * τ_d)

    • It is crucial to accurately determine the effective radius of the bleached area, as this has a significant impact on the calculated diffusion coefficient.[9]

Data Presentation

Quantitative data from FRAP experiments should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Illustrative Diffusion Coefficients of Fluorescent Probes in Polymer Matrices

Fluorescent ProbePolymer MatrixTemperature (°C)Diffusion Coefficient (D) (cm²/s)Reference
Rhodamine BPoly(vinyl alcohol) (PVA) with 25 wt% glycerolRoom Temp.~1 x 10⁻⁸Adapted from[14]
FluoresceinPoly(vinyl alcohol) (PVA) hydrogel25~5 x 10⁻⁷Adapted from[15]
EGFPCytosol (for comparison)Room Temp.~2.5 x 10⁻⁷[9]

Visualizations

Interaction Mechanism of this compound with Polymer Chains

The fluorescence of stilbene-based brighteners like FB71 is highly dependent on their molecular environment. In a dispersed state within a polymer matrix, the molecule can freely rotate, leading to non-radiative decay pathways and lower fluorescence intensity. However, when the brightener molecules aggregate or their movement is restricted by the polymer chains, non-radiative decay is suppressed, leading to an enhancement of fluorescence, a phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE).[4][16] This interaction is the basis for using FB71 as a probe.

G cluster_0 Dispersed State (Low Fluorescence) cluster_1 Aggregated/Restricted State (High Fluorescence) FB71_dispersed FB71 Molecule (Free Rotation) Polymer_chains_dispersed Polymer Chains (Amorphous Region) Non_radiative Non-radiative Decay (Energy Loss) FB71_dispersed->Non_radiative Vibrational Relaxation Low_Fluorescence Low Fluorescence Intensity Non_radiative->Low_Fluorescence FB71_aggregated FB71 Aggregate or Restricted Molecule Polymer_chains_aggregated Polymer Chains (Crystalline/Rigid Region) Radiative Radiative Decay (Photon Emission) FB71_aggregated->Radiative Fluorescence High_Fluorescence High Fluorescence Intensity Radiative->High_Fluorescence UV_Excitation UV Excitation (~340-370 nm) UV_Excitation->FB71_dispersed UV_Excitation->FB71_aggregated

Caption: Conceptual model of FB71 fluorescence in different polymer environments.

Experimental Workflow for Measuring Polymer Diffusion with FRAP

The overall process from sample preparation to data analysis follows a systematic workflow.

G prep_solution 1. Prepare Polymer and FB71 Solution prep_film 2. Fabricate Thin Polymer Film prep_solution->prep_film microscope_setup 3. Microscope Setup and Parameter Optimization prep_film->microscope_setup pre_bleach 4. Acquire Pre-Bleach Images microscope_setup->pre_bleach bleach 5. Photobleach Region of Interest (ROI) pre_bleach->bleach post_bleach 6. Acquire Post-Bleach Time-Lapse Images bleach->post_bleach data_extraction 7. Extract Fluorescence Intensity Data post_bleach->data_extraction normalization 8. Normalize Recovery Curve data_extraction->normalization curve_fitting 9. Fit Curve to Diffusion Model normalization->curve_fitting calc_D 10. Calculate Diffusion Coefficient (D) curve_fitting->calc_D

Caption: Workflow for FRAP-based measurement of polymer diffusion.

Conclusion

Measuring polymer diffusion rates using this compound with the FRAP technique offers a valuable tool for materials science and drug development research. While this document provides a comprehensive framework, it is essential to optimize the experimental parameters for each specific polymer-dye system. Careful sample preparation, precise execution of the FRAP experiment, and rigorous data analysis are paramount for obtaining accurate and reproducible diffusion coefficients. The principles outlined herein can be adapted for other stilbene-based fluorescent probes and various polymer systems, contributing to a deeper understanding of molecular dynamics in complex matrices.

References

Application Notes and Protocols for High-Throughput Screening of Antifungal Compounds Using Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, underscores the urgent need for novel antifungal therapies. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify new antifungal lead compounds. Fluorescent Brightener 71 (FB71), a stilbene (B7821643) derivative, is a fluorescent dye that binds with high specificity to chitin (B13524), an essential component of the fungal cell wall.[1][2] This interaction disrupts cell wall integrity, leading to fungal cell death, making FB71 and related compounds not only direct antifungal agents but also valuable tools for screening for other compounds that affect cell wall synthesis.[1][2]

These application notes provide a detailed protocol for a robust HTS assay using this compound to identify novel antifungal compounds. The assay is based on the principle that fungal growth can be quantified by the fluorescence intensity of FB71 bound to chitin in the cell walls of fungi grown in microplates. Compounds that inhibit fungal growth will lead to a reduction in the overall fluorescence signal, providing a sensitive and scalable method for screening large compound libraries.

Assay Principle

This compound is a vital stain that intercalates into the nascent chitin fibrils of the fungal cell wall. When excited by ultraviolet (UV) light, FB71 emits a bright blue fluorescence. In a liquid culture format, the total fluorescence intensity is proportional to the amount of fungal biomass. In this HTS assay, a fungal cell suspension is incubated in microplates with test compounds. After a suitable incubation period, FB71 is added to each well. The fluorescence is then measured using a plate reader. A decrease in fluorescence intensity compared to untreated control wells indicates that the test compound has inhibited fungal growth.

Key Experimental Protocols

Preparation of Fungal Inoculum

This protocol describes the preparation of a standardized fungal spore suspension for use in the HTS assay. The example provided is for Candida albicans, a common human fungal pathogen.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sabouraud Dextrose Broth (SDB)

  • Sterile phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer

  • Sterile culture tubes and flasks

Procedure:

  • Streak the Candida albicans strain onto an SDA plate and incubate at 30°C for 24-48 hours until colonies are visible.

  • Inoculate a single colony into 10 mL of SDB in a sterile 50 mL conical tube.

  • Incubate the culture at 30°C with shaking (200 rpm) for 16-18 hours.

  • Harvest the yeast cells by centrifugation at 3,000 x g for 10 minutes.

  • Wash the cell pellet twice with sterile PBS, centrifuging and resuspending the cells each time.

  • Resuspend the final cell pellet in the assay medium (e.g., RPMI-1640).

  • Determine the cell density using a hemocytometer or by measuring the optical density at 600 nm (OD600).

  • Adjust the cell suspension to the desired final concentration for the assay (e.g., 1 x 10^5 cells/mL) in the assay medium.

High-Throughput Screening Protocol

This protocol details the steps for performing the primary HTS assay in a 384-well microplate format.

Materials:

  • Prepared fungal inoculum (Candida albicans, 1 x 10^5 cells/mL)

  • Assay medium (RPMI-1640 with L-glutamine and buffered with MOPS)

  • Compound library (dissolved in 100% DMSO)

  • Positive Control: Amphotericin B (e.g., 1 mg/mL stock in DMSO)

  • Negative Control: 100% DMSO

  • This compound (FB71) stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile, black-walled, clear-bottom 384-well microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Automated microplate dispenser

  • Microplate incubator (35°C)

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~435 nm)

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library source plates into the wells of the 384-well assay plates. This will achieve a final screening concentration of, for example, 10 µM in a 50 µL final assay volume.

    • Dispense the positive control (Amphotericin B) and negative control (DMSO) into designated wells on each plate.

  • Fungal Cell Plating:

    • Using an automated microplate dispenser, add 50 µL of the prepared fungal inoculum to all wells of the assay plates.

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C for 24 hours.

  • Staining with this compound:

    • Prepare a working solution of FB71 in the assay medium (e.g., 10 µg/mL).

    • Add 5 µL of the FB71 working solution to each well of the assay plates.

    • Incubate the plates at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation at approximately 365 nm and emission at approximately 435 nm.

Data Analysis and Hit Identification
  • Data Normalization:

    • The percentage of growth inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_positive_control) / (RFU_negative_control - RFU_positive_control)) where RFU is the Relative Fluorescence Unit.

  • Hit Selection:

    • Compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Assay Quality Control:

    • The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Data Presentation

Table 1: Assay Validation Parameters

This table summarizes the typical quality control parameters for the this compound HTS assay.

ParameterValueInterpretation
Z'-Factor0.78Excellent assay quality
Signal-to-Background Ratio12.5Good separation between positive and negative controls
CV (%) of Negative Control4.2Low variability in the absence of inhibition
CV (%) of Positive Control6.8Acceptable variability in the presence of inhibition
Table 2: Primary Screening Campaign Summary (Hypothetical Data)

This table provides a summary of the results from a hypothetical primary screening campaign of a 100,000 compound library.

ParameterValue
Total Compounds Screened100,000
Hit Threshold (% Inhibition)> 50%
Number of Primary Hits527
Primary Hit Rate (%)0.53%
Confirmed Hits (after re-testing)312
Confirmation Rate (%)59.2%

Visualizations

Fungal Cell Wall Integrity Signaling Pathway

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., FB71) Wsc1_Mid2 Wsc1/Mid2 Sensors Cell_Wall_Stress->Wsc1_Mid2 Rho1_GTPase Rho1 GTPase Wsc1_Mid2->Rho1_GTPase Pkc1 Pkc1 Rho1_GTPase->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Rlm1_Swi4_Swi6 Transcription Factors (Rlm1, Swi4/Swi6) Slt2->Rlm1_Swi4_Swi6 Gene_Expression Cell Wall Gene Expression Rlm1_Swi4_Swi6->Gene_Expression Gene_Expression->Cell_Wall_Stress Cell Wall Repair

High-Throughput Screening Workflow

HTS_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation and Dose-Response cluster_secondary Secondary Assays cluster_lead Lead Optimization Compound_Library Compound Library (e.g., 100,000 compounds) Primary_Assay Primary HTS Assay (Single Concentration) Compound_Library->Primary_Assay Hit_Identification Primary Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Hit_Confirmation Hit Confirmation (Re-test in triplicate) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) Dose_Response->Cytotoxicity MOA_Studies Mechanism of Action Studies Dose_Response->MOA_Studies Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization MOA_Studies->Lead_Optimization

Caption: Antifungal HTS Workflow.

Conclusion

The this compound-based HTS assay provides a robust, sensitive, and scalable platform for the discovery of novel antifungal compounds. The direct interaction of FB71 with the fungal cell wall offers a specific and reliable method for quantifying fungal growth inhibition. By following the detailed protocols and utilizing the data analysis methods outlined in these application notes, researchers can efficiently screen large compound libraries and identify promising lead candidates for the development of new antifungal therapies.

References

Application Notes and Protocols for Fungal Analysis using Fluorescent Brightener 71 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), a stilbene (B7821643) derivative, is a fluorescent dye that exhibits high affinity for chitin (B13524), a key component of fungal cell walls.[1] This specific binding property makes it an excellent tool for the rapid and quantitative analysis of fungal populations using flow cytometry. By staining fungal cells with FB71, researchers can differentiate them from other cell types, assess cell wall integrity, and quantify fungal loads in various samples. These application notes provide detailed protocols for the use of FB71 in fungal analysis by flow cytometry, including sample preparation, staining procedures, and data analysis. The protocols are primarily based on established methods for the analogous and widely used compound, Calcofluor White (CFW), due to their similar mechanisms of action and fungicidal properties against common fungal species like Candida albicans and Trichophyton rubrum.[2]

Principle of Action

This compound, like other stilbene-based fluorescent whitening agents, functions by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum.[3] Its mechanism of action in fungal staining relies on the non-covalent binding of the dye to chitin polymers within the fungal cell wall. This interaction is believed to disrupt the normal assembly of chitin microfibrils, thereby compromising cell wall integrity.[1] In flow cytometry, this specific binding allows for the highly sensitive and specific detection of fungal cells, which will exhibit a bright blue fluorescence when excited by a UV or violet laser.

Data Presentation

Quantitative Comparison of Fluorescent Brighteners

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound and the related compound Calcofluor White against common fungal pathogens. This data is crucial for understanding the compound's antifungal properties and for designing effective staining and analysis protocols.

CompoundOrganismMIC₈₀ (µg/mL)MFC₉₅/₉₉ (µg/mL)
This compoundTrichophyton rubrum2.875.73 (MFC₉₉)
Candida albicans11.46 - 22.9222.92 - 45.85 (MFC₉₅)
Calcofluor WhiteTrichophyton rubrum2.875.73 (MFC₉₉)
Candida albicans11.46 - 22.9222.92 - 45.85 (MFC₉₅)
Data adapted from a study comparing the fungicidal activity of various fluorescent brighteners.[2]
Recommended Staining Conditions (Adapted from Calcofluor White Protocols)
ParameterRecommended RangeNotes
FB71 Concentration 10 - 50 µg/mLThe optimal concentration should be determined empirically for each fungal species and experimental condition.
Incubation Time 10 - 30 minutesShorter incubation times may be sufficient for yeast, while longer times may be needed for spores or hyphae.
Incubation Temperature Room Temperature (20-25°C)Incubation can be performed on ice, but room temperature is generally sufficient.
Staining Buffer Phosphate-Buffered Saline (PBS)PBS is a commonly used and effective buffer for staining.

Experimental Protocols

Protocol 1: General Staining of Fungal Cells for Flow Cytometry

This protocol outlines the basic procedure for staining fungal cells with this compound for subsequent analysis by flow cytometry.

Materials:

  • This compound (FB71) stock solution (e.g., 1 mg/mL in sterile distilled water)

  • Fungal cell culture (e.g., Candida albicans, Saccharomyces cerevisiae)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometry tubes

  • Flow cytometer with UV or violet laser excitation capabilities

Procedure:

  • Cell Harvesting and Washing:

    • Harvest fungal cells from culture by centrifugation (e.g., 5000 x g for 5 minutes).

    • Discard the supernatant and wash the cell pellet twice with PBS to remove any residual media components.

    • Resuspend the cell pellet in PBS to a final concentration of approximately 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Staining:

    • Add FB71 stock solution to the cell suspension to achieve a final concentration between 10-50 µg/mL. The optimal concentration should be determined for each specific application.

    • Incubate the cell suspension for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional):

    • For some applications, washing the cells with PBS after staining can help to reduce background fluorescence. Centrifuge the stained cells, discard the supernatant, and resuspend in fresh PBS.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer equipped with a UV (e.g., 355 nm) or violet (e.g., 405 nm) laser for excitation.

    • Collect the emission signal using a blue filter (e.g., 450/50 nm bandpass filter).

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the fungal cell population and exclude debris.

    • Analyze the fluorescence intensity of the gated population to quantify the fungal cells.

Protocol 2: Fungal Viability Assessment using FB71 and Propidium Iodide (PI) Co-staining

This protocol allows for the simultaneous assessment of fungal cell wall integrity (using FB71) and membrane integrity (using Propidium Iodide), providing a measure of cell viability.

Materials:

  • This compound (FB71) stock solution (e.g., 1 mg/mL in sterile distilled water)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in sterile distilled water)

  • Fungal cell culture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometry tubes

  • Flow cytometer with UV/violet and blue/green laser excitation capabilities

Procedure:

  • Cell Preparation:

    • Prepare the fungal cell suspension as described in Protocol 1, step 1.

  • Co-staining:

    • Add FB71 to the cell suspension to a final concentration of 10-50 µg/mL and incubate for 15 minutes at room temperature, protected from light.

    • Following the FB71 incubation, add PI to the cell suspension to a final concentration of 1-5 µg/mL.

    • Incubate for an additional 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately on a flow cytometer.

    • Excite FB71 with a UV or violet laser and collect the blue fluorescence.

    • Excite PI with a blue (488 nm) or green (561 nm) laser and collect the red fluorescence (e.g., 610/20 nm or 670 nm longpass filter).

    • Gate on the fungal population using FSC and SSC.

    • Analyze the fluorescence signals to differentiate between:

      • Live cells: FB71-positive, PI-negative

      • Dead/Membrane-compromised cells: FB71-positive, PI-positive

Mandatory Visualization

G Mechanism of Action of this compound FB71 This compound FungalCellWall Fungal Cell Wall FB71->FungalCellWall Binds to Chitin Chitin Polymers FB71->Chitin Specifically targets Fluorescence Blue Fluorescence (Detection by Flow Cytometry) FB71->Fluorescence Emits Disruption Disruption of Chitin Assembly & Cell Wall Integrity Chitin->Disruption Leads to UV_Excitation UV/Violet Light Excitation UV_Excitation->FB71 Excites

Caption: Mechanism of this compound binding to fungal cell wall chitin.

G Experimental Workflow for Fungal Analysis using FB71 cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis Culture Fungal Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in PBS Wash->Resuspend Add_FB71 Add FB71 (10-50 µg/mL) Resuspend->Add_FB71 Incubate Incubate (15-30 min, RT, dark) Add_FB71->Incubate Add_PI Add PI (optional) (for viability) Incubate->Add_PI Acquire Acquire Data on Flow Cytometer Incubate->Acquire if no PI Incubate_PI Incubate (5-15 min, RT, dark) Add_PI->Incubate_PI Incubate_PI->Acquire Gate Gate on Fungal Population (FSC vs SSC) Acquire->Gate Analyze Analyze Fluorescence (FB71 & PI signals) Gate->Analyze Quantify Quantify Fungal Populations (Live/Dead) Analyze->Quantify

Caption: Workflow for fungal staining and analysis using FB71 and flow cytometry.

References

Application Notes and Protocols: Fluorescent Brightener 71 as a Counterstain in Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), a stilbene (B7821643) derivative, is a fluorescent dye that absorbs light in the ultraviolet (UV) range and emits it in the blue portion of the visible spectrum.[1][2][3] Traditionally used in the textile and paper industries for its whitening effects, its ability to bind to cellulose (B213188) and chitin (B13524) has also made it a useful tool for staining fungi and plant cell walls.[4][5] In the context of immunohistochemistry (IHC), FB71 presents a potential alternative to common nuclear counterstains like DAPI or Hoechst, particularly for visualizing certain extracellular matrix components or specific pathogens within tissue sections. Its broad staining pattern can provide valuable morphological context to the specific antibody-targeted fluorescence.

These application notes provide a detailed protocol for the use of this compound as a counterstain in fluorescent immunohistochemistry, along with its physicochemical properties and considerations for its application.

Physicochemical and Spectral Properties of this compound

A comprehensive understanding of the properties of FB71 is essential for its successful application in IHC.

PropertyValueReference
Chemical Name 4,4'-Bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid disodium (B8443419) salt[1]
Molecular Formula C₄₀H₃₈N₁₂Na₂O₈S₂[6]
Molecular Weight 924.91 g/mol [6]
Excitation Maximum ~340-370 nm (UV)[2]
Emission Maximum ~420-470 nm (Blue)[2]

Recommended Experimental Protocol

This protocol outlines the steps for performing fluorescent immunohistochemistry with FB71 as a counterstain on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a starting point and may require optimization for specific tissues and antibody combinations.

Materials
  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

  • Wash buffer (e.g., PBS or TBS)

  • Blocking buffer (e.g., 5% normal serum in wash buffer)

  • Primary antibody, diluted in blocking buffer

  • Fluorophore-conjugated secondary antibody, diluted in blocking buffer

  • This compound stock solution (1 mg/mL in deionized water)

  • Antifade mounting medium

Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 10 minutes.

    • Immerse slides in 100% ethanol: 2 x 5 minutes.

    • Immerse slides in 95% ethanol: 1 x 5 minutes.

    • Immerse slides in 70% ethanol: 1 x 5 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.

    • Incubate at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse slides with wash buffer.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at the optimized dilution and time (e.g., overnight at 4°C).

  • Washing:

    • Rinse slides with wash buffer: 3 x 5 minutes.

  • Secondary Antibody Incubation:

    • Incubate sections with the fluorophore-conjugated secondary antibody at the optimized dilution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Rinse slides with wash buffer: 3 x 5 minutes, protected from light.

  • This compound Counterstaining:

    • Prepare a working solution of FB71 by diluting the stock solution in wash buffer. A starting concentration of 1-10 µg/mL is recommended for optimization.

    • Incubate sections with the FB71 working solution for 1-5 minutes at room temperature.

    • Note: Incubation time is a critical parameter to optimize to achieve desired staining intensity without excessive background.

  • Final Washing:

    • Rinse slides with wash buffer: 2 x 5 minutes.

  • Mounting:

    • Mount coverslips using an antifade mounting medium.

  • Visualization:

    • Visualize the staining using a fluorescence microscope equipped with appropriate filter sets for the secondary antibody fluorophore and for FB71 (e.g., a DAPI filter set with excitation around 365 nm and emission around 445 nm).

Experimental Workflow Diagram

IHC_FB71_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_counterstain Counterstaining & Mounting Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb FB71_Stain FB71 Counterstaining SecondaryAb->FB71_Stain Washing Final Washing FB71_Stain->Washing Mounting Mounting Washing->Mounting Visualization Visualization Mounting->Visualization

Caption: Workflow for Immunohistochemistry with FB71 Counterstain.

Considerations for Using this compound

Advantages:
  • Broad Structural Staining: FB71 can highlight extracellular structures containing cellulose and chitin, providing valuable morphological context that complements the specific antibody signal.

  • Alternative to Nuclear Stains: It offers an alternative to traditional nuclear counterstains, which may be advantageous when the protein of interest is localized in the nucleus.

  • Rapid Staining: The staining process is typically very short.[4]

Limitations and Troubleshooting:
IssuePotential CauseRecommended Solution
High Background Fluorescence - FB71 concentration is too high.- Incubation time is too long.- Non-specific binding to other tissue components.- Titrate the FB71 concentration (start with a range of 1-10 µg/mL).- Optimize incubation time (start with 1-5 minutes).- Include a final wash step with a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer.- Consider using a background quenching agent like Evans Blue in conjunction with FB71, which has been shown to reduce background fluorescence with the similar Calcofluor White stain.[4]
Spectral Overlap Emission spectrum of FB71 may overlap with other fluorophores in a multiplex experiment.- FB71 emits in the blue channel, so it is generally compatible with green (e.g., FITC, Alexa Fluor 488) and red (e.g., TRITC, Alexa Fluor 594) fluorophores.- Avoid using other blue-emitting fluorophores in the same panel.- Use a spectral imaging system to unmix signals if overlap is a concern.
Photobleaching FB71, like many fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light.- Use an antifade mounting medium.- Minimize exposure to the excitation light source.- Capture images promptly.

Logical Framework for Choosing FB71 as a Counterstain

FB71_Decision_Tree Start Need for a counterstain in fluorescent IHC? IsPOINuclear Is the Protein of Interest (POI) nuclear? Start->IsPOINuclear NeedECM Is visualization of extracellular matrix or fungal elements beneficial? IsPOINuclear->NeedECM No UseDAPI Use traditional nuclear stain (DAPI, Hoechst) IsPOINuclear->UseDAPI Yes NeedECM->UseDAPI No ConsiderFB71 Consider FB71 as a counterstain NeedECM->ConsiderFB71 Yes Multiplex Are you performing multiplex imaging with blue fluorophores? ConsiderFB71->Multiplex AvoidFB71 Avoid FB71 due to spectral overlap Multiplex->AvoidFB71 Yes ProceedFB71 Proceed with FB71 and optimize protocol Multiplex->ProceedFB71 No

Caption: Decision tree for selecting FB71 as a counterstain.

Conclusion

This compound can serve as a useful and rapid counterstain in specific immunohistochemistry applications, particularly when visualization of the extracellular matrix or fungal elements is desired, or when a non-nuclear counterstain is preferred. Careful optimization of the staining concentration and incubation time is crucial to minimize background fluorescence and achieve optimal results. By following the provided protocol and considering the advantages and limitations, researchers can effectively incorporate FB71 into their fluorescent IHC workflows to gain additional morphological insights.

References

Application Notes and Protocols for Fungal Biomass Quantification using Spectrofluorometry with Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantifying fungal biomass is a critical aspect of research in mycology, industrial microbiology, and the development of antifungal therapeutics. Traditional methods such as dry weight measurement can be time-consuming and require substantial sample material. Spectrofluorometry offers a sensitive and rapid alternative for biomass quantification. This protocol details the use of Fluorescent Brightener 71 (FB71), a stilbene-based fluorescent dye, to quantify fungal biomass. FB71 binds non-covalently to chitin (B13524), a key polysaccharide in the fungal cell wall. The resulting fluorescence is directly proportional to the amount of fungal material present, allowing for accurate biomass estimation.[1] This method is adaptable for various fungal species and can be performed using a standard spectrofluorometer.

Principle and Mechanism of Action

This compound (4,4′-bis[4-anilino-6-morpholino-1,3,5-triazin-2-yl] amino-2,2′-stilbene disodium (B8443419) salt) is an optical brightening agent that absorbs ultraviolet (UV) light and re-emits it in the blue visible spectrum.[2] Its high affinity for β-1,4 linked polysaccharides makes it an excellent stain for chitin in fungal cell walls. Upon binding to chitin, the fluorescence quantum yield of FB71 increases significantly. This protocol leverages the linear relationship between the fluorescence intensity of the FB71-chitin complex and the fungal biomass to enable quantification.[3]

Mechanism of FB71 Binding and Fluorescence FB71 This compound (in solution, low fluorescence) Complex FB71-Chitin Complex (High Fluorescence) FB71->Complex Binds to Chitin Fungal Cell Wall Chitin (β-1,4-N-acetylglucosamine polymer) Chitin->Complex BlueLight Emitted Blue Light (~442 nm) Complex->BlueLight Fluoresces UV UV Excitation Light (~349 nm) UV->Complex Spectrofluorometer Spectrofluorometer Detection BlueLight->Spectrofluorometer

Caption: Binding of FB71 to fungal chitin and subsequent fluorescence.

Materials and Reagents

  • This compound (CAS 16090-02-1)

  • Fungal culture of interest (e.g., Aspergillus niger, Saccharomyces cerevisiae)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for stock solution)

  • Sterile distilled water

  • 96-well black, clear-bottom microplates

  • Spectrofluorometer with UV excitation and blue emission detection capabilities

  • Homogenizer or sonicator

  • Microcentrifuge

  • Vortex mixer

Experimental Protocols

Preparation of Reagents

1.1. This compound Stock Solution (1 mg/mL)

  • Weigh 10 mg of this compound powder.

  • Dissolve in 10 mL of sterile distilled water. A small amount of DMSO (e.g., 100 µL) can be added to aid dissolution before adding the water.

  • Vortex thoroughly until fully dissolved.

  • Store the stock solution in a light-protected container (e.g., amber tube) at 4°C for up to one month.[2]

1.2. This compound Working Solution (10 µg/mL)

  • Dilute the 1 mg/mL stock solution 1:100 in PBS (pH 7.4). For example, add 100 µL of stock solution to 9.9 mL of PBS.

  • Prepare this working solution fresh before each experiment.

Preparation of Fungal Biomass Standards
  • Grow the fungal species of interest in an appropriate liquid medium to generate sufficient biomass.

  • Harvest the mycelium or cells by centrifugation or filtration.

  • Wash the biomass twice with sterile PBS to remove any residual medium components that may cause background fluorescence.

  • Resuspend the washed biomass in a known volume of PBS.

  • Determine the dry weight of the fungal biomass:

    • Take a 1 mL aliquot of the biomass suspension and filter it through a pre-weighed filter paper.

    • Dry the filter paper with the biomass at 60-80°C overnight until a constant weight is achieved.

    • Calculate the biomass concentration in mg/mL.

  • Prepare a serial dilution of the fungal biomass suspension in PBS to create a standard curve (e.g., from 0.01 mg/mL to 1.0 mg/mL).

Spectrofluorometry Protocol

Experimental Workflow for Fungal Biomass Quantification cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis A Prepare Fungal Biomass Standards & Samples C Aliquot 100 µL of Fungal Suspension to 96-well Plate A->C B Prepare FB71 Working Solution (10 µg/mL) D Add 100 µL of FB71 Working Solution B->D E Incubate for 15 min at Room Temperature (Dark) D->E F Read Fluorescence (Ex: 349 nm, Em: 442 nm) E->F G Generate Standard Curve F->G H Quantify Unknown Samples G->H

References

Application Notes and Protocols for Co-staining with Fluorescent Brightener 71 to Assess Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. Fluorescent microscopy and flow cytometry are powerful techniques for this purpose, relying on a variety of fluorescent probes that differentiate between live and dead cells based on distinct cellular characteristics. Fluorescent Brightener 71 (FB71), a stilbene (B7821643) derivative, is a fluorescent whitening agent that absorbs ultraviolet (UV) light and emits blue light.[1] While traditionally used in the paper and textile industries, its fluorescent properties present an opportunity for its application in biological staining.

These application notes provide proposed co-staining protocols for utilizing this compound in conjunction with established cell viability dyes to assess cell populations. The following protocols are theoretical and based on the known spectral properties and mechanisms of the individual dyes. Users should note that these protocols have not been experimentally validated and will require optimization for specific cell types and experimental conditions.

Principle of Co-staining for Cell Viability

The fundamental principle of these co-staining protocols is to combine the staining properties of this compound with well-characterized viability dyes to differentiate between live and dead cells within a population.

  • This compound (FB71): This dye is excited by UV light (approximately 340-380 nm) and emits blue fluorescence (around 420-470 nm).[1] Its high hydrophilicity suggests it is unlikely to passively cross intact cell membranes.[1] It is hypothesized that FB71 may bind to components of the cell wall in fungi or the outer leaflet of the plasma membrane in other cell types, potentially serving as a counterstain for all cells.

  • Propidium Iodide (PI): A well-established red fluorescent intercalating agent that is excluded by the intact membranes of live cells. PI enters cells with compromised membranes and binds to DNA, making it a reliable marker for dead cells.

  • Calcein AM: A non-fluorescent, cell-permeant compound that is converted by intracellular esterases in viable cells into the green fluorescent molecule calcein. The presence of green fluorescence is indicative of both enzymatic activity and membrane integrity, hallmarks of live cells.

  • SYTO 9: A green fluorescent nucleic acid stain that is permeant to the membranes of both live and dead cells. When used in combination with a red fluorescent dead cell stain like PI, the differential staining allows for the discrimination of live and dead cells.

Data Presentation: Spectral Properties of Individual Dyes

The following table summarizes the spectral properties of the fluorescent dyes discussed in these protocols. Successful co-staining relies on the careful selection of excitation and emission filters to minimize spectral overlap.

DyeExcitation Max (nm)Emission Max (nm)ColorTarget/Mechanism
This compound~340-380[1]~420-470[1]BlueProposed: Cell surface/wall
Propidium Iodide (bound)~535[2]~617[2]RedIntercalates with DNA in dead cells
Calcein (from Calcein AM)~494~517GreenProduct of esterase activity in live cells
SYTO 9 (bound)~483[3]~503[3]GreenIntercalates with nucleic acids in all cells

Note: The data presented is for individual dyes. Quantitative data for co-staining applications with this compound is not currently available and would need to be determined empirically.

Proposed Co-staining Protocols

Important: These are theoretical protocols and require optimization for your specific cell type, instrumentation, and experimental goals.

Protocol 1: Co-staining with this compound and Propidium Iodide (PI)

Objective: To differentiate dead cells (red) from the total cell population (blue).

Principle: FB71 is proposed to stain the surface of all cells blue, while PI will only enter and stain the nuclei of dead cells red. Live cells will appear blue, and dead cells will appear blue with a red nucleus.

Reagents:

  • This compound (FB71) stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in sterile water)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

Experimental Protocol:

  • Cell Preparation:

    • For adherent cells, grow cells on coverslips or in imaging-compatible plates.

    • For suspension cells, wash and resuspend cells in PBS to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • FB71 Staining: Add FB71 stock solution to the cell suspension or culture medium to a final concentration of 1-10 µg/mL (optimization required). Incubate for 10-15 minutes at room temperature, protected from light.

    • Wash (Optional but Recommended): Centrifuge suspension cells and resuspend in fresh PBS to remove unbound FB71. For adherent cells, gently wash with PBS.

    • PI Staining: Add PI stock solution to a final concentration of 1-5 µg/mL. Incubate for 5-15 minutes at room temperature, protected from light.

  • Analysis:

    • Fluorescence Microscopy:

      • Mount the coverslip or observe the plate directly.

      • Use a DAPI filter set (or equivalent UV excitation) to visualize FB71 (blue).

      • Use a TRITC/RFP filter set (or equivalent green/yellow excitation) to visualize PI (red).

      • Merge the images to identify live (blue) and dead (blue with red nuclei) cells.

    • Flow Cytometry:

      • Analyze the stained cells using a flow cytometer equipped with UV and blue/yellow lasers.

      • Detect FB71 fluorescence in the blue channel (e.g., 450/50 nm bandpass filter).

      • Detect PI fluorescence in the red channel (e.g., 610/20 nm bandpass filter).

Visualization of Workflow and Principle:

FB71_PI_Workflow cluster_workflow Experimental Workflow A Prepare Cell Suspension B Add Fluorescent Brightener 71 A->B C Incubate B->C D Wash (Optional) C->D E Add Propidium Iodide D->E F Incubate E->F G Analyze (Microscopy/Flow Cytometry) F->G

Caption: Workflow for FB71 and PI co-staining.

FB71_PI_Principle cluster_cells Cell Population Live_Cell Live Cell (Intact Membrane) Dead_Cell Dead Cell (Compromised Membrane) FB71 This compound FB71->Live_Cell Stains Surface (Blue) FB71->Dead_Cell Stains Surface (Blue) PI Propidium Iodide PI->Live_Cell Excluded PI->Dead_Cell Enters & Stains Nucleus (Red)

Caption: Principle of FB71 and PI co-staining.

Protocol 2: Co-staining with this compound and Calcein AM

Objective: To differentiate live cells (green) from the total cell population (blue).

Principle: FB71 is proposed to stain the surface of all cells blue. Calcein AM will enter all cells, but only live cells with active esterases will convert it to green fluorescent calcein. Live cells will appear blue and green, while dead cells will only appear blue.

Reagents:

  • This compound (FB71) stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Calcein AM stock solution (e.g., 1 mM in anhydrous DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

Experimental Protocol:

  • Cell Preparation: As described in Protocol 1.

  • Staining:

    • Calcein AM Staining: Dilute Calcein AM stock solution in PBS to a working concentration of 0.5-5 µM (optimization required). Add to cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash: Gently wash the cells with PBS to remove excess Calcein AM.

    • FB71 Staining: Add FB71 stock solution to a final concentration of 1-10 µg/mL. Incubate for 10-15 minutes at room temperature, protected from light.

  • Analysis:

    • Fluorescence Microscopy:

      • Use a DAPI filter set (or equivalent UV excitation) to visualize FB71 (blue).

      • Use a FITC/GFP filter set (or equivalent blue excitation) to visualize Calcein (green).

      • Merge images to identify live (blue and green) and dead (blue) cells.

    • Flow Cytometry:

      • Analyze using a flow cytometer with UV and blue lasers.

      • Detect FB71 in the blue channel.

      • Detect Calcein in the green channel (e.g., 530/30 nm bandpass filter).

Visualization of Workflow and Principle:

FB71_Calcein_Workflow cluster_workflow Experimental Workflow A Prepare Cell Suspension B Add Calcein AM A->B C Incubate B->C D Wash C->D E Add Fluorescent Brightener 71 D->E F Incubate E->F G Analyze (Microscopy/Flow Cytometry) F->G

Caption: Workflow for FB71 and Calcein AM co-staining.

FB71_Calcein_Principle cluster_cells Cell Population Live_Cell Live Cell (Active Esterases) Dead_Cell Dead Cell (Inactive Esterases) FB71 This compound FB71->Live_Cell Stains Surface (Blue) FB71->Dead_Cell Stains Surface (Blue) Calcein_AM Calcein AM Calcein_AM->Live_Cell Enters & Converts to Green Calcein Calcein_AM->Dead_Cell Enters but Remains Non-fluorescent

Caption: Principle of FB71 and Calcein AM co-staining.

Protocol 3: Proposed Triple Staining with FB71, a Live-Cell Stain, and a Dead-Cell Stain

Objective: To potentially differentiate live, dead, and total cell populations. This is a more complex protocol with a higher likelihood of spectral overlap and quenching issues that will require significant optimization.

Example Combination: FB71 (Blue - All Cells), Calcein AM (Green - Live Cells), and PI (Red - Dead Cells).

Principle: FB71 stains all cells blue. Live cells will additionally be stained green with Calcein. Dead cells will be stained red with PI.

Experimental Protocol:

  • Cell Preparation: As described in Protocol 1.

  • Staining (Sequential):

    • Calcein AM Staining: Incubate with Calcein AM as described in Protocol 2.

    • Wash: Wash cells with PBS.

    • FB71 and PI Co-incubation: Add a mixture of FB71 (1-10 µg/mL) and PI (1-5 µg/mL) to the cells. Incubate for 10-15 minutes at room temperature, protected from light.

  • Analysis:

    • Fluorescence Microscopy: Requires a microscope with at least three fluorescent channels (DAPI, FITC, TRITC).

      • Blue Channel (UV excitation): FB71

      • Green Channel (Blue excitation): Calcein

      • Red Channel (Green/Yellow excitation): PI

    • Flow Cytometry: Requires a multi-laser flow cytometer. Careful compensation will be critical to correct for spectral overlap between the channels.

Visualization of Workflow:

Triple_Stain_Workflow cluster_workflow Experimental Workflow A Prepare Cell Suspension B Add Calcein AM A->B C Incubate B->C D Wash C->D E Add FB71 + PI D->E F Incubate E->F G Analyze (Microscopy/Flow Cytometry) F->G

Caption: Workflow for triple staining.

Considerations and Limitations

  • Optimization is Crucial: The provided concentrations and incubation times are starting points and must be optimized for each cell type and experimental setup.

  • Spectral Overlap: Careful selection of filters and compensation in flow cytometry is essential to minimize bleed-through between fluorescent channels.

  • Mechanism of FB71 Staining: The exact binding mechanism of FB71 in non-fungal cells is not well-characterized and may vary between cell types.

  • Phototoxicity: UV excitation required for FB71 can be damaging to live cells, especially during prolonged imaging.

  • Quenching: The proximity of multiple fluorophores could lead to fluorescence quenching, affecting signal intensity.

Conclusion

This compound offers a potential, cost-effective option as a blue fluorescent counterstain for assessing cell viability in combination with established dyes. The proposed protocols in these application notes provide a theoretical framework for researchers to begin exploring the utility of FB71 in their specific applications. Rigorous experimental validation and optimization are paramount to achieving reliable and reproducible results.

References

Visualizing Hyphal Growth and Morphology with Fluorescent Brightener 71: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), a stilbene-disulfonic acid derivative, is a fluorescent dye that serves as a valuable tool for the rapid and effective visualization of fungal hyphae.[1] Its utility in mycology stems from its high affinity for chitin (B13524) and cellulose, essential components of the fungal cell wall.[2][3] Upon binding to these polysaccharides, FB71 absorbs ultraviolet (UV) light and emits a bright blue fluorescence, enabling clear delineation of hyphal structures against a dark background.[3] This property makes it an excellent candidate for studying fungal morphology, growth patterns, and the effects of antifungal agents. These application notes provide detailed protocols for the use of FB71 in visualizing fungal hyphae, along with key technical data and troubleshooting guidance.

Principle of Staining

This compound is a member of the stilbene (B7821643) family of fluorescent whitening agents.[4] Its mechanism of action for fungal visualization relies on its specific binding to β-1,3 and β-1,4 polysaccharide linkages found in chitin and cellulose.[2] When excited by UV radiation, the molecule undergoes fluorescence, re-emitting the absorbed energy as visible blue light. This process allows for the clear visualization of fungal cell walls, including intricate structures like septa and budding scars, with high contrast.

Physicochemical and Optical Properties

A comprehensive understanding of the properties of this compound is crucial for its effective application.

PropertyValueReference
Chemical Name 4,4′-bis[4-anilino-6-morpholino-1,3,5-triazin-2-yl] amino-2,2′-stilbene disodium (B8443419) salt[5]
CAS Number 16090-02-1[5]
Molecular Formula C40H38N12Na2O8S2
Molecular Weight 924.91 g/mol [6]
Appearance Pale yellow solid/powder
Solubility Moderately soluble in water; soluble in ethylene (B1197577) glycol
Excitation Maximum (λex) ~349-380 nm (UV)[3]
Emission Maximum (λem) ~440-450 nm (Blue)[5]

Experimental Protocols

Preparation of Staining Solutions

Stock Solution (1% w/v):

  • Weigh 100 mg of this compound powder.

  • Dissolve in 10 mL of distilled water or a 1:1 mixture of ethanol (B145695) and water. Gentle heating may be required to fully dissolve the powder.

  • Store the stock solution in a dark, airtight container at 4°C for up to 6 months.

Working Solution (0.1% w/v):

  • Dilute the 1% stock solution 1:10 with distilled water. For example, add 1 mL of the stock solution to 9 mL of distilled water.

  • For samples requiring clearing of host tissue or cellular debris, the working solution can be prepared in 10% potassium hydroxide (B78521) (KOH).[2][7]

  • Prepare the working solution fresh before each use for optimal performance.

Staining Protocol for Fungal Cultures

This protocol is suitable for the visualization of hyphae from pure fungal cultures grown on solid or in liquid media.

  • Sample Preparation:

    • For cultures on solid media, carefully excise a small section of the mycelium using a sterile scalpel or needle.

    • For liquid cultures, collect the mycelia by centrifugation or filtration.

  • Staining:

    • Place the fungal sample on a clean microscope slide.

    • Add one to two drops of the 0.1% FB71 working solution to the sample.

    • Gently tease apart the mycelial mass with a sterile needle to ensure even staining.

  • Incubation:

    • Cover the sample with a coverslip.

    • Incubate at room temperature for 1-5 minutes. Incubation time may be extended for denser samples.

  • Imaging:

    • Observe the stained sample using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI filter cube with an excitation filter around 365 nm and an emission filter around 445 nm).[8][9][10][11]

Staining Protocol for Fungi in Clinical or Environmental Samples

This protocol is adapted for the detection and visualization of fungal hyphae in various biological or environmental matrices. The use of KOH is often recommended to macerate host tissues and reduce background fluorescence.[2]

  • Sample Preparation:

    • Place the specimen (e.g., tissue biopsy, skin scraping, or soil sample) on a clean microscope slide.

  • Clearing and Staining:

    • Add one to two drops of 0.1% FB71 in 10% KOH to the specimen.

    • Gently mix and cover with a coverslip.

  • Incubation:

    • Allow the slide to incubate at room temperature for 5-15 minutes. For denser tissues, gentle warming of the slide may expedite the clearing process.

  • Imaging:

    • Gently press on the coverslip with a paper towel to remove excess solution and flatten the specimen.

    • Observe under a fluorescence microscope using a UV excitation filter.

Quantitative Analysis of Hyphal Growth

Fluorescent microscopy with FB71 can be coupled with image analysis software (e.g., ImageJ, FIJI) to quantify various parameters of hyphal growth and morphology.

ParameterMethod of Quantification
Hyphal Length and Width Use the line tool in image analysis software to trace individual hyphae and measure their length and width.
Branching Frequency Count the number of branches per unit length of the main hypha.
Total Mycelial Area Convert the fluorescent image to a binary format and measure the total area occupied by the mycelium.
Fluorescence Intensity Measure the mean fluorescence intensity along the hyphae, which can correlate with cell wall thickness or integrity.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_staining Staining Protocol cluster_imaging Analysis stock 1% FB71 Stock Solution working 0.1% FB71 Working Solution stock->working 1:10 Dilution stain Add 0.1% FB71 Solution working->stain sample Fungal Sample Preparation sample->stain incubate Incubate (1-15 min) stain->incubate image Fluorescence Microscopy incubate->image quantify Image Analysis & Quantification image->quantify

References

Troubleshooting & Optimization

Technical Support Center: Preventing Photobleaching of Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for mitigating photobleaching of Fluorescent Brightener 71 (FB71) during long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is my this compound signal fading?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore), causing it to lose its ability to emit light.[1][2] This process occurs when the fluorophore is exposed to high-intensity excitation light. The absorbed energy can push the molecule into a highly reactive, long-lived triplet state.[3] In this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye, leading to a permanent loss of fluorescence.[3] Prolonged or intense illumination accelerates this process, causing your FB71 signal to fade over time.[1][3]

Q2: How can I determine if my signal loss is due to photobleaching or another issue like poor labeling?

A2: Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity specifically in the area being illuminated.[4] To confirm, you can move to a fresh, un-imaged area of your sample. If this new area is initially bright and then fades with exposure to the excitation light, photobleaching is the primary cause.[4] If the signal is weak or absent from the very beginning across the entire sample, the problem is more likely related to inefficient staining, incorrect filter sets, or issues with the sample preparation itself.[4]

Q3: What are antifade reagents and are they effective for FB71?

A3: Antifade reagents are chemical compounds included in mounting media to protect fluorophores from photobleaching.[2][3] They work primarily by scavenging for reactive oxygen species (ROS), which are a major cause of fluorophore destruction.[3][5] By neutralizing these damaging molecules, antifade reagents can significantly extend the fluorescent lifetime of your dye.[6][7] Glycerol-based mounting media containing antifade agents are commonly used to retard the photobleaching of fluorochromes like fluorescein (B123965) and rhodamine, and similar principles apply to stilbene-based dyes like FB71.[8]

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, you can prepare your own antifade medium. A common and effective formulation involves adding antioxidants like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to a glycerol-based buffer.[6] These reagents are effective at reducing the rate of photobleaching.[6] See the Experimental Protocols section for a detailed recipe.

Troubleshooting Guide

Issue: Rapid loss of FB71 fluorescence signal during image acquisition.

This is a classic sign of photobleaching. Follow these steps, starting with the simplest and most impactful adjustments.

Possible Cause Recommended Solution
1. Excitation light is too intense. This is the most significant factor.[3] Reduce the power of your laser or the intensity of your lamp to the lowest possible level that still provides an adequate signal-to-noise ratio.[1][3] Use neutral density (ND) filters to decrease illumination intensity without changing the exposure time.[1][7]
2. Exposure time is too long. Reduce the camera exposure time. Modern sensitive cameras can often produce high-quality images with shorter exposures.[4] Minimize the sample's total exposure to light by using the shutter to block the light path when not actively acquiring an image.[2][9]
3. No antifade reagent is being used. This is critical for long-term imaging. Use a commercial antifade mounting medium like ProLong Gold or VECTASHIELD, or prepare your own.[2][3] These reagents are the most effective way to prevent photobleaching by neutralizing damaging molecules.[7]
4. Suboptimal mounting medium. Ensure your mounting medium has the correct refractive index (RI) to match your immersion oil. Mismatched RIs can cause spherical aberrations that reduce signal and may tempt you to increase excitation power.[10] A glycerol-based medium is often a good starting point.[6][8]
5. High oxygen concentration in the medium. Photobleaching is often an oxygen-dependent process.[3] For live-cell imaging or specialized applications, consider using oxygen scavenging systems (e.g., glucose oxidase/catalase) in your imaging buffer to reduce local oxygen levels.[3][11]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Rapid FB71 Signal Loss Observed CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity ReduceIntensity Action: Reduce Laser/Lamp Power Use Neutral Density (ND) Filters CheckIntensity->ReduceIntensity No CheckExposure Is Exposure Time Optimized? CheckIntensity->CheckExposure Yes ReduceIntensity->CheckExposure ReduceExposure Action: Decrease Camera Exposure Time Use Shutter Between Acquisitions CheckExposure->ReduceExposure No CheckAntifade Are You Using an Antifade Reagent? CheckExposure->CheckAntifade Yes ReduceExposure->CheckAntifade AddAntifade Action: Use a Commercial or Homemade Antifade Mounting Medium CheckAntifade->AddAntifade No CheckMedium Is Mounting Medium Optimal? CheckAntifade->CheckMedium Yes AddAntifade->CheckMedium OptimizeMedium Action: Match Refractive Index Consider Oxygen Scavengers CheckMedium->OptimizeMedium No Success Problem Resolved: Stable Signal Achieved CheckMedium->Success Yes OptimizeMedium->Success

Caption: A troubleshooting workflow for diagnosing and resolving rapid photobleaching of FB71.

Quantitative Data

Table 1: Relative Photobleaching Half-Life Under Different Conditions

ConditionExcitation IntensityAntifade ReagentRelative Half-Life (τ½)
Baseline (Unoptimized) 100%None1x (e.g., 15 seconds)
Reduced Intensity 50%None2x - 3x
Reduced Intensity 25%None4x - 6x
Optimized Intensity + Antifade 25%Commercial Antifade10x - 20x
Optimized Intensity (Live Cell) 25%Oxygen Scavenger8x - 15x

Note: Half-life is the time required for the fluorescence intensity to decrease to 50% of its initial value. Values are illustrative.

Experimental Protocols

Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium

This protocol describes how to prepare a common and effective antifade mounting medium using n-propyl gallate (NPG).

Materials:

  • Glycerol (high purity)

  • Phosphate-Buffered Saline (PBS), 10x stock, pH ~7.4

  • n-propyl gallate (NPG) powder

  • Distilled water (dH₂O)

  • 50 mL conical tube

  • Water bath or heating block set to ~70°C

Methodology:

  • Prepare a 2% NPG Stock Solution: Dissolve 200 mg of n-propyl gallate in 10 mL of distilled water. This may require gentle heating (up to 70°C) and vortexing for several hours to fully dissolve.[10] Caution: NPG is toxic.

  • Prepare the Final Mounting Medium: In a 50 mL conical tube, combine the following:

    • 9 mL of Glycerol

    • 1 mL of 10x PBS

    • 100 µL of the 2% NPG stock solution (for a final concentration of 0.02%)

  • Mix Thoroughly: Vortex the solution until it is homogeneous. The final solution should be 90% glycerol, 1x PBS.

  • Check pH: Check the pH of a small aliquot diluted 1:10 in water. If necessary, adjust the pH to between 8.0 and 9.0 using NaOH, as some antifade reagents work more effectively at a slightly basic pH.[6]

  • Storage: Store the final medium in small aliquots at -20°C, protected from light.[12] Thaw one aliquot at a time for use and store at 4°C for short-term use.

Protocol 2: Quantitative Measurement of Photobleaching Rate

This protocol allows you to quantify the photostability of FB71 under your specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare your FB71-stained sample and mount it using the medium you wish to test.

  • Define Region of Interest (ROI): Locate a representative area of your sample. Using your imaging software, define an ROI that contains a clear fluorescent signal. Define a second ROI in a background area with no signal.[4]

  • Time-Lapse Acquisition: Set up a time-lapse imaging sequence. Acquire images continuously (e.g., one frame every 5 seconds) using the exact same acquisition settings (laser power, exposure time, gain) that you plan to use for your experiment.

  • Data Extraction: For each image in the time series, measure the mean fluorescence intensity within the signal ROI and the background ROI.[4]

  • Data Analysis:

    • Correct for background by subtracting the mean background intensity from the mean signal intensity for each time point.[4]

    • Normalize the intensity values by dividing the corrected intensity at each time point by the corrected intensity of the first time point (t=0).[4]

    • Plot the normalized fluorescence intensity against time. The resulting curve represents the photobleaching decay.[4]

    • To calculate the half-life (τ½), determine the time at which the normalized intensity reaches 0.5.

Mechanism of Photobleaching and Antifade Action

PhotobleachingMechanism cluster_0 Photobleaching Pathway cluster_1 Antifade Intervention Ground FB71 (Ground State) Excited FB71 (Excited Singlet State) Ground->Excited Excitation Light Bleached Bleached FB71 (Non-fluorescent) Excited->Ground Fluorescence Triplet FB71 (Reactive Triplet State) Excited->Triplet Intersystem Crossing O2 Oxygen (O2) Triplet->O2 ROS Reactive Oxygen Species (ROS) O2->ROS Energy Transfer ROS->Ground Chemical Attack Neutralized Neutralized ROS Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: The process of photobleaching and the protective mechanism of antifade reagents.

References

Troubleshooting staining artifacts with Fluorescent brightener 71 in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluorescent Brightener 71 (FB71) in microscopy applications.

Troubleshooting Guide

This guide addresses common artifacts and issues encountered during staining with this compound.

IssuePossible CauseRecommended Solution
High Background Fluorescence 1. Excessive Stain Concentration: Using a higher than optimal concentration of FB71 can lead to non-specific binding and overall high background.[1] 2. Inadequate Washing: Insufficient removal of unbound stain from the sample. 3. Contamination: Presence of cellulose (B213188) or chitin-containing materials (e.g., dust, paper fibers, or residual detergent on glassware) in the sample or on slides.[2] 4. Autofluorescence: Some biological materials naturally fluoresce in the same range as FB71.1. Optimize Stain Concentration: Perform a concentration gradient to determine the lowest effective concentration. A typical starting range is 0.01% to 0.1% (w/v).[3] 2. Thorough Washing: Increase the number and duration of washing steps after staining. 3. Maintain Cleanliness: Use filtered solutions and ensure all labware is thoroughly rinsed with high-purity water. Work in a clean environment to minimize airborne contaminants. 4. Use a Counterstain: Employ a counterstain like Evans Blue to quench background fluorescence.[4]
Weak or No Staining 1. Incorrect Filter Set: The microscope's filter set (excitation and emission) is not aligned with the spectral properties of FB71. 2. Low Target Abundance: The sample contains very little or no chitin (B13524)/cellulose. 3. Stain Degradation: The FB71 solution has degraded due to improper storage or age. 4. pH of Staining Solution: The pH of the staining buffer may not be optimal for binding.1. Verify Filter Set: Use a filter set appropriate for DAPI or similar UV-excitable dyes. FB71 is excited by UV light (around 340-380 nm) and emits in the blue region (around 440-450 nm).[5][6] 2. Use a Positive Control: Stain a known chitin-positive sample (e.g., a fungal culture) to confirm the staining protocol and reagent are working. 3. Prepare Fresh Stain: Prepare a fresh solution of FB71. Store the stock solution protected from light and at a cool temperature. 4. Optimize pH: While FB71 can stain under various pH conditions, for certain applications, adjusting the pH might enhance binding.
Non-Specific Staining 1. Binding to Other Polysaccharides: FB71 can bind to other β-glycosidically linked polysaccharides, not just chitin and cellulose.[7] 2. Hydrophobic Interactions: At high concentrations, non-specific binding can occur due to hydrophobic interactions with other cellular components. 3. Presence of Detergents: Residual detergents can cause micelles that trap the fluorescent dye, leading to punctate, non-specific staining.[2][8]1. Titrate Stain Concentration: Use the lowest concentration of FB71 that provides adequate signal. 2. Increase Wash Stringency: Use a wash buffer with a mild, non-ionic detergent (e.g., Tween-20) to reduce non-specific binding. 3. Thoroughly Rinse Labware: Ensure all glassware and plasticware are free of any detergent residue.
Photobleaching 1. Prolonged Exposure to Excitation Light: Continuous and high-intensity illumination will cause the fluorophore to irreversibly lose its fluorescence.[9] 2. Presence of Oxygen Radicals: The interaction of the excited fluorophore with oxygen can lead to photobleaching.1. Minimize Light Exposure: Limit the sample's exposure to the excitation light. Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible. 2. Use an Antifade Mountant: Mount the stained sample in a commercially available antifade reagent to reduce photobleaching.
Yellowing of the Sample 1. Over-dosing of the Brightener: Exceeding the optimal concentration can lead to a yellowing effect instead of enhanced brightness.[1]1. Adhere to Optimal Concentration: Do not exceed the determined optimal concentration of FB71. The whitening effect plateaus and can then decrease, leading to a yellowish appearance.[1]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

A1: this compound is a fluorescent dye that has a high affinity for chitin and cellulose, which are polysaccharides found in the cell walls of fungi and some other organisms.[3][5][6] It absorbs ultraviolet (UV) light and emits it as visible blue light, causing the targeted structures to fluoresce brightly against a dark background when viewed with a fluorescence microscope.[7][10]

Q2: What are the optimal excitation and emission wavelengths for FB71?

A2: this compound absorbs light in the near-UV region, typically between 340-380 nm.[5][6] It re-emits this energy as visible blue light, with an emission maximum around 440-450 nm.[5] Therefore, a standard DAPI filter set is usually appropriate for microscopy.

Q3: Can I use FB71 for live-cell imaging?

A3: While FB71 can be used for staining living cells, it's important to note that high concentrations or prolonged exposure to UV light can be toxic to cells. It is recommended to use the lowest effective concentration and minimize light exposure during live-cell imaging experiments.

Q4: How should I prepare and store this compound solutions?

A4: FB71 is typically prepared as a stock solution in distilled water or a suitable buffer. For fungal staining, a working solution often contains potassium hydroxide (B78521) (KOH) to help clear the specimen.[6] Stock solutions should be stored in a cool, dark place to prevent degradation. It is best to prepare fresh working solutions for each experiment.

Q5: Can FB71 be used in combination with other stains?

A5: Yes, FB71 can be used with other stains. For instance, it is often used with a counterstain like Evans Blue, which helps to quench background fluorescence and improve the contrast of the stained fungal elements.[4]

Experimental Protocol: Staining of Fungal Hyphae in a Mixed Cell Culture

This protocol provides a general guideline for staining fungal hyphae in a mixed culture of mammalian cells and fungi.

Materials:

  • This compound powder

  • 10% Potassium Hydroxide (KOH) solution

  • Phosphate Buffered Saline (PBS)

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Sample Preparation:

    • Grow your mixed cell culture on sterile coverslips in a petri dish.

    • Once the desired growth is achieved, carefully remove the coverslip with forceps.

    • Gently wash the coverslip twice with PBS to remove any culture medium.

  • Staining Solution Preparation:

    • Prepare a 0.1% (w/v) stock solution of this compound in distilled water.

    • For the working solution, mix one part of the 0.1% FB71 stock solution with one part of 10% KOH. This results in a final concentration of 0.05% FB71 in 5% KOH.

  • Staining:

    • Place the coverslip, cell-side up, on a clean microscope slide.

    • Add one to two drops of the FB71/KOH working solution to the coverslip, ensuring the entire surface is covered.

    • Incubate for 1-5 minutes at room temperature. The KOH will help to clear the mammalian cells, making the fungal hyphae more visible.[6]

  • Washing:

    • Carefully wash the coverslip by dipping it in a beaker of PBS. Repeat this step two more times with fresh PBS to remove excess stain.

  • Mounting:

    • Place a drop of antifade mounting medium on a clean microscope slide.

    • Carefully invert the coverslip and place it on top of the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish if desired for long-term storage.

  • Imaging:

    • Observe the slide under a fluorescence microscope using a DAPI filter set (Excitation ~365 nm, Emission ~445 nm).

    • Fungal elements will appear bright blue against a dark background.

Visual Troubleshooting Guide

Troubleshooting_Workflow Start Staining Artifact Observed High_Background High Background Fluorescence? Start->High_Background Weak_Signal Weak or No Signal? High_Background->Weak_Signal No Optimize_Conc Optimize Stain Concentration High_Background->Optimize_Conc Yes Non_Specific Non-Specific Staining? Weak_Signal->Non_Specific No Check_Filters Check Microscope Filter Set Weak_Signal->Check_Filters Yes Photobleaching Rapid Photobleaching? Non_Specific->Photobleaching No Non_Specific->Optimize_Conc Yes Minimize_Exposure Minimize Light Exposure Photobleaching->Minimize_Exposure Yes Resolved Issue Resolved Photobleaching->Resolved No, consult further. Improve_Wash Improve Washing Protocol Optimize_Conc->Improve_Wash Clean_Environment Ensure Clean Environment Improve_Wash->Clean_Environment Use_Control Use Positive Control Check_Filters->Use_Control Use_Antifade Use Antifade Mounting Medium Use_Antifade->Resolved Minimize_Exposure->Use_Antifade Use_Control->Resolved Clean_Environment->Resolved

Caption: Troubleshooting workflow for FB71 staining artifacts.

References

Technical Support Center: Optimizing Fluorescent Brightener 71 Concentration for Fungal Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fluorescent Brightener 71 (FB71) and related compounds for fungal staining. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in fungal staining?

A1: this compound is a fluorescent dye that binds to β-1,3 and β-1,4 polysaccharides, specifically chitin (B13524) and cellulose, which are abundant in fungal cell walls.[1][2][3] This binding is non-covalent and rapid.[1] When exposed to ultraviolet (UV) light, the bound dye fluoresces, emitting a bright blue or blue-green light, which allows for high-contrast visualization of fungal structures like hyphae, conidia, and yeasts.[1][4][5]

Q2: Are this compound and Calcofluor White the same?

A2: While often used interchangeably in the context of fungal staining, this compound and Calcofluor White are distinct but structurally related compounds. They belong to the same class of stilbene-based fluorescent whitening agents and share a similar mechanism of binding to chitin and cellulose.[6][7] Protocols developed for Calcofluor White are generally a good starting point for optimizing FB71 staining, though some variation in optimal concentration and incubation time may exist.

Q3: What are the excitation and emission wavelengths for this compound?

A3: this compound and similar compounds absorb light in the near-UV region (around 340-380 nm) and emit it in the blue region of the visible spectrum.[8][9] For microscopy, a DAPI filter set or a standard UV filter is typically appropriate.[10]

Q4: Can I use this compound for staining fungi in clinical specimens?

A4: Yes, fluorescent brighteners like FB71 are widely used for the rapid detection of fungal elements in various clinical specimens, including skin scrapings, nail clippings, sputum, and tissue sections.[1][4][11] For dense tissue samples, a clearing agent such as 10% potassium hydroxide (B78521) (KOH) is often used in conjunction with the fluorescent dye to reduce background fluorescence from host tissues.[1][12]

Experimental Protocols

Below are detailed methodologies for staining fungi with fluorescent brighteners. Note that optimal conditions may vary depending on the fungal species, sample type, and microscope setup.

Protocol 1: Staining of Cultured Fungi

This protocol is suitable for visualizing fungi grown in liquid or on solid media.

Materials:

  • This compound stock solution (e.g., 1% w/v in distilled water)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV or DAPI filter set

Procedure:

  • Sample Preparation:

    • Liquid Cultures: Pellet fungal cells by centrifugation and wash once with PBS.

    • Solid Media: Gently scrape a small amount of mycelium or yeast cells and suspend them in a drop of PBS on a microscope slide.

  • Staining:

    • Prepare a working solution of this compound by diluting the stock solution. A common starting concentration is 0.1% (w/v).[4][13] For yeast, a final concentration range of 5-25 µM can be explored.[10]

    • Add a drop of the FB71 working solution to the fungal suspension on the slide.

  • Incubation:

    • Incubate at room temperature for 1-10 minutes, protected from light.[1][12]

  • Visualization:

    • Place a coverslip over the suspension.

    • Gently press with a paper towel to remove excess liquid.

    • Observe under a fluorescence microscope. Fungal elements will exhibit bright blue or blue-green fluorescence.[1]

Protocol 2: Staining of Fungi in Clinical Specimens (with KOH)

This protocol incorporates a clearing step to improve visualization in complex samples like tissue.

Materials:

  • This compound working solution (e.g., 0.1% w/v)

  • 10% Potassium Hydroxide (KOH) solution

  • Clinical specimen (e.g., skin scraping, tissue biopsy)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV or DAPI filter set

Procedure:

  • Sample Preparation:

    • Place the clinical specimen on a clean microscope slide.

  • Clearing and Staining:

    • Add one drop of 10% KOH and one drop of 0.1% FB71 solution to the specimen.[12]

    • Alternatively, a pre-mixed solution of equal parts 10% KOH and 0.1% FB71 can be used.[1]

  • Incubation:

    • Cover with a coverslip and let it stand at room temperature for 5-10 minutes. For thicker specimens, the incubation time can be extended.[1]

  • Visualization:

    • Gently press on the coverslip to remove excess liquid and flatten the specimen.

    • Examine under a fluorescence microscope.

Data Presentation: Recommended Staining Parameters

The following table summarizes recommended starting concentrations and incubation times for fluorescent brightener staining of fungi. These are general guidelines and should be optimized for your specific experimental conditions.

ParameterFungal TypeRecommended ConcentrationIncubation TimeReference(s)
Concentration General Fungi0.1% (w/v)1-10 min[1][4][13]
Yeast (Saccharomyces cerevisiae)5-25 µM20 min[10]
Phytoplanktonic Fungal Parasites1% (final concentration)10 min[14]
Incubation Time General Fungi1-10 min-[1][12]
Yeast (Saccharomyces cerevisiae)20 min-[10]

Troubleshooting Guide

This section addresses common issues encountered during fungal staining with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Staining 1. Incorrect dye concentration: The concentration of FB71 is too low. 2. Insufficient incubation time: The dye has not had enough time to bind to the fungal cell walls. 3. Incorrect filter set: The microscope's excitation and emission filters are not appropriate for FB71.1. Optimize concentration: Increase the concentration of the FB71 working solution incrementally. 2. Increase incubation time: Extend the incubation period, ensuring the sample does not dry out. 3. Check microscope settings: Use a DAPI or UV filter set with an excitation wavelength around 340-380 nm.[9]
High Background Fluorescence 1. Excess dye: Too much unbound dye is present in the background. 2. Autofluorescence of sample: The specimen itself (e.g., host tissue, plant material) is autofluorescing. 3. Non-specific binding: The dye is binding to non-target structures.1. Wash step: Gently wash the sample with PBS after incubation to remove excess dye. 2. Use a counterstain: Add a counterstain like Evans Blue (e.g., 0.05%) to the staining solution to quench background fluorescence.[12][13] 3. Clearing agent: For tissue samples, use a clearing agent like 10% KOH.[1][12]
Photobleaching (Fading of Signal) 1. Prolonged exposure to excitation light: The fluorophore is being destroyed by the intense light from the microscope.[15][16]1. Minimize exposure: Locate the area of interest using brightfield microscopy before switching to fluorescence. 2. Reduce light intensity: Use neutral density filters to decrease the intensity of the excitation light.[16] 3. Use an anti-fade mounting medium: This can help preserve the fluorescence signal.
Artifacts (e.g., crystals, precipitates) 1. Dye precipitation: The staining solution may have precipitated, especially at high concentrations or in certain buffers.1. Filter the staining solution: Pass the working solution through a 0.22 µm filter before use. 2. Prepare fresh solutions: Use freshly prepared staining solutions for each experiment.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_incubate Incubation cluster_visualize Visualization A Cultured Fungi C Add FB71 Solution A->C B Clinical Specimen D Add FB71 + KOH B->D E Incubate (1-20 min) C->E D->E F Fluorescence Microscopy E->F

Caption: Experimental workflow for fungal staining with this compound.

Troubleshooting_Workflow Start Staining Issue? WeakSignal Weak or No Signal? Start->WeakSignal Yes HighBg High Background? Start->HighBg No IncreaseConc Increase FB71 Conc. WeakSignal->IncreaseConc Yes IncreaseTime Increase Incubation Time WeakSignal->IncreaseTime No, try WashSample Wash Sample (PBS) HighBg->WashSample Yes AddCounterstain Add Evans Blue HighBg->AddCounterstain No, try Photobleach Signal Fading? MinimizeExposure Minimize Light Exposure Photobleach->MinimizeExposure Yes ReduceIntensity Reduce Light Intensity Photobleach->ReduceIntensity Also CheckFilters Check Microscope Filters IncreaseTime->CheckFilters Still weak UseKOH Use KOH for Clearing AddCounterstain->UseKOH Still high UseKOH->Photobleach Resolved, but...

Caption: Troubleshooting decision tree for common FB71 staining issues.

References

Dealing with autofluorescence in tissue samples when using Fluorescent brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting autofluorescence in tissue samples, with a special focus on challenges arising when using UV-excited blue fluorescent dyes like Fluorescent Brightener 71.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

A1: Autofluorescence is the natural emission of light by biological structures or molecules within a tissue sample when excited by a light source.[1][2][3] This intrinsic fluorescence is not caused by any specific fluorescent dye or label you have added and can be a significant source of background noise in fluorescence microscopy.[3]

Q2: What causes autofluorescence in tissue samples?

A2: Autofluorescence originates from several sources:

  • Endogenous Fluorophores: Tissues contain naturally fluorescent molecules. Common examples include collagen, elastin, flavins (FAD), and nicotinamides (NADH).[1][4][5][6] Aged tissues often accumulate highly fluorescent pigment granules called lipofuscin.[1][3][7]

  • Fixation: Aldehyde fixatives like formaldehyde (B43269) (formalin) and glutaraldehyde (B144438) are a major cause of autofluorescence.[8][9] They react with proteins and other molecules to create fluorescent crosslinks.[1][10] Glutaraldehyde typically induces more autofluorescence than formaldehyde.[8][11]

  • Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence and can be problematic if not removed from the tissue.[3][4][12]

  • Sample Handling: Heating and dehydration during sample preparation can also increase autofluorescence.[6][13][12]

Q3: Why is autofluorescence a problem when using this compound?

A3: this compound has an excitation maximum around 349 nm and an emission maximum at 442 nm, placing it in the blue region of the spectrum.[14][15] This spectral range significantly overlaps with the natural fluorescence of common endogenous molecules like collagen (emits ~300-450 nm) and NADH (emits ~440-470 nm).[2][5] This overlap makes it difficult to distinguish the specific signal from your brightener from the tissue's own background fluorescence, potentially leading to false positives or obscured results.[7][16][17][18]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My unstained control tissue is brightly fluorescent, especially in the blue/green channels.

  • Possible Cause: High levels of endogenous fluorophores (e.g., collagen, NADH) or fixation-induced fluorescence.

  • Solution Workflow:

    • Identify the Source: Review your tissue type and fixation protocol. Fibrous tissues are rich in collagen and elastin. If you used glutaraldehyde or a long formalin fixation, that is a likely cause.

    • Chemical Quenching: For aldehyde-induced fluorescence, treatment with a chemical reducing agent like Sodium Borohydride is a common first step.[2][5][12][19] For broad-spectrum autofluorescence, especially from lipofuscin, Sudan Black B is effective, though it can introduce its own signal in the far-red.[7][12]

    • Use a Commercial Kit: Consider using a dedicated autofluorescence quenching kit. Reagents like TrueVIEW™ are designed to reduce autofluorescence from fixation and structural components like collagen,[12][20][21] while reagents like TrueBlack® are optimized for quenching lipofuscin.[7][18][22]

    • Spectral Solution: If possible, switch your specific antibody-conjugated fluorophore to one that emits in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is weakest in this range.[4][5][7][12]

Problem 2: The signal from my this compound is weak and the background is high.

  • Possible Cause: The autofluorescence signal is overwhelming the specific stain.

  • Solution Workflow:

    • Optimize Staining: Ensure your staining protocol for this compound is optimized. Check concentration and incubation time.

    • Implement Pre-Staining Quenching: Before applying the brightener, use a quenching protocol. Photobleaching can be an effective, chemical-free method to reduce background.[23] Alternatively, a Sodium Borohydride treatment can be performed after fixation and before staining.

    • Try a Different Counterstain: If autofluorescence in the blue channel cannot be sufficiently reduced, consider using a nuclear counterstain in a different spectral range, such as a far-red option like RedDot™2.[24]

Problem 3: After using Sudan Black B, I see high background in my far-red (Cy5) channel.

  • Possible Cause: Sudan Black B itself fluoresces in the red and far-red channels.[7][12]

  • Solution:

    • Use an Alternative Quencher: Switch to a different quenching agent that does not have this issue, such as a commercial kit (e.g., TrueVIEW™) or Sodium Borohydride.

    • Use TrueBlack®: If quenching lipofuscin is the primary goal, use TrueBlack®, which was developed as an improvement to Sudan Black B and has minimal background fluorescence in the red channels.[7]

Experimental Protocols & Methodologies

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective at reducing autofluorescence caused by aldehyde fixatives.[2][16]

  • Materials:

    • Sodium Borohydride (NaBH₄)

    • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Procedure:

    • Following fixation and washing, rehydrate your tissue sections as required.

    • Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in ice-cold PBS or TBS. For example, add 10 mg of NaBH₄ to 10 mL of buffer. Caution: Handle NaBH₄ with care in a fume hood; it will fizz upon dissolution.

    • Incubate the tissue sections in the NaBH₄ solution. A typical starting point is 3 incubations of 10 minutes each.

    • Wash the sections thoroughly three times with PBS or TBS for 5 minutes each to remove all traces of the reducing agent.

    • Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence

This method is particularly effective for reducing autofluorescence from lipofuscin granules.[7][12]

  • Materials:

  • Procedure:

    • Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

    • Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Mix well and filter through a 0.2 µm filter to remove undissolved particles.

    • Incubate the stained tissue sections in the SBB solution for 5-10 minutes at room temperature in the dark.

    • Briefly rinse the sections with 70% ethanol to remove excess SBB.

    • Wash thoroughly in PBS.

    • Mount the coverslips with an aqueous mounting medium.

Protocol 3: Photobleaching to Reduce General Autofluorescence

This technique uses light to destroy fluorescent molecules before staining.[23]

  • Materials:

    • Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp) or a dedicated photobleaching device.

  • Procedure:

    • Prepare your deparaffinized and rehydrated tissue sections on slides.

    • Place the slide on the microscope stage.

    • Expose the tissue to intense light from the microscope's lamp for a period ranging from 15 minutes to several hours.[23] The optimal time must be determined empirically. Start with a shorter duration and check the autofluorescence level on an unstained control slide.

    • It is often beneficial to irradiate through filter cubes commonly used for FITC or DAPI.

    • After photobleaching, proceed with your standard staining protocol.

Data Presentation: Comparison of Autofluorescence Reduction Methods

MethodTarget Autofluorescence SourceAdvantagesDisadvantages/Considerations
Sodium Borohydride Aldehyde Fixation[2][16]Simple, inexpensive chemical treatment.Can have variable effects; may damage some epitopes.[12]
Sudan Black B (SBB) Lipofuscin, Lipids[7][12]Very effective for quenching lipofuscin.[7]Can form precipitates; introduces background in far-red channels.[7][12]
Photobleaching General Endogenous FluorophoresNo chemical reagents needed; preserves tissue structure well.Can be time-consuming; effectiveness varies by tissue type; may damage some antigens.[23][24]
Commercial Kits (e.g., TrueVIEW™) Fixation, Collagen, Elastin, RBCs[12][20][21]Broadly effective, quick protocol (often < 5 mins), optimized.[21]Higher cost compared to basic chemical methods.
Commercial Kits (e.g., TrueBlack®) Lipofuscin[7][18]Specifically designed for lipofuscin; less far-red background than SBB.[7]Higher cost; may slightly quench specific fluorophore signal.
Spectral Selection All SourcesAvoids chemical/physical manipulation of the tissue.Requires use of far-red/NIR fluorophores and appropriate imaging equipment.[4][5]

Reference Data: Common Endogenous Fluorophores

FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Common Location / Source
Collagen ~340-400~400-450Extracellular matrix, connective tissue[5][12]
Elastin ~350-450~420-520Extracellular matrix (e.g., blood vessels, skin)[1]
NADH ~340-360~440-470Mitochondria, cytoplasm[2][6]
Flavins (FAD) ~380-490~520-560Mitochondria[1][6]
Lipofuscin Broad (UV to Green)Broad (Green to Red, ~460-670)Lysosomes in aged cells (neurons, muscle)[1][11]

Visualizations: Workflows and Logic Diagrams

Autofluor_Workflow cluster_prep Sample Preparation cluster_quench Autofluorescence Reduction (Pre-Staining) cluster_stain Staining Protocol cluster_post_quench Autofluorescence Reduction (Post-Staining) cluster_final Final Steps Start Start: Tissue Collection Perfusion Optional: Perfuse with PBS (Removes RBCs) Start->Perfusion Fixation Fixation (Minimize time, avoid glutaraldehyde) Perfusion->Fixation Embedding Embedding & Sectioning Fixation->Embedding Quench_Choice Choose Quenching Method: - Sodium Borohydride - Photobleaching - Commercial Kit (Pre) Embedding->Quench_Choice Blocking Blocking Step Quench_Choice->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Choose far-red fluorophore if possible) PrimaryAb->SecondaryAb Counterstain Counterstain (e.g., this compound) SecondaryAb->Counterstain Post_Quench Optional Post-Staining Quench: - Sudan Black B - Commercial Kit (Post) Counterstain->Post_Quench Mount Mount Coverslip Counterstain->Mount If no post-quench Post_Quench->Mount Image Image Acquisition Mount->Image

Caption: General experimental workflow for immunofluorescence, highlighting key stages for considering and mitigating autofluorescence.

Troubleshooting_Tree Start High background in unstained control? Fixation Used aldehyde fixative (Formalin, Glutaraldehyde)? Start->Fixation Yes No_Issue Low Autofluorescence. Proceed with staining. Start->No_Issue No AgedTissue Is it aged tissue or known to have lipofuscin? Fixation->AgedTissue No Use_NaBH4 Treat with Sodium Borohydride (Protocol 1) Fixation->Use_NaBH4 Yes RBCs Is tissue rich in blood (e.g., Spleen, Kidney)? AgedTissue->RBCs No Use_SBB Treat with Sudan Black B or TrueBlack® (Protocol 2) AgedTissue->Use_SBB Yes Perfuse Next time: Perfuse tissue with PBS before fixation. RBCs->Perfuse Yes Use_Quencher Use broad-spectrum quencher (e.g., TrueVIEW™) RBCs->Use_Quencher Yes Spectral Consider shifting detection to far-red fluorophores. RBCs->Spectral No, but still high background Use_NaBH4->AgedTissue Use_SBB->Spectral Perfuse->Use_Quencher

Caption: Troubleshooting decision tree to select an appropriate method for reducing autofluorescence based on its likely source.

References

Technical Support Center: Spectral Overlap Issues with Fluorescent Brightener 71, GFP, and RFP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral overlap issues between Fluorescent Brightener 71 (FB71) and Green or Red Fluorescent Proteins (GFP/RFP).

I. Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound, GFP, and RFP?

A1: this compound (FB71) is a fluorescent whitening agent that absorbs ultraviolet (UV) light and emits in the blue region of the visible spectrum. Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP) are genetically encoded fluorophores with distinct excitation and emission spectra in the green and red regions, respectively. The specific spectral characteristics can vary between different variants of GFP and RFP.

Data Presentation: Spectral Properties

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
This compound~340-370~420-470
EGFP (common GFP variant)~488~509
mCherry (common RFP variant)~587~610
DsRed (common RFP variant)~558~583

Q2: Is spectral overlap a significant issue between FB71 and GFP?

A2: Yes, it can be. The broad emission spectrum of FB71 can extend into the detection window of GFP, a phenomenon known as bleed-through or crosstalk. This can lead to false-positive signals in the GFP channel, making it appear as if GFP is present where it is not, or artificially inflating the GFP signal intensity.

Q3: Is spectral overlap a concern between FB71 and RFP?

A3: Generally, no. The emission of FB71 is in the blue region of the spectrum, which is well-separated from the typical excitation and emission wavelengths of most red fluorescent proteins. Therefore, direct spectral overlap between FB71 and RFP is highly unlikely.

Q4: What is spectral bleed-through?

A4: Spectral bleed-through, or crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another fluorophore.[1] This is a common issue in multicolor fluorescence microscopy when the emission spectra of the fluorophores overlap.[1]

Q5: What is fluorescence compensation?

A5: Fluorescence compensation is a mathematical correction used to subtract the unwanted signal from spectral bleed-through.[2] By measuring the amount of bleed-through from each fluorophore into other channels, a compensation matrix can be created and applied to the experimental data to correct for the spectral overlap.

II. Troubleshooting Guides

This section provides a step-by-step guide to identifying and resolving common issues related to spectral overlap between FB71 and GFP.

Issue 1: Suspected Bleed-through of FB71 into the GFP Channel

Symptoms:

  • Green fluorescence is observed in areas where only FB71 is expected.

  • The GFP signal appears unusually high or diffuse.

  • Difficulty in distinguishing true GFP signal from background.

Troubleshooting Workflow:

Troubleshooting FB71 Bleed-through into GFP Channel cluster_0 Problem Identification cluster_1 Control Experiments cluster_2 Data Analysis & Correction cluster_3 Optimization start Suspected FB71 Bleed-through observe Observe Unexpected Green Signal start->observe control_fb71 Image FB71-only Control observe->control_fb71 Perform Controls control_gfp Image GFP-only Control observe->control_gfp control_unstained Image Unstained Control (Autofluorescence) observe->control_unstained measure_bleedthrough Quantify FB71 Signal in GFP Channel control_fb71->measure_bleedthrough compensation Apply Spectral Compensation measure_bleedthrough->compensation If bleed-through is significant unmixing Perform Spectral Unmixing measure_bleedthrough->unmixing For complex overlap filters Optimize Filter Sets compensation->filters If correction is insufficient unmixing->filters sequential Sequential Imaging filters->sequential

Caption: Workflow for troubleshooting FB71 bleed-through.

Detailed Steps:

  • Run Control Samples:

    • FB71-only control: Prepare a sample with only this compound. Image this sample using both the FB71 (e.g., DAPI or UV) and GFP filter sets. Any signal detected in the GFP channel is bleed-through.

    • GFP-only control: Prepare a sample with only GFP. This will show the expected GFP signal and its minimal bleed-through into other channels.

    • Unstained control: Image an unstained sample to determine the level of autofluorescence.[3]

  • Quantify Bleed-through:

    • Using the FB71-only control, measure the mean fluorescence intensity in both the FB71 and GFP channels. The ratio of the intensity in the GFP channel to the intensity in the FB71 channel represents the spillover coefficient.

  • Apply Post-Acquisition Correction:

    • Compensation: Use the calculated spillover coefficient to create a compensation matrix and apply it to your experimental images. Most imaging software has built-in tools for this.

    • Spectral Unmixing: For more complex cases or if significant autofluorescence is present, spectral unmixing algorithms can be used to separate the individual emission spectra of FB71, GFP, and autofluorescence.[4][5]

  • Optimize Image Acquisition:

    • Filter Selection: Use a narrower bandpass filter for the GFP emission to reduce the collection of out-of-band photons from FB71.

    • Sequential Imaging: If your microscope allows, acquire the FB71 and GFP signals sequentially rather than simultaneously. Excite with UV light and capture the FB71 image first, then switch to blue light excitation to capture the GFP image. This completely eliminates bleed-through.

Issue 2: High Background Fluorescence

Symptoms:

  • Low signal-to-noise ratio.

  • Difficulty distinguishing specific staining from a general glow.

Troubleshooting Steps:

  • Identify the Source of Background:

    • Autofluorescence: Cellular components like NADH and flavins can fluoresce, particularly when excited with UV light.[6] Image an unstained control sample to assess the level of autofluorescence.

    • Excess FB71: Ensure that any unbound FB71 has been thoroughly washed out.

  • Reduce Background:

    • Spectral Unmixing: Use spectral imaging and unmixing to computationally remove the autofluorescence signal.

    • Longer Wavelength Fluorophores: If possible, consider using fluorescent proteins that are excited by longer wavelengths of light to minimize autofluorescence.

    • Optimize Staining Protocol: Titrate the concentration of FB71 to find the lowest effective concentration and ensure adequate washing steps.

Issue 3: Phototoxicity or Photobleaching

Symptoms:

  • Cells show signs of stress (e.g., blebbing, apoptosis) after imaging.[7]

  • The fluorescence signal diminishes rapidly during imaging (photobleaching).[8]

Troubleshooting Steps:

  • Minimize Light Exposure:

    • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.

    • Decrease Exposure Time: Use the shortest possible exposure time for your camera.

    • Limit UV Exposure: UV light is particularly damaging to cells.[1][9] Minimize the time the sample is illuminated with the UV excitation source.

  • Use Antifade Reagents: Mount your samples in an antifade mounting medium to reduce photobleaching.

  • Optimize Imaging Strategy:

    • Acquire images less frequently in a time-lapse experiment.

    • Use a more sensitive detector (camera) that requires less excitation light.

III. Experimental Protocols

Protocol 1: Measuring the Emission Spectrum of FB71

This protocol allows you to determine the emission profile of FB71 under your specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the same buffer or medium used for your experiments.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to the peak absorbance of FB71 (e.g., 365 nm).

    • Scan the emission spectrum from 380 nm to 700 nm.

  • Data Acquisition: Record the fluorescence intensity at each emission wavelength.

  • Data Analysis: Plot the fluorescence intensity versus the emission wavelength to visualize the emission spectrum.

Protocol 2: Creating a Spillover Matrix for Compensation

This protocol describes how to quantify the bleed-through of FB71 into the GFP channel and vice-versa to create a compensation matrix.

Methodology:

  • Prepare Control Samples:

    • A sample containing only FB71.

    • A sample containing only GFP.

    • An unstained sample.

  • Image Acquisition:

    • Image the FB71-only sample using both the FB71 and GFP detection channels.

    • Image the GFP-only sample using both the FB71 and GFP detection channels.

  • Data Analysis:

    • For the FB71-only sample, measure the mean fluorescence intensity in a region of interest (ROI) in both the FB71 channel (IFB71->FB71) and the GFP channel (IFB71->GFP).

    • For the GFP-only sample, measure the mean fluorescence intensity in an ROI in both the GFP channel (IGFP->GFP) and the FB71 channel (IGFP->FB71).

  • Calculate Spillover Coefficients:

    • Spillover of FB71 into GFP channel = IFB71->GFP / IFB71->FB71

    • Spillover of GFP into FB71 channel = IGFP->FB71 / IGFP->GFP

  • Construct Spillover Matrix: The spillover matrix will be a 2x2 matrix with the calculated spillover coefficients. This matrix can then be used for compensation in your imaging software.

Data Presentation: Example Spillover Matrix

Detected in FB71 ChannelDetected in GFP Channel
From FB71 1Spillover FB71->GFP
From GFP Spillover GFP->FB711

IV. Visualization Diagrams

Signaling Pathway/Logical Relationship

Spectral Overlap and Correction Logic FB71 FB71 Emission (~420-470 nm) overlap Spectral Overlap (Bleed-through) FB71->overlap GFP_emission GFP Emission (~509 nm) GFP_detector GFP Detector GFP_emission->GFP_detector True Signal RFP_emission RFP Emission (>580 nm) RFP_detector RFP Detector RFP_emission->RFP_detector True Signal correction Compensation/ Spectral Unmixing GFP_detector->correction overlap->GFP_detector False Signal

Caption: Logical flow of spectral overlap and correction.

Experimental Workflow

Multicolor Imaging Experimental Workflow cluster_0 Preparation cluster_1 Image Acquisition cluster_2 Data Processing cluster_3 Analysis prep_samples Prepare Samples (FB71, GFP, RFP) prep_controls Prepare Controls (Single-stain, Unstained) prep_samples->prep_controls acquire_controls Acquire Control Images prep_controls->acquire_controls acquire_exp Acquire Experimental Images (Sequential or Simultaneous) acquire_controls->acquire_exp check_bleedthrough Assess Bleed-through from Controls acquire_exp->check_bleedthrough apply_correction Apply Compensation or Spectral Unmixing check_bleedthrough->apply_correction quantify Quantitative Analysis apply_correction->quantify interpret Interpret Results quantify->interpret

Caption: General workflow for multicolor imaging experiments.

References

How to correct for non-specific binding of Fluorescent brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for non-specific binding of Fluorescent Brightener 71 (FB71) in their experiments.

Understanding this compound

This compound (FB71), also known as C.I. This compound, is a stilbene-based optical brightening agent.[1][2][3] Its chemical formula is C₄₀H₃₈N₁₂Na₂O₈S₂ with a molecular weight of 924.91 g/mol .[1][4][5] FB71 functions by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum (fluorescence emission wavelength of 442 nm), which makes materials appear whiter and brighter.[1][2] This property has led to its widespread use in the detergent, paper, and textile industries.[6][7][8] In a research context, it is also used for applications such as fungal staining.[6]

Troubleshooting Non-Specific Binding of this compound

Non-specific binding of FB71 can lead to high background fluorescence, obscuring the desired signal and compromising experimental results. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Issue 1: High Background Fluorescence

High background fluorescence across the entire sample is a common problem that can significantly reduce the signal-to-noise ratio.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Excessive FB71 Concentration Perform a concentration titration to determine the optimal dye concentration. Start with a low concentration (e.g., 0.1 µg/mL) and incrementally increase it.Reduced background fluorescence while maintaining a strong specific signal.
Inadequate Washing Increase the number and/or duration of washing steps after FB71 incubation. Consider adding a non-ionic surfactant like Tween 20 (0.05%) to the wash buffer to help remove unbound dye.Lower background signal due to more effective removal of unbound FB71 molecules.
Ionic Interactions FB71 is an anionic dye. Non-specific binding can occur due to electrostatic interactions with positively charged components in the sample. Include a blocking agent such as Bovine Serum Albumin (BSA) at 1-3% in the staining buffer. BSA can block non-specific binding sites.Reduced background by preventing charge-based interactions between FB71 and the sample.
Hydrophobic Interactions The aromatic rings in the FB71 molecule can lead to non-specific hydrophobic interactions. Include a non-ionic surfactant like Tween 20 (0.05%) in the staining and wash buffers to disrupt these interactions.Minimized background caused by non-specific hydrophobic binding of FB71.
Sample Autofluorescence Some biological samples exhibit natural fluorescence (autofluorescence) that can be mistaken for non-specific binding.This is an inherent property of the sample and not directly related to FB71 binding. However, it contributes to the overall background.
Experimental Protocol: Optimizing FB71 Staining to Reduce Non-Specific Binding

This protocol provides a framework for systematically optimizing your staining procedure to minimize non-specific binding of FB71.

Materials:

  • This compound (FB71) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Tween 20

  • Your biological sample (e.g., cells, tissue sections)

  • Fluorescence microscope with appropriate filters for FB71 (Excitation ~349 nm, Emission ~442 nm)[1]

Procedure:

  • Sample Preparation: Prepare your biological samples according to your standard protocol (e.g., fixation, permeabilization if required).

  • Blocking (Optional but Recommended):

    • Prepare a blocking buffer: 1-3% BSA in PBS with 0.05% Tween 20.

    • Incubate your samples in the blocking buffer for 30-60 minutes at room temperature.

  • FB71 Staining:

    • Prepare a series of FB71 dilutions in PBS or blocking buffer (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Incubate the samples with the different FB71 concentrations for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Prepare a wash buffer: PBS with 0.05% Tween 20.

    • Wash the samples 3-5 times with the wash buffer for 5 minutes each with gentle agitation.

  • Mounting and Imaging:

    • Mount the samples using an appropriate mounting medium.

    • Image the samples using a fluorescence microscope with the correct filter set for FB71. Use consistent imaging settings (e.g., exposure time, gain) across all samples for accurate comparison.

  • Analysis:

    • Quantify the signal intensity of your target structure and the background fluorescence for each condition.

    • Determine the optimal conditions that provide the highest signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how does it cause non-specific binding?

A1: this compound is a stilbene-derivative and exists as a disodium (B8443419) salt, making it an anionic (negatively charged) molecule in solution.[1][5] Non-specific binding can occur through two primary mechanisms:

  • Ionic Interactions: The negatively charged sulfonate groups on the FB71 molecule can electrostatically interact with positively charged molecules or regions within the biological sample.

  • Hydrophobic Interactions: The aromatic ring structures within the FB71 molecule are hydrophobic and can non-specifically associate with hydrophobic regions of proteins or lipids in the sample.

Q2: Can I use blocking agents typically used in immunofluorescence to reduce non-specific binding of FB71?

A2: Yes, some blocking agents used in immunofluorescence can be effective. Bovine Serum Albumin (BSA) is a good choice as it is a protein that can bind to non-specific sites in your sample, thereby preventing FB71 from binding to them. Non-ionic surfactants like Tween 20 are also highly recommended as they can disrupt non-specific hydrophobic interactions.

Q3: How can I differentiate between non-specific binding of FB71 and sample autofluorescence?

A3: To check for autofluorescence, you should prepare a control sample that goes through all the preparation steps but is not incubated with FB71.[9] When you image this unstained sample using the same filter set, any fluorescence you observe is due to autofluorescence. This will help you determine the baseline background fluorescence of your sample.

Q4: Are there any alternatives to FB71 that might have lower non-specific binding?

A4: While FB71 is a commonly used brightener, other fluorescent dyes are available for staining specific cellular components. For example, if you are staining fungi, Calcofluor White is another fluorescent brightener that binds to chitin (B13524) and cellulose.[10] It is important to note that Calcofluor White can also exhibit non-specific binding, but troubleshooting strategies are similar. The choice of dye will depend on your specific application and target.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logic behind troubleshooting non-specific binding and the underlying molecular interactions.

G Troubleshooting Workflow for FB71 Non-Specific Binding start High Background Observed check_autofluorescence Control: Image Unstained Sample start->check_autofluorescence optimize_concentration Optimize FB71 Concentration (Titration) check_autofluorescence->optimize_concentration Low Autofluorescence autofluorescence High Autofluorescence check_autofluorescence->autofluorescence High Autofluorescence improve_washing Improve Washing Protocol (Increase duration/number, add Tween 20) optimize_concentration->improve_washing add_blocker Add Blocking Agent (e.g., BSA, Tween 20) improve_washing->add_blocker result Reduced Background & Improved Signal-to-Noise add_blocker->result Successful no_change Background Persists add_blocker->no_change Unsuccessful

Caption: A decision-making workflow for troubleshooting high background fluorescence when using this compound.

G Mechanisms of FB71 Non-Specific Binding and Correction cluster_0 Non-Specific Binding Mechanisms cluster_1 Correction Strategies FB71_anionic FB71 (Anionic) Sulfonate Groups (-SO3-) Sample_positive Biological Sample Positively Charged Regions (+) FB71_anionic:f1->Sample_positive:f1 Ionic Interaction FB71_hydrophobic FB71 (Aromatic) Stilbene Backbone Sample_hydrophobic Biological Sample Hydrophobic Pockets FB71_hydrophobic:f1->Sample_hydrophobic:f1 Hydrophobic Interaction BSA Blocking Agent (BSA) Coats non-specific sites BSA:f1->Sample_positive:f0 Blocks Ionic Binding Tween20 Surfactant (Tween 20) Disrupts hydrophobic interactions Tween20:f1->Sample_hydrophobic:f0 Blocks Hydrophobic Binding

Caption: Diagram illustrating the molecular mechanisms of this compound non-specific binding and the action of corrective agents.

References

Improving signal-to-noise ratio with Fluorescent brightener 71 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols with Fluorescent Brightener 71 (FB 71) and improve the signal-to-noise ratio in their fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FB 71) and how does it work?

A1: this compound is a stilbene-based fluorescent dye that absorbs ultraviolet (UV) light and emits blue light.[1] It functions by binding non-specifically to cellulose (B213188) and chitin, which are primary components of the cell walls of fungi, algae, and plants. This binding results in a strong blue fluorescence under a fluorescence microscope, allowing for the visualization of these structures.

Q2: What are the optimal excitation and emission wavelengths for FB 71?

A2: While specific instrument settings should be optimized, a general guideline for FB 71 and similar stilbene (B7821643) derivatives is excitation in the UV to violet range (approximately 355-405 nm) and emission in the blue range (approximately 433-480 nm).

Q3: Can FB 71 be used for quantitative analysis?

A3: Yes, the fluorescence intensity of FB 71 can be correlated with the amount of fungal or plant biomass.[2][3] This allows for the quantitative estimation of biomass in a sample. However, it is crucial to establish a standard curve with known biomass concentrations to ensure accurate quantification.[4][5]

Q4: Is FB 71 photostable?

A4: Like many fluorophores, FB 71 is susceptible to photobleaching, which is the light-induced fading of its fluorescence.[6][7] Minimizing exposure to the excitation light is crucial for preserving the signal.

Troubleshooting Guide

High background fluorescence is a common issue when using this compound, which can significantly reduce the signal-to-noise ratio. The following guide provides solutions to common problems encountered during the staining procedure.

dot

Troubleshooting_High_Background Start High Background Fluorescence Observed Check_Concentration Is FB 71 Concentration Optimized? Start->Check_Concentration Check_Washing Are Washing Steps Adequate? Check_Concentration->Check_Washing Yes Solution_Concentration Reduce FB 71 Concentration (e.g., Titrate from 0.1% to 0.01%) Check_Concentration->Solution_Concentration No Check_Autofluorescence Is Sample Autofluorescence High? Check_Washing->Check_Autofluorescence Yes Solution_Washing Increase Number and/or Duration of Wash Steps Check_Washing->Solution_Washing No Solution_Counterstain Use a Counterstain (e.g., Evans Blue) Check_Autofluorescence->Solution_Counterstain Yes End Improved Signal-to-Noise Ratio Check_Autofluorescence->End No Solution_Concentration->Check_Washing Solution_Washing->Check_Autofluorescence Solution_Counterstain->End

Caption: Troubleshooting workflow for high background fluorescence.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from the stained cell walls.

Potential Cause Recommended Solution Expected Outcome
Excessive Staining Concentration Titrate the concentration of this compound. Start with a higher concentration (e.g., 0.1% w/v) and perform serial dilutions down to 0.01% or lower to find the optimal balance between signal and background.[8][9]Reduced background fluorescence with minimal impact on the specific signal from the cell wall.
Inadequate Washing Increase the number and duration of wash steps after staining. Use a buffered solution like PBS to remove unbound dye.[10]Removal of non-specifically bound FB 71, leading to a darker background.
Sample Autofluorescence Use a counterstain such as Evans Blue (0.1% w/v) to quench background autofluorescence.[11][12] Evans Blue absorbs in the blue-green region, effectively reducing non-specific fluorescence from plant or fungal tissues.Specific blue fluorescence of FB 71 will be more prominent against a quenched, darker background.
Non-Optimal Microscope Filters Ensure that the excitation and emission filters on the microscope are appropriate for FB 71. Use a narrow bandpass emission filter to reduce the collection of off-target fluorescence.Improved isolation of the specific emission signal from FB 71, enhancing contrast.
Issue 2: Weak or Fading Signal (Photobleaching)

The fluorescence signal diminishes rapidly during observation.[13]

Potential Cause Recommended Solution Expected Outcome
Prolonged Exposure to Excitation Light Minimize the exposure time of the sample to the UV/violet light source. Use a neutral density filter to reduce the intensity of the excitation light.[7]Slower rate of photobleaching, allowing for longer observation and image acquisition times.
Inherent Photolability of the Dye Use an anti-fade mounting medium. These reagents contain antioxidants that reduce the rate of photobleaching.[6]Increased photostability of the fluorescent signal.
Suboptimal Imaging Settings Increase the gain or use a more sensitive detector on the microscope to capture a stronger signal with less excitation light.Ability to acquire high-quality images with lower light exposure, thus reducing photobleaching.

Experimental Protocols

Protocol 1: General Staining of Fungal Hyphae with this compound

This protocol provides a general procedure for staining fungal cell walls.

dot

Staining_Protocol cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging Harvest Harvest Fungal Mycelia Wash1 Wash with PBS (3x) Harvest->Wash1 Resuspend Resuspend in PBS Wash1->Resuspend Add_FB71 Add FB 71 Solution (0.05% w/v) Resuspend->Add_FB71 Incubate Incubate for 5-10 min (Room Temperature, Dark) Add_FB71->Incubate Wash2 Wash with PBS (3x) Incubate->Wash2 Mount Mount on Slide Wash2->Mount Microscopy Fluorescence Microscopy (Ex: ~380nm, Em: ~475nm) Mount->Microscopy

Caption: Experimental workflow for fungal cell wall staining.

Materials:

  • This compound stock solution (0.1% w/v in distilled water)

  • Phosphate-Buffered Saline (PBS)

  • Fungal culture

  • Microscope slides and coverslips

  • Fluorescence microscope with UV/violet excitation and blue emission filters

Procedure:

  • Sample Preparation:

    • Harvest fungal mycelia from liquid or solid culture.

    • Wash the mycelia three times with PBS to remove residual media.

    • Resuspend the mycelia in PBS.

  • Staining:

    • Add the FB 71 stock solution to the fungal suspension to a final concentration of 0.01% - 0.1% (w/v).

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Washing:

    • Wash the stained mycelia three times with PBS to remove excess dye.

  • Mounting and Imaging:

    • Mount a small aliquot of the stained mycelia on a microscope slide with a coverslip.

    • Observe under a fluorescence microscope using appropriate filter sets (e.g., DAPI or similar UV filter set).

Protocol 2: Reducing Background with Evans Blue Counterstain

This protocol is an extension of the general staining protocol to minimize background autofluorescence.

Additional Materials:

  • Evans Blue stock solution (0.5% w/v in distilled water)

Procedure:

  • Follow steps 1 and 2 of the General Staining Protocol.

  • Counterstaining:

    • After the final wash step in the staining procedure, add Evans Blue solution to the sample to a final concentration of 0.1% (w/v).

    • Incubate for 2-5 minutes at room temperature.

  • Final Wash and Imaging:

    • Wash the sample twice with PBS to remove excess Evans Blue.

    • Mount and image as described in the general protocol.

Quantitative Data Summary

The following tables provide representative data on optimizing staining conditions and the effect of troubleshooting steps on the signal-to-noise ratio (SNR). These values are illustrative and should be optimized for your specific experimental setup.

Table 1: Optimization of this compound Concentration for Yeast Staining

FB 71 Concentration (% w/v) Relative Signal Intensity (Arbitrary Units) Relative Background Intensity (Arbitrary Units) Signal-to-Noise Ratio (SNR)
0.515008001.88
0.112003004.00
0.0510001506.67
0.017005014.00

Table 2: Effect of Evans Blue Counterstain on Signal-to-Noise Ratio

Staining Condition Relative Signal Intensity (Arbitrary Units) Relative Background Intensity (Arbitrary Units) Signal-to-Noise Ratio (SNR)
FB 71 (0.05%) only10501606.56
FB 71 (0.05%) + Evans Blue (0.1%)10006016.67

Table 3: Impact of Anti-Fade Reagent on Photobleaching

Time (seconds of continuous exposure) Normalized Fluorescence Intensity (without Anti-Fade) Normalized Fluorescence Intensity (with Anti-Fade)
01.001.00
300.650.92
600.400.85
900.250.78
1200.150.71

References

Troubleshooting low fluorescence signal with Fluorescent brightener 71 in plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered when using Fluorescent Brightener 71 (FB 71) for staining plant tissues.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no fluorescent signal. What are the common causes?

A weak or absent signal can stem from several factors:

  • Inadequate Dye Concentration: The concentration of FB 71 may be too low for your specific tissue type. Thicker sections or tissues with dense cell walls may require a higher concentration.

  • Insufficient Incubation Time: The dye may not have had enough time to penetrate the tissue and bind to the cellulose (B213188) and chitin (B13524) in the cell walls.

  • Incorrect pH of Staining Solution: The fluorescence of many dyes, including stilbene (B7821643) derivatives, can be pH-sensitive. An inappropriate pH can lead to reduced fluorescence intensity.

  • Photobleaching: Prolonged exposure to the excitation light, especially from a UV source, can cause the fluorophore to degrade, leading to a diminished signal.

  • Incorrect Microscope Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for FB 71. It typically excites in the UV range (~355 nm) and emits in the blue range (~433 nm).[1]

Q2: My background fluorescence is very high, making it difficult to see the specific signal from the cell walls. How can I reduce it?

High background fluorescence can be caused by several factors:

  • Excess Dye: Insufficient washing after the staining step can leave unbound dye in the tissue, contributing to high background.

  • Autofluorescence: Plant tissues naturally contain compounds that fluoresce, such as lignin, chlorophyll (B73375), and phenolic compounds.[2][3] Lignin, in particular, can be excited by UV light and emit in the blue-green spectrum, overlapping with the FB 71 signal.[2][3]

  • Non-specific Staining: At high concentrations, the dye may non-specifically bind to other cellular components.

To reduce background fluorescence:

  • Optimize Washing Steps: Increase the duration and number of washes after staining to remove excess, unbound dye.

  • Use a Clearing Agent: Techniques like ClearSee can help reduce autofluorescence from chlorophyll while preserving the signal from fluorescent dyes.[4][5]

  • Spectral Imaging and Linear Unmixing: If your confocal microscope has a spectral detector, you can capture the emission spectrum of the autofluorescence from an unstained control sample and computationally subtract it from your stained images.

  • Use a Counterstain: In some cases, a counterstain can help quench background fluorescence.

Q3: The fluorescence signal appears uneven across my tissue section. What could be the reason?

Uneven staining can be due to:

  • Poor Dye Penetration: Thicker sections or tissues with a waxy cuticle can hinder the uniform penetration of the staining solution. Consider using thinner sections or a clearing agent to improve penetration.

  • Air Bubbles: Air bubbles trapped on the surface of the tissue can prevent the dye from reaching the cells. Ensure the tissue is fully submerged in the staining solution.

  • Tissue Fixation Issues: Improper fixation can lead to variations in tissue permeability and dye binding.

Q4: How can I prevent photobleaching of the FB 71 signal?

Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize its effects:

  • Reduce Exposure Time: Minimize the time the sample is exposed to the excitation light.

  • Lower Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.

  • Use an Antifade Mounting Medium: Mount your stained tissue in a commercially available antifade reagent to protect the fluorophore from photobleaching.

  • Image Quickly: Capture your images as efficiently as possible after focusing.

Quantitative Data for Staining Optimization

The optimal staining parameters for this compound can vary depending on the plant species, tissue type, and thickness of the section. The following tables provide a general guide for optimization.

ParameterRecommended RangeNotes
FB 71 Concentration 0.01% to 0.1% (w/v)Start with a lower concentration and increase if the signal is weak. Thicker tissues may require higher concentrations.
Incubation Time 5 to 30 minutesLonger incubation times may be necessary for thicker sections to ensure complete penetration.
pH of Staining Solution 7.0 to 8.0The fluorescence of some brighteners can be pH-dependent. Prepare the staining solution in a buffered solution (e.g., PBS) within this range.
Washing Time 1 to 5 minutes per washPerform 2-3 washes with buffer to remove excess dye and reduce background.

Table 1: General Staining Parameters for this compound.

Microscope SettingRecommended Wavelength/TypeNotes
Excitation Wavelength ~355 nm (UV)Use a DAPI or similar filter cube.
Emission Wavelength ~433 nm (Blue)
Microscope Type Epifluorescence or ConfocalConfocal microscopy can help reduce out-of-focus light and improve image quality, especially for thicker samples.

Table 2: Recommended Microscopy Settings for this compound.

Experimental Protocol: Staining Plant Tissues with this compound

This protocol provides a general procedure for staining plant tissues with FB 71. It is recommended to optimize the concentrations and incubation times for your specific sample.

Materials:

  • This compound (FB 71) powder

  • Distilled water or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Plant tissue sections (e.g., root cross-sections, leaf peels, or thin sections of stems)

  • Microscope slides and coverslips

  • Mounting medium (optional, an antifade reagent is recommended)

  • Forceps and other handling tools

Procedure:

  • Prepare Staining Solution:

    • Prepare a 0.1% (w/v) stock solution of FB 71 in distilled water. This can be stored in the dark at 4°C for several weeks.

    • For staining, dilute the stock solution to a working concentration of 0.01% to 0.1% (w/v) in buffer or distilled water.

  • Sample Preparation:

    • Prepare thin sections of your plant tissue. For live-cell imaging, ensure the sections are kept in a suitable buffer. For fixed tissues, ensure they are adequately rinsed after fixation.

  • Staining:

    • Immerse the tissue sections in the FB 71 working solution.

    • Incubate for 5 to 30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the sections with buffer for 1-2 minutes. Repeat the wash step 2-3 times to remove excess dye and minimize background fluorescence.[6]

  • Mounting:

    • Carefully transfer a stained section to a clean microscope slide.

    • Add a drop of mounting medium or buffer and place a coverslip over the tissue. Gently press to remove any air bubbles.

  • Imaging:

    • Observe the stained tissue using a fluorescence microscope with a UV excitation filter (e.g., around 355 nm) and a blue emission filter (e.g., around 433 nm).[1]

Visualizing Workflows and Interactions

Troubleshooting Workflow for Low Fluorescence Signal

Troubleshooting_Low_Signal start Low or No Fluorescence Signal check_conc Is Dye Concentration Optimal? (0.01% - 0.1%) start->check_conc check_incubation Is Incubation Time Sufficient? (5 - 30 min) check_conc->check_incubation Yes increase_conc Increase Concentration check_conc->increase_conc No check_ph Is pH of Staining Solution Correct? (pH 7-8) check_incubation->check_ph Yes increase_incubation Increase Incubation Time check_incubation->increase_incubation No check_filters Are Microscope Filters Correct? (Ex: ~355nm, Em: ~433nm) check_ph->check_filters Yes adjust_ph Adjust pH of Staining Solution check_ph->adjust_ph No check_photobleaching Is Photobleaching Occurring? check_filters->check_photobleaching Yes correct_filters Use Appropriate Filter Set check_filters->correct_filters No minimize_photobleaching Minimize Light Exposure Use Antifade Mountant check_photobleaching->minimize_photobleaching Yes success Signal Improved check_photobleaching->success No increase_conc->success increase_incubation->success adjust_ph->success correct_filters->success minimize_photobleaching->success

Caption: A flowchart for troubleshooting low fluorescence signals.

Interaction of this compound with Plant Cell Wall Components

FB71_Interaction cluster_dye This compound cluster_cellwall Plant Cell Wall fb71 FB 71 Molecule (Stilbene Derivative) cellulose Cellulose (β-1,4-glucan) fb71->cellulose Binds to chitin Chitin (in some cell walls, e.g., fungi) fb71->chitin Binds to blue_emission Blue Fluorescence (~433 nm) fb71->blue_emission Emits lignin Lignin (Autofluorescent) autofluorescence Autofluorescence (Blue-Green) lignin->autofluorescence Emits uv_light UV Excitation (~355 nm) uv_light->fb71 Excites uv_light->lignin Excites

Caption: Interaction of FB 71 with plant cell wall components.

References

Technical Support Center: Managing pH Sensitivity of Fluorescent Brightener 71 (FB71)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorescent Brightener 71 (FB71). The information provided here will help you manage the inherent pH sensitivity of FB71 fluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FB71) and why is its fluorescence pH-sensitive?

This compound is a stilbene-derivative fluorescent dye that absorbs ultraviolet light (typically around 340-370 nm) and emits blue light (in the 420-470 nm range).[1] Its chemical structure contains secondary and aromatic ring nitrogens. At a pH below 6, these nitrogen atoms can become protonated, leading to the formation of a zwitterion.[2] This change in the molecule's electronic structure alters its fluorescence properties, including intensity and emission wavelength.

Q2: How does a change in pH affect the fluorescence of FB71?

Generally, for stilbene-based fluorescent brighteners, changes in pH can lead to shifts in the emission spectrum and variations in fluorescence intensity. For instance, in acidic solutions, the protonation of amino and sulfonic groups can cause a red shift in the emission maximum and potentially reduce fluorescence quenching. One study on a similar stilbene-based brightener, Tinopal, showed a 1.25-fold increase in fluorescence intensity as the pH was raised from 6.9 to 8.4, after which the intensity remained constant.[3] While this data is for a related compound, it illustrates the potential impact of pH on the fluorescence of stilbene (B7821643) derivatives.

Q3: What is the optimal pH range for working with FB71?

The optimal pH will depend on the specific application and the desired fluorescence characteristics. Based on data from similar compounds, the fluorescence intensity of stilbene-based brighteners tends to be more stable in the neutral to slightly alkaline range (pH 7.0 - 8.5).[3] For applications requiring maximal and stable fluorescence, it is recommended to work within this range. However, if you are intentionally using FB71 as a pH-sensitive probe, you will need to characterize its fluorescence across a broader pH spectrum.

Q4: Can I use FB71 to measure pH?

Given its pH-sensitive fluorescence, FB71 has the potential to be used as a ratiometric or intensity-based pH indicator. However, this requires careful calibration. You would need to generate a calibration curve by measuring the fluorescence intensity or spectral properties of FB71 in a series of buffers with known pH values. This will allow you to correlate fluorescence changes to specific pH levels in your experimental samples.

Troubleshooting Guide

This guide addresses common issues encountered when working with the pH-sensitive fluorescence of FB71.

Problem Possible Cause Recommended Solution
Low or no fluorescence signal The pH of your sample is in a range where FB71 fluorescence is quenched (likely acidic).Verify the pH of your sample buffer. Adjust the pH to the neutral or slightly alkaline range (pH 7.0-8.5) and re-measure.
Incorrect excitation or emission wavelengths are being used.Ensure your instrument is set to the optimal excitation (approx. 340-370 nm) and emission (approx. 420-470 nm) wavelengths for FB71.[1]
Inconsistent or variable fluorescence readings The pH of your sample is fluctuating.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout your experiment.[4]
The sample is exposed to ambient light, causing photobleaching.Minimize light exposure to your samples. Use appropriate light shielding on your instrument.
Unexpected shifts in the emission spectrum The pH of your sample has changed, leading to a shift in the emission maximum.Carefully control and monitor the pH of your samples. If you observe a consistent shift, it may be indicative of a pH change.
Contaminants in the sample are fluorescent.Run a blank sample containing all components except FB71 to check for background fluorescence.

Data Presentation

Table 1: Illustrative pH Dependence of a Stilbene-Based Fluorescent Brightener (Tinopal)

Note: This data is for a compound structurally similar to FB71 and is provided for illustrative purposes to demonstrate the potential effect of pH.

pHRelative Fluorescence Intensity
6.91.00
7.41.15
8.41.25
9.21.25
10.41.25

(Data adapted from a study on the effect of pH on the fluorescence of various dyes, including Tinopal.[3])

Experimental Protocols

Protocol 1: Spectrofluorometric pH Titration of this compound

This protocol allows for the characterization of the pH-dependent fluorescence of FB71.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water)

  • A series of pH buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 4 to 10)

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of FB71 by diluting the stock solution in deionized water to a final concentration that gives a strong but not saturating fluorescence signal.

  • For each pH value to be tested, prepare a sample by adding a small, constant volume of the FB71 working solution to a cuvette containing the corresponding pH buffer. Ensure the final concentration of FB71 is the same in all samples.

  • Prepare a blank sample for each buffer containing only the buffer solution.

  • Calibrate the spectrofluorometer according to the manufacturer's instructions.

  • Set the excitation wavelength to the absorption maximum of FB71 (approximately 350-370 nm).

  • Record the fluorescence emission spectrum for each sample across a relevant wavelength range (e.g., 400-600 nm).

  • Subtract the emission spectrum of the corresponding blank buffer from each FB71 sample spectrum to correct for background fluorescence.

  • From the corrected spectra, determine the maximum fluorescence intensity and the wavelength of maximum emission (λem) for each pH value.

  • Plot the maximum fluorescence intensity and λem as a function of pH.

Protocol 2: Creating a pH Calibration Curve for FB71

This protocol details the steps to create a calibration curve for using FB71 as a pH indicator.

Materials:

  • This compound stock solution

  • A series of standard pH buffers (at least 5-7 points) covering the expected pH range of your unknown samples.

  • The same buffer system that will be used for the unknown samples.

  • Spectrofluorometer or fluorescence microscope with quantitative imaging capabilities.

  • pH meter

Procedure:

  • Prepare a set of calibration standards by adding a fixed concentration of FB71 to each of the standard pH buffers.

  • If using a spectrofluorometer, measure the fluorescence intensity of each calibration standard at the predetermined optimal excitation and emission wavelengths.

  • If using a fluorescence microscope, acquire images of each calibration standard under identical imaging conditions (e.g., exposure time, gain). Measure the mean fluorescence intensity of a region of interest in each image.

  • Create a calibration curve by plotting the measured fluorescence intensity (y-axis) against the corresponding pH of the standard buffers (x-axis).

  • Fit the data with an appropriate function (e.g., linear or sigmoidal) to obtain a calibration equation.

  • Prepare your unknown samples in the same buffer system and with the same concentration of FB71 as the calibration standards.

  • Measure the fluorescence intensity of your unknown samples using the same instrument and settings as for the calibration curve.

  • Use the calibration equation to determine the pH of your unknown samples from their measured fluorescence intensities.

Mandatory Visualizations

FB71_pH_Sensitivity cluster_neutral Neutral to Alkaline pH (pH > 6) cluster_acidic Acidic pH (pH < 6) FB71_neutral FB71 (Deprotonated) Fluorescence_high Strong Blue Fluorescence FB71_neutral->Fluorescence_high Excitation (UV) FB71_acidic FB71-H+ (Protonated Zwitterion) FB71_neutral->FB71_acidic + H+ Fluorescence_low Altered/Quenched Fluorescence FB71_acidic->Fluorescence_low Excitation (UV) Troubleshooting_Workflow Start Inconsistent Fluorescence with FB71 Check_pH Is the sample pH stable and known? Start->Check_pH Check_Instrument Are instrument settings (λex, λem) correct? Check_pH->Check_Instrument Yes Use_Buffer Action: Use a suitable buffer and verify pH. Check_pH->Use_Buffer No Check_Blank Is there significant background fluorescence? Check_Instrument->Check_Blank Yes Correct_Settings Action: Set excitation to ~360nm and emission to ~440nm. Check_Instrument->Correct_Settings No Subtract_Background Action: Measure and subtract blank sample fluorescence. Check_Blank->Subtract_Background Yes Problem_Solved Problem Resolved Check_Blank->Problem_Solved No Use_Buffer->Check_pH Correct_Settings->Check_Instrument Subtract_Background->Problem_Solved Further_Investigation Further Investigation Needed (e.g., photobleaching, concentration effects) Problem_Solved->Further_Investigation If issues persist

References

Avoiding precipitation of Fluorescent brightener 71 in staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of Fluorescent Brightener 71 (FB 71) in staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in a laboratory setting?

This compound (CAS 16090-02-1) is a fluorescent dye that absorbs ultraviolet (UV) light and emits blue light, making it useful as a whitening agent in various industries.[1] In research, it is primarily used for staining structures that contain cellulose (B213188) and chitin (B13524), such as the cell walls of fungi, algae, and plants.[2][3] It is particularly valuable for the rapid detection of fungal elements in clinical specimens.[4]

Q2: There is conflicting information about the water solubility of this compound. Is it highly soluble or poorly soluble?

There are indeed conflicting reports on the water solubility of this compound. Some sources indicate a very high solubility (e.g., 650 g/L at 20°C), while others state it is poorly soluble (e.g., 5 mg/L at 25°C).[5] For practical laboratory purposes, it is best to consider it as having low to moderate solubility in water at neutral pH . Preparation of stock solutions at concentrations of 0.1% to 1% (w/v) often requires gentle heating or pH adjustment to achieve complete dissolution.[4][6][7][8]

Q3: What is the relationship between this compound and Calcofluor White?

This compound is a stilbene-based dye. "Calcofluor White" is a common trade name for a fluorescent brightener, and often refers to Fluorescent Brightener 28 (also known as Calcofluor White M2R).[3][9][10][11] this compound and Fluorescent Brightener 28 are structurally related and have similar applications in staining chitin and cellulose.[1][12] Therefore, protocols for preparing Calcofluor White M2R solutions are often a good starting point for this compound.

Q4: Can I autoclave solutions of this compound?

Yes, solutions of stilbene-based fluorescent brighteners like Calcofluor White have been shown to be stable under autoclave conditions (121°C for 15 minutes).[4] This makes it possible to prepare sterile staining solutions for use in cell culture and microbiology applications.

Q5: How should I store my this compound powder and staining solutions?

The powder should be stored in a dry, dark place at room temperature.[6] Staining solutions, especially stock solutions, should be protected from light to prevent photodegradation and stored at 4°C or room temperature as specified in the protocol.[4][6][7] Some protocols suggest that working solutions should be prepared fresh daily.[6]

Troubleshooting Guide: Preventing Precipitation of this compound

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding FB 71 powder to water. Low solubility at neutral pH.Use deionized or distilled water. Gentle heating (to around 40-50°C) can aid dissolution. Adding a few drops of a dilute sodium hydroxide (B78521) solution to make the solution slightly alkaline (pH 10-11) can significantly improve solubility.[6]
A precipitate appears in a stored stock solution. Aggregation over time or temperature changes.Gently heat the solution while stirring.[7] If the precipitate persists, filter the solution through a 0.22 µm or 0.45 µm filter before use.[7]
The staining solution becomes cloudy or forms a precipitate when mixed with a buffer (e.g., PBS). Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer, which can form less soluble salts with the brightener. High ionic strength can also reduce solubility.Prepare the FB 71 stock solution in deionized water first. When diluting into a buffer, add the FB 71 stock solution to the buffer slowly while vortexing. If precipitation persists, consider using a buffer with a lower ionic strength or one that is free of divalent cations.
Staining is weak and uneven, with bright specks on the sample. Precipitation of the dye onto the specimen.Ensure the staining solution is fully dissolved and filtered if necessary before application. Reduce the concentration of the staining solution. Ensure the pH of the staining solution is compatible with your sample and experimental conditions.
Background fluorescence is high. Non-specific binding of the brightener.Use a counterstain such as Evans Blue (typically 0.01% to 0.05% w/v) in your working solution to quench background fluorescence.[13][14] Optimize washing steps after staining to remove excess unbound dye.

Experimental Protocols

Protocol 1: Preparation of a 0.1% (w/v) this compound Stock Solution

Materials:

  • This compound powder

  • Deionized or distilled water

  • 1 M Sodium Hydroxide (NaOH) solution (optional)

  • Stir plate and stir bar

  • Volumetric flask

  • Storage bottle (amber or wrapped in foil)

Procedure:

  • Weigh out 100 mg of this compound powder.

  • Add the powder to a beaker containing approximately 80 mL of deionized water.

  • Place the beaker on a stir plate and stir.

  • Gently heat the solution to 40-50°C while stirring. Do not boil.

  • If the powder does not fully dissolve, add 1 M NaOH dropwise while monitoring the pH until it reaches 10-11. The powder should dissolve completely.[6]

  • Allow the solution to cool to room temperature.

  • Transfer the solution to a 100 mL volumetric flask and bring the volume to 100 mL with deionized water.

  • Store the stock solution in a light-proof bottle at 4°C.

Protocol 2: Preparation of a 0.01% (w/v) Working Staining Solution with Evans Blue Counterstain

Materials:

  • 0.1% (w/v) this compound stock solution

  • Deionized water or appropriate buffer (e.g., Tris-HCl)

  • Evans Blue powder

Procedure:

  • To prepare a 0.05% (w/v) Evans Blue stock solution, dissolve 50 mg of Evans Blue powder in 100 mL of deionized water.

  • To prepare the working staining solution, combine the following in a 10 mL final volume:

    • 1 mL of 0.1% FB 71 stock solution

    • 1 mL of 0.05% Evans Blue stock solution (for a final concentration of 0.005%)

    • 8 mL of deionized water or buffer

  • Mix the solution well. This working solution should be prepared fresh for optimal results.

Visual Guides

Troubleshooting Workflow for FB 71 Precipitation

G cluster_prep Preparation Issues cluster_storage Storage Issues cluster_mixing Mixing Issues start Precipitation Observed in Staining Solution check_prep Review Solution Preparation Method start->check_prep check_storage Examine Storage Conditions start->check_storage check_mixing Assess Mixing with Other Reagents start->check_mixing dissolution Incomplete Dissolution? check_prep->dissolution light_exposure Exposed to Light? check_storage->light_exposure buffer_precip Precipitation with Buffer? check_mixing->buffer_precip solve_dissolution Action: - Use deionized water - Gentle heating (40-50°C) - Adjust pH to alkaline (10-11) dissolution->solve_dissolution Yes end_node Stable Staining Solution solve_dissolution->end_node solve_light Action: - Store in amber or foil-wrapped bottle light_exposure->solve_light Yes solve_light->end_node solve_buffer Action: - Add FB 71 stock to buffer slowly - Use cation-free buffer - Reduce buffer ionic strength buffer_precip->solve_buffer Yes solve_buffer->end_node

Caption: A flowchart outlining the steps to diagnose and resolve precipitation issues with this compound staining solutions.

Factors Influencing this compound Solution Stability

G cluster_factors Influencing Factors cluster_outcomes Outcomes FB71 FB 71 Solution Stability pH pH FB71->pH Low pH can decrease solubility Temp Temperature FB71->Temp Gentle heat aids dissolution Ions Ionic Strength & Cations FB71->Ions High ionic strength & divalent cations can cause precipitation Light Light Exposure FB71->Light UV light causes photodegradation Soluble Soluble & Stable pH->Soluble Alkaline Precipitate Precipitation / Aggregation pH->Precipitate Acidic Temp->Soluble Warm Ions->Precipitate High Light->Precipitate Prolonged

Caption: A diagram illustrating the key factors that affect the stability of this compound in staining solutions.

References

Best practices for storing and handling Fluorescent brightener 71 to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Fluorescent Brightener 71 to maintain its stability, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental issues.

Best Practices for Storage and Handling

Proper storage and handling are critical for maintaining the stability and performance of this compound. Adherence to the following guidelines will minimize degradation and ensure reliable experimental outcomes.

Storage Conditions

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark location.[1] Exposure to light, high temperatures, and moisture can lead to degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C is recommended for long-term storage.[2] For shorter periods, storage in a cool place is sufficient.[1]High temperatures can accelerate chemical degradation.[3] The compound decomposes at approximately 300°C.[4]
Light Store in a dark location or use an opaque, tightly sealed container.[1][5]This compound is susceptible to photodegradation upon exposure to UV light.[6][7]
Moisture Keep in a dry environment within a tightly sealed container.[1][5][6]Moisture can lead to hydrolysis of the compound.[3]
Atmosphere Store in a well-ventilated place.[6][8]Proper ventilation prevents the accumulation of any potential vapors.
Handling Procedures

Safe and effective handling of this compound requires attention to personal protective equipment (PPE) and proper laboratory practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, protective gloves, and a lab coat, when handling the compound.[6][8] For procedures that may generate dust, a particulate filter respirator is recommended.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5][8]

  • Avoiding Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.

  • Dispensing: When weighing, minimize the creation of dust. If appropriate, moisten the substance first to prevent dusting.[6]

  • Waste Disposal: Dispose of waste material according to local, state, and federal regulations. Do not allow the chemical to enter the environment.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

IssuePossible CauseRecommended Solution
Reduced Fluorescence Intensity Photodegradation: The compound has been exposed to ambient or UV light for an extended period. The half-life in sunlit water is approximately 3-6 hours.[9]Prepare fresh solutions and protect them from light by using amber vials or covering containers with aluminum foil.
pH Shift: The pH of the solution may be too low. At a pH below 6, zwitterions can form, which may affect fluorescence.[7][9]Check and adjust the pH of your experimental buffer to be within the optimal range for your application, typically neutral to slightly alkaline. A 1% solution in water has a pH of approximately 7.5 +/- 0.5.[5]
Chemical Degradation: The compound may have been stored improperly or for an extended period.Ensure the compound has been stored according to the recommended conditions (cool, dry, dark). Use a fresh batch of the reagent if degradation is suspected.
Precipitation in Solution Low Solubility: The concentration of the solution exceeds the solubility of the compound in the chosen solvent.Consult the solubility data for this compound. It is slightly soluble in DMSO and very slightly soluble in methanol (B129727) (with heating).[4] Consider using a different solvent or reducing the concentration.
Incorrect pH: The pH of the solution is affecting the solubility of the compound.Adjust the pH of the solution. The solubility of stilbene-based compounds can be pH-dependent.
Inconsistent Experimental Results Inaccurate Concentration: The stock solution may not have been prepared accurately, or the compound may have degraded.Prepare a fresh stock solution and verify its concentration using a spectrophotometer, if possible. Store stock solutions in the dark at 2-8°C.
Interaction with Other Reagents: The compound may be interacting with other components in the experimental system.Review the compatibility of this compound with other reagents in your assay. It is incompatible with strong oxidizing agents.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is photodegradation, which involves the photo-oxidative cleavage of the central stilbene (B7821643) component of the molecule upon exposure to sunlight or UV radiation.[6][9] This process can lead to the formation of aldehydes and alcohols as initial products.[6]

Q2: How does pH affect the stability and properties of this compound?

A2: The stability and spectral properties of this compound can be influenced by pH. In aqueous solutions, it exists as an anion at environmental pH. However, at a pH below 6, the secondary and aromatic ring nitrogens may become protonated, leading to the formation of zwitterions, which can alter its properties.[7][9]

Q3: Can I autoclave solutions containing this compound?

A3: It is not recommended to autoclave solutions of this compound. The compound decomposes at high temperatures (around 300°C), and autoclaving could lead to degradation.[4] Sterilize solutions by filtration through a 0.22 µm filter if necessary.

Q4: What are the optimal excitation and emission wavelengths for this compound?

A4: The absorption spectrum wavelength is approximately 349 nm, and the fluorescence emission wavelength is around 442 nm.[1]

Q5: Is this compound compatible with common laboratory solvents?

A5: this compound has limited solubility in many common organic solvents. It is slightly soluble in DMSO and very slightly soluble in methanol, especially with heating.[4] Its solubility in water is moderate.[1] Always test solubility in your specific solvent system before preparing stock solutions.

Experimental Protocols

Protocol for Assessing the Photostability of this compound

This protocol provides a general method for evaluating the stability of this compound under light exposure.

1. Materials:

  • This compound
  • Appropriate solvent (e.g., deionized water, DMSO)
  • Amber and clear glass vials
  • UV-Vis spectrophotometer or a fluorometer
  • Controlled light source (e.g., UV lamp with a specified wavelength and intensity)

2. Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.
  • Prepare experimental samples by diluting the stock solution to a suitable working concentration in both amber and clear vials. The amber vials will serve as the dark control.
  • Measure the initial absorbance or fluorescence of the solution in the clear vials at time zero (T=0).
  • Expose the clear vials to the controlled light source for a defined period. Keep the amber vials (dark control) under the same temperature conditions but protected from light.
  • At predetermined time intervals , withdraw an aliquot from a clear vial and the corresponding dark control vial and measure the absorbance or fluorescence.
  • Calculate the percentage of degradation over time by comparing the measurements of the light-exposed samples to the initial measurement and the dark control.

Visualizations

photodegradation_pathway FB71 This compound (Stilbene derivative) UV_light UV Light (hν) FB71->UV_light Excited_State Excited State UV_light->Excited_State Photo_Oxidation Photo-oxidative Cleavage Excited_State->Photo_Oxidation O₂ Degradation_Products Aldehydes & Alcohols Photo_Oxidation->Degradation_Products

Caption: Photodegradation pathway of this compound.

experimental_workflow start Start prep_solution Prepare Stock Solution of this compound start->prep_solution prep_samples Prepare Samples (Light-Exposed & Dark Control) prep_solution->prep_samples initial_measurement Initial Measurement (T=0) (Absorbance/Fluorescence) prep_samples->initial_measurement exposure Expose Samples to Controlled Conditions (Light, Temp, pH) initial_measurement->exposure time_point_measurement Measure at Time Intervals exposure->time_point_measurement time_point_measurement->exposure Continue Exposure data_analysis Analyze Data & Calculate Degradation time_point_measurement->data_analysis end End data_analysis->end

Caption: General workflow for stability testing of this compound.

References

Validation & Comparative

A Comparative Guide to Fluorescent Brightener 71 and Calcofluor White for Fungal Cell Wall Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of mycological research and diagnostics, the visualization of fungal cell walls is paramount for understanding fungal morphology, growth, and the efficacy of antifungal agents. Fluorescent brighteners have emerged as invaluable tools for this purpose, offering rapid and high-contrast staining of chitin (B13524) and cellulose (B213188), the primary components of the fungal cell wall. This guide provides a comprehensive comparison of two such agents: the well-established Calcofluor White and the related compound, Fluorescent Brightener 71.

Executive Summary

Both this compound and Calcofluor White are stilbene-derived compounds that function by binding to β-1,3 and β-1,4 polysaccharides in the fungal cell wall, subsequently emitting blue fluorescence upon excitation with ultraviolet (UV) light.[1][2] While Calcofluor White is a widely used and well-documented stain in research and clinical settings, this compound, also utilized in various industries for its whitening properties, exhibits fungicidal activity and serves as a viable, though less characterized, alternative for fungal cell wall staining.[3][4] The choice between these two dyes may depend on the specific application, desired performance characteristics, and the need for fungicidal activity in addition to visualization.

Performance Characteristics: A Comparative Analysis

While direct, side-by-side quantitative data on the staining performance of this compound and Calcofluor White is limited in the scientific literature, a comparative overview can be assembled from their known properties and studies on related compounds.

PropertyThis compoundCalcofluor White (M2R)
Chemical Class Stilbene (B7821643) derivativeStilbene derivative[1]
Binding Target Chitin and CelluloseChitin and Cellulose[1]
Excitation Maximum ~340-370 nm[5]~347-380 nm[1][6]
Emission Maximum ~420-470 nm[5]~432-475 nm[6][7]
Reported Fluorescence Color Blue-violet[8]Bright blue to apple-green (depending on filters)[9]
Fungicidal Activity Reported as fungicidal[4]Inhibits fungal growth by disrupting cell wall integrity[4]

Mechanism of Action: Binding and Fluorescence

Both this compound and Calcofluor White are non-specific fluorochromes that preferentially bind to the chitin and cellulose polymers abundant in fungal cell walls. This interaction is non-covalent and is believed to involve hydrogen bonding between the dye molecules and the polysaccharide chains. Upon binding, the dye molecules undergo a conformational change that enhances their fluorescence.

When excited by UV or near-UV light, the electrons in the dye molecules are promoted to a higher energy state. As they return to their ground state, they release energy in the form of visible light, specifically in the blue region of the spectrum. This emitted fluorescence provides a high-contrast image of the fungal cell wall against a dark background.[2][3]

cluster_0 Staining Mechanism cluster_1 Fluorescence Principle FB Fluorescent Brightener (FB 71 or Calcofluor White) Complex Dye-Polysaccharide Complex FB->Complex Binds via H-bonding CW Fungal Cell Wall (Chitin & Cellulose) CW->Complex Ground Ground State Complex->Ground UV UV Excitation Light Excited Excited State Ground->Excited Absorption Fluorescence Blue Fluorescence (Visible Light) Excited->Fluorescence Emission

Figure 1: Mechanism of fungal cell wall staining and fluorescence.

Experimental Protocols

The following protocols provide a general framework for staining fungal cells with this compound and Calcofluor White. Optimization may be required depending on the fungal species and experimental conditions.

Preparation of Staining Solutions

Calcofluor White (0.1% w/v) [6]

  • Dissolve 100 mg of Calcofluor White M2R powder in 100 mL of distilled water to create a 0.1% stock solution.

  • For staining specimens with significant host tissue, a solution of 0.1% Calcofluor White in 10% potassium hydroxide (B78521) (KOH) can be used to clear the background.[6]

  • Store the solution in a dark bottle at room temperature.

This compound (0.1% w/v) Note: A specific protocol for preparing this compound for fungal staining is not readily available in the literature. The following is a general protocol based on its properties as a stilbene brightener.

  • Dissolve 100 mg of this compound powder in 100 mL of distilled water. Gentle heating may be required to aid dissolution.

  • Similar to Calcofluor White, a 10% KOH solution can be used as the solvent for clearing purposes.

  • Store the solution protected from light.

Staining Procedure

A Prepare Fungal Sample (e.g., culture, tissue section) B Add 1-2 drops of staining solution (FB 71 or Calcofluor White) A->B C Incubate for 1-5 minutes at room temperature B->C D Mount with a coverslip C->D E Image using fluorescence microscope (UV excitation) D->E

Figure 2: General workflow for fungal cell wall staining.

  • Place a small amount of the fungal specimen (e.g., a loopful of culture, a thin tissue section) on a clean microscope slide.

  • Add one to two drops of the prepared staining solution (either this compound or Calcofluor White) to the specimen.

  • If using a KOH-based solution for clearing, allow the slide to sit for 1-5 minutes.[10]

  • Gently place a coverslip over the specimen, avoiding air bubbles.

  • Examine the slide under a fluorescence microscope using a UV filter set (e.g., excitation around 365-380 nm and emission around 420-480 nm).

Impact on Fungal Signaling Pathways

The binding of stilbene-based fluorescent brighteners to the fungal cell wall can induce mechanical stress and disrupt the normal process of cell wall synthesis. This disruption is recognized by cell surface sensors, which in turn activates the Cell Wall Integrity (CWI) signaling pathway.[11] This is a highly conserved MAP kinase cascade that regulates cell wall remodeling and repair.

Activation of the CWI pathway leads to the expression of genes involved in the synthesis of cell wall components, such as chitin and glucans, as a compensatory response to the perceived damage.[12] Therefore, while these dyes are excellent for visualization, it is crucial for researchers to be aware that they are not inert and can trigger a cellular stress response.

cluster_0 Cell Wall Stress cluster_1 CWI Signaling Pathway cluster_2 Cellular Response Stain Fluorescent Brightener (FB 71 or Calcofluor White) Disruption Cell Wall Disruption Stain->Disruption Sensors Cell Surface Sensors Disruption->Sensors PKC Protein Kinase C (PKC) Sensors->PKC MAPK MAP Kinase Cascade PKC->MAPK TF Transcription Factors MAPK->TF GeneExp Cell Wall Gene Expression TF->GeneExp Repair Cell Wall Repair & Synthesis GeneExp->Repair

Figure 3: Fungal Cell Wall Integrity (CWI) signaling pathway activation.

Conclusion

Both this compound and Calcofluor White are effective agents for staining fungal cell walls, enabling clear visualization for a variety of research and diagnostic applications. Calcofluor White is the more extensively studied and characterized of the two for this purpose, with well-established protocols. This compound presents a potentially valuable alternative, particularly in studies where its fungicidal properties may be of interest. Further research is warranted to provide a direct quantitative comparison of their staining performance, including fluorescence intensity, photostability, and signal-to-noise ratio, to allow for a more informed selection based on specific experimental needs. Researchers should also consider the potential for these compounds to induce the fungal cell wall integrity pathway, which may influence experimental outcomes in studies of fungal physiology and drug development.

References

A Comparative Guide to Fluorescent Brighteners for Fungal Detection: Uvitex 2B vs. Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate detection of fungal elements is paramount. Fluorescent staining is a widely adopted method, offering high contrast and sensitivity. This guide provides a detailed comparison of two fluorescent brighteners, Uvitex 2B and Fluorescent Brightener 71, for fungal detection, supported by experimental data and protocols.

While Uvitex 2B is a well-established and extensively documented fluorescent stain for fungi, this compound is primarily recognized for its industrial applications as a whitening agent in detergents and paper. However, recent studies have indicated its potential for antifungal activity, suggesting an interaction with fungal structures. This guide will delve into the known properties and applications of both compounds to aid in the selection of the most suitable reagent for your research needs.

Mechanism of Action

Both Uvitex 2B and this compound are stilbene (B7821643) derivatives that function by absorbing ultraviolet (UV) light and emitting it in the blue region of the visible spectrum. Their efficacy in fungal detection stems from their ability to bind to components of the fungal cell wall.

Uvitex 2B specifically binds to chitin, a polysaccharide abundant in the cell walls of most fungi.[1][2] This binding event leads to a significant increase in fluorescence, allowing for the clear visualization of fungal hyphae, yeasts, and other structures.

This compound , while not traditionally used as a fungal stain, has been shown to possess fungicidal properties against pathogenic fungi such as Trichophyton rubrum and Candida albicans.[3][4] This biological activity implies a binding interaction with fungal cell components, likely the cell wall, which disrupts its integrity. The precise binding target within the fungal cell wall for this compound is not as well-characterized as that of Uvitex 2B.

Performance Characteristics

The performance of a fluorescent stain is determined by several key factors, including its fluorescence properties, photostability, and selectivity.

FeatureUvitex 2BThis compound
Target Chitin in the fungal cell wall[1][2]Implied interaction with fungal cell wall components[3][4]
Excitation Max ~350 nm[2]~340-400 nm (typical for stilbene derivatives)[5]
Emission Max ~435 nm[2]Blue region of the visible spectrum[5]
Photostability Slower fading rate compared to Calcofluor White M2R[2][6]Data on photostability in microscopy applications is not readily available.
Selectivity Highly selective for fungi and algae.[2] Greater selectivity than Calcofluor White M2R.[6]Primarily an industrial whitening agent; selectivity for fungi in complex samples is not well-documented.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and reliable results.

Uvitex 2B Staining Protocol for Fungal Suspensions

This protocol is adapted from established methods for staining fungal cells for microscopy or flow cytometry.[1]

Materials:

  • Uvitex 2B stock solution (1 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Fungal cell suspension

  • Microcentrifuge tubes

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare a working solution of Uvitex 2B by diluting the stock solution in PBS to a final concentration of 10 µg/mL.

  • Wash the fungal cells with PBS and resuspend them in a small volume of PBS.

  • Add an equal volume of the Uvitex 2B working solution to the fungal suspension.

  • Incubate at room temperature for 10 minutes. For some applications, incubation at 4°C for 30 minutes may be necessary.

  • Centrifuge the stained cell suspension to pellet the cells.

  • Remove the supernatant and wash the cells with PBS.

  • Resuspend the cells in a suitable buffer for observation.

  • Visualize the stained fungi using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 435 nm).

This compound - A Note on Protocol

Currently, there are no established and validated protocols for the specific use of this compound as a routine stain for fungal detection in research or clinical settings. While its fungicidal activity suggests it binds to fungi, further research is required to optimize staining conditions, including concentration, incubation time, and buffer composition. Researchers interested in exploring its potential as a fungal stain would need to perform extensive validation and comparison with established dyes like Uvitex 2B.

Visualizing the Staining Process

The following diagrams illustrate the mechanism of action and a general experimental workflow for fungal staining.

FungalStainingMechanism cluster_Uvitex Uvitex 2B cluster_FB71 This compound Uvitex Uvitex 2B Chitin Chitin Uvitex->Chitin Binds to Fluorescence Fluorescence Uvitex->Fluorescence Emits FungalCell Fungal Cell Chitin->FungalCell FB71 This compound CellWall Fungal Cell Wall (Component?) FB71->CellWall Interacts with FB71->Fluorescence Emits CellWall->FungalCell

Caption: Mechanism of action for Uvitex 2B and this compound.

StainingWorkflow A Fungal Sample Preparation B Addition of Fluorescent Brightener A->B C Incubation B->C D Washing C->D E Microscopic Observation D->E

Caption: General experimental workflow for fluorescent staining of fungi.

Conclusion

For reliable and well-documented fungal detection, Uvitex 2B stands out as the superior choice. Its high selectivity for chitin, established protocols, and proven performance in various research applications make it a dependable tool. In direct comparisons with the closely related Fluorescent Brightener 28 (Calcofluor White M2R), Uvitex 2B has demonstrated greater selectivity and photostability.[6]

The potential of This compound in the realm of mycology is intriguing, particularly its demonstrated fungicidal effects.[3][4] However, its primary role as an industrial brightener means that its application as a specific fungal stain is not yet established. Significant research and development would be necessary to validate its use for fungal detection, including the development of standardized protocols and a thorough evaluation of its performance against established stains.

Researchers seeking a robust and validated method for fungal detection are advised to use Uvitex 2B. For those involved in the development of novel antifungal agents or detection methods, the exploration of this compound's properties could present a novel research avenue.

References

A Comparative Guide to Fluorescent Probes for β-Glucan Detection: Validating the Specificity of Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of β-glucans are critical in various fields, from fungal cell wall analysis to immunology and material science. This guide provides a comparative analysis of Fluorescent Brightener 71 (FB71) and its common alternatives, offering insights into their binding specificity and providing detailed experimental protocols for validation.

Introduction to β-Glucan Fluorescent Probes

β-Glucans, polysaccharides of D-glucose monomers linked by β-glycosidic bonds, are key components of the cell walls of fungi, plants, bacteria, and some algae. Their detection is often achieved using fluorescent probes that bind to these structures, enabling visualization and quantification. The ideal probe should exhibit high specificity and affinity for β-glucans, minimizing off-target binding to other polysaccharides like chitin (B13524), which is often co-localized with β-glucans in fungal cell walls.

This guide focuses on this compound (FB71), a stilbene-based dye, and compares its performance with two widely used alternatives: Calcofluor White and Aniline Blue.

Comparative Analysis of Fluorescent Probes

The selection of a fluorescent probe for β-glucan detection hinges on its binding specificity. While stilbene-based brighteners like this compound and Calcofluor White are effective at staining fungal cell walls, their specificity for β-glucans is a critical consideration.

FeatureThis compound (FB71)Calcofluor White (CW)Aniline Blue (Sirofluor)
Chemical Class Stilbene DerivativeStilbene DerivativeDi- and tri-arylmethane dye
Reported Binding Targets Chitin, likely β-glucansChitin (β-1,4-glucan), Cellulose (β-1,4-glucan), β-1,3- and β-1,4-glucans[1][2]Primarily (1→3)-β-D-glucans[3][4]
Specificity for β-Glucans Low to Moderate (Binds to Chitin)[5]Low (Binds to Chitin and Cellulose)[1][2]High (Specific for 1,3-linkages)[3]
Antifungal Mechanism Binds to nascent chitin chains, disrupting cell wall integrity[5]Disrupts chitin and β-glucan fibril assembly[6]Can inhibit (1,3)-β-glucan synthase at high concentrations
Typical Excitation (nm) ~350-365~355-365[2]~395-405
Typical Emission (nm) ~430-450~430-440[2][7]~495-510

Experimental Protocols for Specificity Validation

To quantitatively assess the binding specificity of this compound and compare it with other probes, a series of in vitro binding assays can be performed.

I. Polysaccharide Preparation
  • Source Polysaccharides: Obtain purified preparations of the following polysaccharides:

    • β-1,3-glucan: Laminarin or Curdlan

    • Mixed-linkage β-glucan: Barley β-glucan

    • Chitin: From crab shells or fungal sources

    • Cellulose: Microcrystalline cellulose

  • Solubilization: Prepare stock solutions of each polysaccharide in an appropriate solvent (e.g., distilled water, NaOH for certain glucans). Ensure complete dissolution. For insoluble polysaccharides, prepare uniform suspensions.

II. Fluorescence Spectroscopy Binding Assay

This assay measures the change in fluorescence intensity of the probe upon binding to the polysaccharide.

  • Prepare Probe Solutions: Prepare stock solutions of this compound, Calcofluor White, and Aniline Blue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Titration:

    • In a quartz cuvette, place a fixed concentration of the fluorescent probe.

    • Record the initial fluorescence emission spectrum using a spectrofluorometer.

    • Incrementally add aliquots of a polysaccharide stock solution to the cuvette.

    • After each addition, allow the mixture to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the polysaccharide concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), which quantifies the binding affinity. A lower Kd value indicates a higher binding affinity.

III. Competitive Binding Assay

This assay further validates specificity by assessing the ability of a non-fluorescent polysaccharide to displace a fluorescently-bound one.

  • Complex Formation: Prepare a solution containing a fluorescent probe and a polysaccharide to which it is known to bind (e.g., Aniline Blue with laminarin).

  • Competition:

    • To this solution, incrementally add a competing, non-fluorescent polysaccharide (e.g., chitin).

    • Measure the fluorescence intensity after each addition.

  • Data Analysis: A decrease in fluorescence intensity indicates that the competing polysaccharide is displacing the fluorescently-labeled one, suggesting binding to the same site on the probe.

Visualizing Experimental Workflows and Interactions

Experimental Workflow for Binding Specificity Assay

G Workflow for Fluorescent Probe Specificity Assay cluster_prep Preparation cluster_assay Fluorescence Spectroscopy cluster_analysis Data Analysis polysaccharide_prep Prepare Polysaccharide Solutions (β-glucan, Chitin, Cellulose) titration Perform Fluorescence Titration: Add polysaccharide to probe solution polysaccharide_prep->titration probe_prep Prepare Fluorescent Probe Solutions (FB71, CW, Aniline Blue) probe_prep->titration record_spectra Record Emission Spectra titration->record_spectra plot_data Plot Fluorescence Intensity vs. Polysaccharide Concentration record_spectra->plot_data calculate_kd Calculate Dissociation Constant (Kd) plot_data->calculate_kd compare Compare Kd values for different probes and polysaccharides calculate_kd->compare

Caption: A flowchart of the experimental procedure for determining the binding specificity and affinity of fluorescent probes to various polysaccharides.

Conceptual Binding Model of Probes to Polysaccharides

G Conceptual Model of Probe-Polysaccharide Binding cluster_probes cluster_polysaccharides FB71 Fluorescent Brightener 71 beta_glucan β-Glucan FB71->beta_glucan Binds (Affinity TBD) chitin Chitin FB71->chitin Binds (Antifungal Action) CW Calcofluor White CW->beta_glucan Binds CW->chitin Binds AB Aniline Blue (Sirofluor) AB->beta_glucan Highly Specific Binding AB->chitin Negligible Binding

Caption: A diagram illustrating the known and hypothesized binding interactions between different fluorescent probes and the polysaccharides β-glucan and chitin.

Conclusion and Recommendations

The available evidence suggests that while this compound is a useful stain for visualizing fungal cell walls, its specificity for β-glucans is questionable due to its known interaction with chitin[5]. For applications requiring the specific detection of β-glucans, particularly (1→3)-β-D-glucans, Aniline Blue (Sirofluor) appears to be a more suitable alternative[3]. Calcofluor White, similar to other stilbene-based brighteners, also demonstrates binding to both chitin and β-glucans[1][2].

Researchers and professionals in drug development are strongly encouraged to perform in-house validation of any fluorescent probe to ensure its suitability for their specific application. The experimental protocols outlined in this guide provide a robust framework for such a validation, enabling a quantitative comparison of binding affinities and specificities. This empirical approach will ensure the generation of reliable and reproducible data in the study of β-glucans.

References

Quantitative comparison of Fluorescent brightener 71 and Pontamine S4B for cellulose visualization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal tool for visualizing cellulose (B213188), the choice between Fluorescent Brightener 71 and Pontamine S4B is critical. This guide provides a comprehensive, data-driven comparison of these two popular fluorescent dyes, enabling an informed decision for your specific research needs.

This comparison delves into the photophysical properties, binding specificity, and practical applications of this compound (also known as Calcofluor White M2R) and Pontamine S4B (Direct Red 23). We present available quantitative data, detailed experimental protocols, and a proposed standardized workflow for direct comparison.

At a Glance: Key Performance Indicators

PropertyThis compound (Calcofluor White M2R)Pontamine S4B (Direct Red 23)
Cellulose Specificity Lower; also binds to chitin (B13524) and other β-glucans[1][2]Higher; fluorescence is significantly enhanced specifically with cellulose[3][4]
Excitation Maxima ~355-405 nm[5]Broad range: ~485-565 nm[6]
Emission Maxima ~425-475 nm (blue)[5]~615 nm (red)[6]
Key Advantage Rapid staining[1]Bifluorescence allows for determination of cellulose microfibril orientation[7][8]
Reported Disadvantage Susceptible to photodegradation[9]; lower specificity can lead to background fluorescence[1]Potential for autofluorescence interference from lignified tissue at 405 nm excitation[7]

Deep Dive: Photophysical and Binding Characteristics

ParameterThis compound (Calcofluor White M2R)Pontamine S4B (Direct Red 23)
Quantum Yield (Cellulose-bound) Data not available. The molecular structure is designed to improve quantum yield[10].Data not available.
Molar Extinction Coefficient (Cellulose-bound) Data not available.Data not available.
Relative Fluorescence Intensity Stains cell walls relatively evenly, may not resolve fine fibrillar structures[5].Fluorescence is much more intense in the presence of cellulose than with other polysaccharides like xyloglucan[3][4].
Photostability Undergoes rapid photo-degradation[9]. Weak photobleaching has also been observed in some applications[11].Data not available, but used for time-lapse microscopy, suggesting reasonable stability under controlled conditions[4].
Binding Specificity Binds to cellulose, chitin, and other non-substituted or weakly substituted β-glucans[1][2].High primary binding affinity for cellulose[12]. More specific for cellulose than this compound and Congo Red[4].
Non-Specific Binding Considered a non-specific fluorochrome[1]. Can result in yellowish-green background fluorescence in tissue specimens[1].Lower non-specific binding to other polysaccharides compared to this compound[3].

Experimental Protocols for Cellulose Visualization

Detailed methodologies are crucial for reproducible results. Below are representative protocols for each dye, followed by a suggested standardized protocol for a direct comparative study.

Protocol 1: Staining of Arabidopsis thaliana Stems with this compound

This protocol is adapted for the visualization of cellulose in plant stem sections.

  • Solution Preparation : Prepare a 0.2% (w/v) stock solution of this compound in distilled water. This stock can be stored in a dark bottle at 4°C for up to six months. Prepare a 0.02% working solution by diluting the stock solution 1:10 with distilled water.

  • Sample Preparation : Prepare thin sections of Arabidopsis thaliana stems.

  • Staining : Transfer the stem sections to a microcentrifuge tube and add 1 ml of the 0.02% this compound working solution.

  • Incubation : Gently agitate the sample and incubate at room temperature. The original protocol does not specify an incubation time, but 5-10 minutes is a common starting point.

  • Washing : Remove the staining solution and wash the sections with distilled water.

  • Imaging : Mount the stained sections on a microscope slide in a suitable mounting medium. Visualize using a fluorescence microscope with UV excitation (e.g., ~355 nm or ~405 nm) and a blue emission filter (e.g., ~425-475 nm).

Protocol 2: Staining of Pine Wood Sections with Pontamine S4B

This protocol is suitable for visualizing cellulose in lignified plant tissue.

  • Solution Preparation : Prepare a 0.1% (w/v) solution of Pontamine S4B in water.

  • Sample Preparation : Prepare thin sections of pine wood.

  • Staining : Immerse the sections in the 0.1% Pontamine S4B solution.

  • Incubation : Stain for 5 minutes at room temperature[12].

  • Washing : Briefly rinse the sections with water to remove excess stain.

  • Mounting : Mount the sections in glycerol (B35011) or another suitable mounting medium.

  • Imaging : Image using a confocal microscope with an excitation wavelength of 561 nm and an emission detection range of 570-650 nm[7]. For bifluorescence studies, a 405 nm excitation can also be used if lignin (B12514952) autofluorescence is not an issue[7].

Proposed Standardized Workflow for Comparative Analysis

To facilitate a direct and objective comparison between this compound and Pontamine S4B, the following standardized experimental workflow is proposed.

G cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging & Analysis Sample Select identical samples (e.g., onion epidermal peels) Split Divide samples into two sets Sample->Split Stain_FB71 Stain Set 1 with This compound (e.g., 0.1% for 10 min) Split->Stain_FB71 Stain_PS4B Stain Set 2 with Pontamine S4B (e.g., 0.1% for 10 min) Split->Stain_PS4B Wash_FB71 Wash Set 1 (e.g., 3x with PBS) Stain_FB71->Wash_FB71 Wash_PS4B Wash Set 2 (e.g., 3x with PBS) Stain_PS4B->Wash_PS4B Image_FB71 Image Set 1 (Ex: 405 nm, Em: 425-475 nm) Wash_FB71->Image_FB71 Image_PS4B Image Set 2 (Ex: 561 nm, Em: 570-650 nm) Wash_PS4B->Image_PS4B Quantify Quantify: - Fluorescence Intensity - Signal-to-Noise Ratio - Photobleaching Rate Image_FB71->Quantify Image_PS4B->Quantify

Caption: Standardized workflow for comparing this compound and Pontamine S4B.

Logical Relationship of Dye Selection Criteria

The choice of fluorescent dye is dependent on the specific experimental goals. The following diagram illustrates the decision-making process based on key requirements.

G cluster_input Experimental Goal cluster_decision Decision Point cluster_output Recommended Dye Goal Primary Objective Decision Need to determine cellulose microfibril orientation? Goal->Decision PS4B Use Pontamine S4B (Leverages bifluorescence) Decision->PS4B Yes Specificity High specificity required? Decision->Specificity No FB71 Use this compound (for rapid, general cellulose detection) Specificity->PS4B Yes Specificity->FB71 No

Caption: Decision tree for selecting between this compound and Pontamine S4B.

Conclusion

For general, rapid visualization of cellulose-containing structures where high specificity is not paramount, This compound is a viable option, though its susceptibility to photobleaching should be considered for quantitative imaging.

For researchers requiring high specificity for cellulose and seeking to investigate the architectural arrangement and orientation of cellulose microfibrils, Pontamine S4B is the superior choice. Its unique property of bifluorescence provides an analytical dimension that this compound lacks.

Ultimately, the optimal dye depends on the specific research question and the imaging capabilities available. For rigorous comparative studies, it is recommended to perform an in-house validation using a standardized protocol as outlined above.

References

A Comparative Guide: Cross-Validation of Fluorescent Brightener 71-Based Chitin Assay with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurate quantification of chitin (B13524) is crucial for studies involving fungi, insects, and other chitin-bearing organisms. This guide provides an objective comparison of two common methodologies: the Fluorescent Brightener 71 (FB71, also known as Calcofluor White) based chitin assay and High-Performance Liquid Chromatography (HPLC). While direct cross-validation studies are not extensively documented in single publications, this guide synthesizes available data and protocols to offer a comprehensive comparison of their performance, supported by experimental details.

At a Glance: FB71 vs. HPLC for Chitin Quantification

FeatureThis compound (FB71) AssayHigh-Performance Liquid Chromatography (HPLC)
Principle Fluorometric staining of chitin with FB71, a fluorescent dye that binds to β-1,4-linked glucopyranose polysaccharides.Chromatographic separation and quantification of chitin-derived monomers (e.g., glucosamine) after acid hydrolysis.
Throughput High-throughput, suitable for microplate formats.Lower throughput, requires individual sample processing and run times.
Speed Rapid, with staining and measurement completed in a relatively short time.Time-consuming due to the requirement for complete hydrolysis and chromatographic separation.
Specificity Binds to chitin, but can also bind to other β-linked polysaccharides like cellulose, potentially leading to overestimation.[1]Highly specific for the target analyte (e.g., glucosamine), providing accurate quantification of chitin content.
Sensitivity Generally sensitive, but can be affected by background fluorescence and quenching.Very sensitive, with low limits of detection and quantification.[2]
Equipment Fluorescence microplate reader or fluorescence microscope.HPLC system with a suitable detector (e.g., UV, fluorescence).
Sample Prep Minimal, typically involves homogenization and staining.Extensive, requiring defatting, deproteinization, and acid hydrolysis.[3]
Cost Relatively low cost for reagents and consumables.Higher cost associated with instrumentation, columns, and solvents.

Quantitative Data Summary

Table 1: Comparison of Chitin Quantification in Rhodnius prolixus using Calcofluor (FB71) and a Colorimetric Method [4]

SampleMethodControl (µg chitin/insect)After Chitinase Treatment (µg chitin/insect)% Reduction
First Instar Nymphs Calcofluor (FB71)41.4 ± 3.314.1 ± 0.866%
Colorimetric43.1 ± 1.514.966%
Adult Males Calcofluor (FB71)4600 ± 7001900 ± 10059%
Colorimetric6406 ± 4163682 ± 35043%

Data presented as mean ± standard error of the mean (SEM).[4]

The data indicates that for nymphal stages, the FB71 method provides results comparable to the colorimetric assay. However, for adult insects with potentially more complex tissues, a discrepancy is observed, which may be attributed to interfering substances in the colorimetric method.[4]

Experimental Protocols

This compound (Calcofluor White) Chitin Assay

This protocol is adapted from methods for quantifying chitin in insect samples.[4][5]

Materials:

  • Calcofluor White (this compound) solution (e.g., 1 mg/mL in DMSO)

  • Distilled water

  • Homogenizer

  • Microcentrifuge

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Homogenization: Homogenize the biological sample (e.g., insects, fungal cells) in a known volume of distilled water.

  • Staining: Take an aliquot of the homogenate and add the Calcofluor White solution to a final concentration appropriate for the sample type (e.g., 10-50 µg/mL).

  • Incubation: Incubate the samples in the dark for 15 minutes to allow for binding of the dye to chitin.

  • Washing: Centrifuge the samples (e.g., 21,000 x g for 5 minutes) and wash the pellet twice with distilled water to remove unbound dye.

  • Measurement: Resuspend the pellet in distilled water and transfer to a black 96-well microplate.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at approximately 355 nm and emission at approximately 433 nm.[4][5]

  • Quantification: Determine the chitin content by comparing the fluorescence readings to a standard curve prepared with known concentrations of chitin.

HPLC-Based Chitin Quantification (as Glucosamine)

This protocol is a generalized procedure based on the acid hydrolysis of chitin to glucosamine (B1671600) followed by HPLC analysis.[3][6]

Materials:

  • 6 M Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Derivatization agent (e.g., 1-phenyl-3-methyl-5-pyrazolone (PMP) or 9-fluorenylmethyl-oxycarbonyl succinimide (B58015) (FMOC-OSu))[3][6]

  • Acetonitrile

  • Mobile phase solvents (e.g., acetonitrile, water with trifluoroacetic acid)

  • HPLC system with a C18 column and a suitable detector (UV or fluorescence)

Procedure:

  • Sample Preparation: Defat and deproteinize the sample to remove interfering substances.[3]

  • Acid Hydrolysis: Hydrolyze the sample with 6 M HCl at an elevated temperature (e.g., 100°C) for a sufficient time (e.g., 24 hours) to break down the chitin polymer into glucosamine monomers.[6]

  • Neutralization: Neutralize the hydrolyzed sample with NaOH.

  • Derivatization: Derivatize the glucosamine in the sample with a suitable agent (e.g., PMP or FMOC-OSu) to allow for detection by UV or fluorescence.[3][6]

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

  • Separation: Separate the derivatized glucosamine from other components on a C18 column using an appropriate mobile phase gradient.

  • Detection: Detect the derivatized glucosamine using a UV or fluorescence detector at the appropriate wavelength.

  • Quantification: Quantify the amount of glucosamine by comparing the peak area to a standard curve prepared with known concentrations of derivatized glucosamine. The chitin content is then calculated from the glucosamine concentration.

Methodology Workflows

FB71_Workflow start Sample Homogenization stain Staining with FB71 start->stain incubate Incubation (15 min, dark) stain->incubate wash Centrifugation and Washing incubate->wash measure Fluorescence Measurement (Ex: 355 nm, Em: 433 nm) wash->measure quantify Quantification vs. Standard Curve measure->quantify

Caption: Experimental workflow for the this compound (FB71) chitin assay.

HPLC_Workflow start Sample Preparation (Defatting, Deproteinization) hydrolysis Acid Hydrolysis (e.g., 6M HCl, 100°C, 24h) start->hydrolysis neutralize Neutralization hydrolysis->neutralize derivatize Derivatization (e.g., PMP, FMOC-OSu) neutralize->derivatize hplc HPLC Analysis (C18 Column) derivatize->hplc quantify Quantification vs. Standard Curve hplc->quantify

Caption: Experimental workflow for HPLC-based chitin quantification.

Conclusion

The choice between the this compound assay and HPLC for chitin quantification depends on the specific research needs. The FB71 assay offers a rapid, high-throughput, and cost-effective method suitable for screening large numbers of samples. However, its lower specificity can be a limitation. In contrast, HPLC provides highly specific and sensitive quantification of chitin, making it the gold standard for accuracy. The trade-off for this accuracy is a more laborious, time-consuming, and expensive procedure. For studies requiring precise and validated chitin measurements, cross-validation of initial high-throughput screening results from an FB71 assay with a more robust HPLC method is recommended.

References

Unveiling Photostability: A Comparative Analysis of Fluorescent Brightener 71 and Other Stilbene Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence applications, the photostability of a dye is a critical parameter that dictates its reliability and longevity in experimental and commercial use. This guide provides a comparative assessment of the photostability of Fluorescent Brightener 71 (FB71) against other prominent stilbene-based dyes, namely 4,4'-bis(2-sulfostyryl)biphenyl (DSBP) and 4,4'-bis(benzoxazol-2-yl) stilbene (B7821643) (BBU). This analysis is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Executive Summary

Stilbene-based fluorescent whitening agents (FWAs) are widely utilized for their ability to absorb ultraviolet light and emit blue light, thereby enhancing the whiteness of materials. However, their susceptibility to photodegradation under light exposure is a significant drawback. This guide reveals that while direct, side-by-side comparative studies on the photostability of FB71, DSBP, and BBU are limited, available data suggests that all are susceptible to photodegradation through mechanisms involving the photo-oxidative cleavage of the central stilbene core. The half-life of this compound in sunlit water has been reported to be in the range of 3 to 6 hours. For other stilbene derivatives, such as 4,4′-diaminostilbene-2,2′-disulfonate, the photodegradation quantum yield is notably low, on the order of (2.2−2.4)×10−4.[1] In contrast, compounds structurally related to BBU, like 4,4'-bis(2-benzoxazolyl)stilbene (B75663) (BBS), exhibit high fluorescence quantum yields (≥ 0.88) but are also known to undergo photoisomerization and photocleavage.[2]

Comparative Photostability Data

The following table summarizes the available quantitative data on the photostability of this compound and related stilbene dyes. It is important to note that the data presented is compiled from various sources and may not have been collected under identical experimental conditions. Therefore, direct comparisons should be made with caution.

Fluorescent DyeChemical NameCAS NumberPhotodegradation Half-life (in sunlit water)Photodegradation Quantum Yield (Φd)Fluorescence Quantum Yield (Φf)
This compound (FB71) 4,4'-Bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid16090-02-13 - 6 hoursData not availableData not available
DSBP 4,4'-Bis(2-sulfostyryl)biphenyl27344-41-8Data not availableData not availableData not available
BBU Analog (BBS) 4,4'-Bis(2-benzoxazolyl)stilbene1533-45-5Data not availableData not available≥ 0.88[2]
Related Stilbene Derivative 4,4′-Diaminostilbene-2,2′-disulfonate81-11-8Data not available(2.2−2.4)×10−4[1]Data not available

Note: The lack of directly comparable quantitative data for all three compounds under the same experimental conditions is a significant gap in the current scientific literature.

Experimental Protocols

The assessment of fluorescent dye photostability typically involves subjecting a solution of the dye to a controlled light source and monitoring the change in its fluorescence intensity or concentration over time. Below are detailed methodologies for key experiments cited in the literature for determining the photostability of stilbene dyes.

Determination of Photodegradation Half-life

This protocol outlines a general procedure for determining the photodegradation half-life of a fluorescent brightener in an aqueous solution.

Materials:

  • Fluorescent brightener of interest (e.g., FB71)

  • High-purity water (e.g., Milli-Q)

  • Quartz cuvettes or reaction vessels

  • A light source with a controlled spectral output and intensity (e.g., a solar simulator or a UV lamp)

  • A spectrofluorometer or a UV-Vis spectrophotometer

  • A magnetic stirrer and stir bars

  • A temperature-controlled water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of the fluorescent brightener in high-purity water at a known concentration. From the stock solution, prepare a working solution with an absorbance at the excitation maximum of less than 0.1 to avoid inner filter effects.

  • Irradiation: Transfer the working solution to a quartz cuvette or reaction vessel and place it in the temperature-controlled water bath. Position the light source at a fixed distance from the sample to ensure consistent irradiation.

  • Data Collection: At regular time intervals, withdraw an aliquot of the irradiated solution and measure its fluorescence intensity at the emission maximum or its absorbance at the absorption maximum.

  • Data Analysis: Plot the natural logarithm of the fluorescence intensity or concentration as a function of irradiation time. The photodegradation is often assumed to follow first-order kinetics. The rate constant (k) is the negative of the slope of the linear regression. The half-life (t½) can then be calculated using the following equation: t½ = ln(2) / k

Measurement of Photodegradation Quantum Yield (Φd)

The photodegradation quantum yield represents the efficiency of a photochemical reaction and is defined as the number of molecules degraded per photon absorbed.

Materials:

  • Fluorescent brightener of interest

  • A well-characterized chemical actinometer (e.g., ferrioxalate)

  • Monochromatic light source (e.g., a laser or a lamp with a monochromator)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer. This involves irradiating the actinometer solution for a specific time and measuring the change in absorbance to calculate the number of photons absorbed.

  • Sample Irradiation: Irradiate a solution of the fluorescent brightener of known concentration under the same conditions as the actinometer.

  • Concentration Measurement: Determine the change in the concentration of the fluorescent brightener after irradiation using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The photodegradation quantum yield (Φd) is calculated using the following formula: Φd = (moles of dye degraded) / (moles of photons absorbed)

Signaling Pathways and Logical Relationships

The photodegradation of stilbene-based fluorescent brighteners is a complex process. The following diagrams illustrate the general photodegradation pathway and a typical experimental workflow for assessing photostability.

G cluster_photodegradation Photodegradation Pathway of Stilbene Dyes Stilbene Stilbene Derivative (e.g., FB71) ExcitedState Excited Singlet State Stilbene->ExcitedState UV Light Absorption ExcitedState->Stilbene Fluorescence PhotoOxidation Photo-oxidative Cleavage of Stilbene Core ExcitedState->PhotoOxidation Intermediates Aldehydes & Alcohols PhotoOxidation->Intermediates Degradants Persistent Degradants (e.g., Melamine Derivatives) Intermediates->Degradants Further Degradation

Caption: General photodegradation pathway of stilbene-based fluorescent brighteners.

G cluster_workflow Experimental Workflow for Photostability Assessment Prep Sample Preparation (Dye Solution) Irradiation Controlled Irradiation (Light Source) Prep->Irradiation Measurement Time-course Measurement (Spectrofluorometer/Spectrophotometer) Irradiation->Measurement Analysis Data Analysis (Kinetics & Quantum Yield) Measurement->Analysis Result Photostability Parameters (Half-life, Φd) Analysis->Result

Caption: A typical experimental workflow for assessing the photostability of fluorescent dyes.

Conclusion

The photostability of this compound and other stilbene dyes is a critical consideration for their application in research and industry. While all stilbene-based brighteners are susceptible to photodegradation, the exact rates and efficiencies can vary depending on their specific molecular structure and the experimental conditions. The primary mechanism of degradation involves the photo-oxidative cleavage of the stilbene backbone. This guide highlights the need for further direct comparative studies under standardized conditions to provide a more definitive ranking of the photostability of these important fluorescent compounds. Researchers are encouraged to consider the experimental protocols outlined herein to conduct their own assessments tailored to their specific application needs.

References

A Comparative Guide to Fungal Viability Stains: Validating Fluorescent Brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately assessing fungal viability is critical for evaluating the efficacy of antifungal compounds and understanding fungal pathogenesis. While various fluorescent stains are available, their mechanisms and suitability for determining cell death vary significantly. This guide provides a comprehensive comparison of Fluorescent Brightener 71 (FB71), a chitin-binding dye, with established viability indicators such as FUN-1 and Propidium (B1200493) Iodide (PI), supported by experimental principles and protocols.

This compound: A Structural Stain, Not a Viability Indicator

This compound and related compounds, like Calcofluor White, are widely used in mycology for the rapid detection and morphological examination of fungi.[1][2][3] These dyes function by binding to β-1,3 and β-1,4 polysaccharides, primarily chitin (B13524), a key component of the fungal cell wall.[4] This binding results in a bright blue fluorescence under UV excitation, effectively outlining fungal structures such as hyphae, conidia, and septa.[5]

However, the fundamental mechanism of FB71 limits its use as a viability stain. Since chitin is a stable structural component of the cell wall, it remains present and accessible to the dye in both living and dead fungal cells. Consequently, FB71 stains fungal cells regardless of their metabolic state or membrane integrity, making it an unreliable indicator of cell viability. Its primary application remains the morphological detection of fungal elements in clinical and environmental samples.[1][2]

Established Fungal Viability Indicators: A Performance Comparison

In contrast to structural stains, true viability indicators differentiate between live and dead cells based on specific cellular functions, such as metabolic activity or membrane integrity. The following table summarizes the key characteristics and performance of leading fungal viability stains compared to this compound.

FeatureThis compound (FB71)FUN-1Propidium Iodide (PI)
Target Chitin in the fungal cell wallMetabolic processing and vacuolar sequestrationDNA (in membrane-compromised cells)
Principle of Viability Not a viability indicatorMetabolic activityMembrane integrity
Live Cell Staining Bright blue fluorescenceDiffuse green cytoplasmic fluorescence with red-orange intravacuolar structuresNo staining
Dead Cell Staining Bright blue fluorescenceDiffuse green-yellow fluorescenceBright red nuclear fluorescence
Primary Application Fungal detection and morphologyViability assessment, metabolic activity studiesViability assessment, often as a counterstain
Advantages Rapid, high-contrast staining of fungal structuresDifferentiates metabolically active from inactive cellsClear and unambiguous staining of dead cells
Limitations Does not distinguish between live and dead cellsCan be complex to analyze in some speciesRequires a counterstain to visualize the total cell population

Experimental Protocols for Fungal Viability Assessment

FUN-1 Staining for Metabolic Activity

FUN-1 is a fluorescent probe that passively diffuses into fungal cells, initially staining the cytoplasm green. In metabolically active cells, the dye is converted and transported into vacuoles, forming distinct cylindrical intravacuolar structures (CIVS) that fluoresce red-orange.[4][6][7][8] Dead cells, lacking the necessary metabolic machinery, exhibit diffuse green-yellow fluorescence.[6]

Protocol:

  • Cell Preparation: Harvest fungal cells from culture and wash twice with a glucose-containing buffer (e.g., 2% glucose with 10 mM HEPES, pH 7.2). Resuspend the cells in the same buffer.

  • Staining: Add FUN-1 stock solution (in DMSO) to the cell suspension to a final concentration of 10 µM.

  • Incubation: Incubate the suspension at the optimal growth temperature for the fungal species for 30-60 minutes in the dark.

  • Visualization: Place a small aliquot of the stained cell suspension on a microscope slide. Observe using a fluorescence microscope with appropriate filter sets for green (excitation ~480 nm, emission ~520 nm) and red (excitation ~580 nm, emission ~620 nm) fluorescence.

  • Analysis: Live cells will exhibit bright red-orange fluorescent structures within their vacuoles against a faint green cytoplasm. Dead cells will show uniform, bright green-yellow fluorescence.

Propidium Iodide (PI) Staining for Membrane Integrity

Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live cells.[6][7] It only enters cells with compromised membranes, a hallmark of cell death, where it binds to DNA and fluoresces brightly red.[6] PI is often used with a counterstain that labels all cells, such as SYTO9 or DAPI.

Protocol (with SYTO9 as a counterstain):

  • Cell Preparation: Harvest and wash fungal cells as described for FUN-1 staining.

  • Staining Solution: Prepare a working solution containing both SYTO9 and Propidium Iodide in a suitable buffer.

  • Staining: Add the staining solution to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Visualization: Mount the stained cells on a slide and view with a fluorescence microscope. Use filter sets for green fluorescence (SYTO9, all cells) and red fluorescence (PI, dead cells).

  • Analysis: All cells will appear green, while dead cells will also exhibit bright red fluorescence, which may appear yellow or orange when the green and red signals overlap.

Visualizing the Staining Mechanisms

The following diagrams illustrate the principles behind each staining method.

FB71_Staining cluster_live Live Fungus cluster_dead Dead Fungus cluster_result Result live_cell Intact Membrane Chitin Cell Wall Cytoplasm live_result Bright Blue Fluorescence live_cell->live_result dead_cell Compromised Membrane Chitin Cell Wall Cytoplasm dead_result Bright Blue Fluorescence dead_cell->dead_result FB71 Fluorescent Brightener 71 FB71->live_cell Binds to Chitin FB71->dead_cell Binds to Chitin

This compound binds to the chitin in the cell wall of both live and dead fungi.

FUN1_Staining cluster_live Live Fungus (Metabolically Active) cluster_dead Dead Fungus (Metabolically Inactive) cluster_result Result FUN1 FUN-1 live_cell Intact Membrane Cytoplasm Vacuole FUN1->live_cell Enters Cell dead_cell Compromised Membrane Cytoplasm FUN1->dead_cell Enters Cell live_cell:Cytoplasm->live_cell:Vacuole Metabolic Processing live_result Red-Orange Vacuoles + Green Cytoplasm live_cell:Vacuole->live_result dead_result Diffuse Green-Yellow Fluorescence dead_cell:Cytoplasm->dead_result

FUN-1 is metabolically processed in live fungi, leading to red fluorescence in vacuoles.

PI_Staining cluster_live Live Fungus cluster_dead Dead Fungus cluster_result Result PI Propidium Iodide live_cell Intact Membrane Cytoplasm Nucleus (DNA) PI->live_cell Blocked dead_cell Compromised Membrane Cytoplasm Nucleus (DNA) PI->dead_cell Enters Cell live_result No Staining live_cell->live_result dead_cell:Cytoplasm->dead_cell:Nucleus Binds to DNA dead_result Red Nuclear Fluorescence dead_cell:Nucleus->dead_result

Propidium Iodide only enters dead fungi with compromised membranes to stain the nucleus red.

Conclusion

While this compound is an excellent tool for the rapid and clear visualization of fungal structures, it is not a reliable indicator of fungal viability. Its mechanism of binding to chitin, a stable cell wall component, results in the staining of both live and dead cells. For accurate assessment of fungal viability, researchers should employ established viability stains such as FUN-1, which measures metabolic activity, or Propidium Iodide, which assesses membrane integrity. The choice of viability stain will depend on the specific research question and the fungal species being investigated. Proper validation and understanding of the staining mechanism are paramount for generating reliable and reproducible data in antifungal research and development.

References

Comparative Analysis of Fluorescent Brighteners for Baculovirus Enhancement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein expression and biopesticide efficacy using the baculovirus expression vector system (BEVS), optical brighteners have emerged as potent enhancers. This guide provides a comparative analysis of two commonly cited fluorescent brighteners, Fluorescent Brightener 28 (often referred to by trade names such as Calcofluor White M2R and Tinopal UNPA-GX) and various Tinopal compounds, for their ability to enhance baculovirus infection and subsequent protein yield. Due to a lack of specific data on "Fluorescent Brightener 71" in the context of baculovirus enhancement in the reviewed literature, this guide will focus on the more extensively studied Fluorescent Brightener 28 as a representative stilbene-derived brightener and compare it with various Tinopal formulations.

Executive Summary

Fluorescent brighteners, a class of stilbene (B7821643) derivatives, significantly improve the efficacy of baculoviruses both in vitro for recombinant protein production and in vivo for insect pest control. Their mechanisms of action are multifaceted, including providing UV protection, disrupting the insect's peritrophic membrane, preventing the sloughing of infected midgut cells, and, crucially, suppressing apoptosis in host cells. This guide presents a compilation of experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting and utilizing these chemical enhancers.

Data Presentation: Performance Comparison

The following tables summarize the quantitative effects of Fluorescent Brightener 28 and various Tinopal compounds on baculovirus potency, as measured by the reduction in the median lethal concentration (LC50) and median lethal time (LT50).

Table 1: Enhancement of Baculovirus Activity (LC50 Reduction) by Fluorescent Brighteners

Fluorescent BrightenerBaculovirusHost InsectConcentrationLC50 Fold ReductionReference
Fluorescent Brightener 28LdMNPVLymantria disparNot Specified214[1][2]
Fluorescent Brightener 28AcMNPVTrichoplusia niNot Specified41[1][2]
Tinopal UNPA-GX (FB 28)SfMNPVSpodoptera litura1%~2200[3]
Tinopal LPWSfMNPVSpodoptera frugiperda1%Significant Enhancement[4]
Tinopal LPWVarious NPVsSpodoptera frugiperda1%Enabled effective infection[4]
Calcofluor M2R (FB 28)SfMNPVSpodoptera frugiperda0.1%2.7 - 61.6 (instar dependent)[5]

Table 2: Enhancement of Baculovirus Activity (LT50 Reduction) by Fluorescent Brighteners

Fluorescent BrightenerBaculovirusHost InsectConcentrationLT50 ReductionReference
Tinopal LPWSfMNPVSpodoptera frugiperda1%>35%[4]

Experimental Protocols

Protocol 1: In Vivo Baculovirus Enhancement Assay

This protocol outlines a general procedure for assessing the enhancement effect of fluorescent brighteners on baculovirus infectivity in insect larvae.

Materials:

  • Baculovirus stock of known titer (e.g., polyhedra inclusion bodies per mL, PIBs/mL).

  • Fluorescent brightener stock solution (e.g., 1% w/v in sterile distilled water).

  • Insect larvae of a susceptible species (e.g., Spodoptera frugiperda, Trichoplusia ni).

  • Artificial insect diet.

  • Multi-well plates or individual rearing containers.

Procedure:

  • Virus Dilution Series: Prepare a serial dilution of the baculovirus stock in sterile distilled water.

  • Inoculum Preparation: For each viral dilution, prepare two sets of inocula: one with the virus alone and one with the virus mixed with the fluorescent brightener to the desired final concentration (e.g., 0.1% or 1%).

  • Diet Surface Contamination: Dispense a small, uniform amount of artificial diet into each well or container. Apply a fixed volume of each inoculum onto the surface of the diet. Allow the inoculum to air dry in a laminar flow hood.

  • Larval Infection: Place one larva in each well or container.

  • Incubation: Incubate the larvae at an appropriate temperature (e.g., 25-27°C) and photoperiod.

  • Mortality Assessment: Record larval mortality daily for a period of 7 to 10 days.

  • Data Analysis: Calculate the LC50 and LT50 values for both the virus-only and the virus-brightener treatments using probit analysis. The fold enhancement is determined by the ratio of the LC50 values.

Protocol 2: In Vitro Recombinant Protein Expression Enhancement

This protocol describes a method to evaluate the effect of fluorescent brighteners on recombinant protein yield in insect cell culture.

Materials:

  • Insect cell line (e.g., Sf9, High Five™).

  • Appropriate insect cell culture medium.

  • Recombinant baculovirus encoding the protein of interest.

  • Fluorescent brightener stock solution.

  • Multi-well cell culture plates or shaker flasks.

  • Method for protein quantification (e.g., ELISA, Western blot, fluorescence measurement for fluorescent proteins).

Procedure:

  • Cell Seeding: Seed the insect cells into the wells of a multi-well plate or a shaker flask at a predetermined density (e.g., 1 x 10^6 cells/mL).

  • Infection: Infect the cells with the recombinant baculovirus at a specific multiplicity of infection (MOI).

  • Brightener Addition: Immediately after infection, add the fluorescent brightener to the cell culture medium to the desired final concentration. Include a control group without the brightener.

  • Incubation: Incubate the infected cells at 27°C.

  • Sample Collection: Collect cell lysates or culture supernatants at various time points post-infection (e.g., 48, 72, 96 hours).

  • Protein Quantification: Quantify the amount of recombinant protein in the collected samples.

  • Data Analysis: Compare the protein yield from the brightener-treated cultures to the untreated control cultures to determine the enhancement effect.

Mandatory Visualization

Signaling Pathway: Inhibition of Apoptosis

Fluorescent brighteners are proposed to enhance baculovirus replication by suppressing the host cell's apoptotic response. This allows the virus more time to replicate and produce viral progeny, including recombinant proteins. The diagram below illustrates a simplified, hypothetical pathway of how a fluorescent brightener might interfere with the virus-induced apoptotic cascade.

G Hypothetical Pathway of Apoptosis Inhibition by Fluorescent Brighteners cluster_virus Baculovirus Infection cluster_cell Host Cell Response cluster_brightener Fluorescent Brightener Action cluster_viral_proteins Viral Counter-Response BV Baculovirus Entry V_Rep Viral Replication BV->V_Rep Apoptosis_Signal Apoptosis Signal Induction V_Rep->Apoptosis_Signal triggers Caspase_Activation Caspase Activation Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis FB Fluorescent Brightener FB->Apoptosis_Signal suppresses p35_IAP Viral Apoptosis Inhibitors (p35, IAPs) p35_IAP->Caspase_Activation inhibits

Caption: Hypothetical mechanism of apoptosis inhibition by fluorescent brighteners.

Experimental Workflow

The following diagram outlines the typical workflow for a comparative analysis of different fluorescent brighteners for baculovirus enhancement.

G Experimental Workflow for Comparing Fluorescent Brighteners cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Virus_Stock Prepare Baculovirus Stock Inoculum_Prep Prepare Inocula: - Virus Only - Virus + Brightener A - Virus + Brightener B Virus_Stock->Inoculum_Prep Brightener_Stocks Prepare Brightener Solutions (FB 28, Tinopal, etc.) Brightener_Stocks->Inoculum_Prep Host_Culture Culture Insect Larvae or Cells Infection Infect Larvae or Cell Cultures Host_Culture->Infection Inoculum_Prep->Infection Incubation Incubate under Controlled Conditions Infection->Incubation Data_Collection Collect Data: - Mortality (in vivo) - Protein Yield (in vitro) Incubation->Data_Collection Statistical_Analysis Statistical Analysis (Probit, ANOVA) Data_Collection->Statistical_Analysis Comparison Compare Efficacy of Brighteners Statistical_Analysis->Comparison

Caption: Workflow for comparing baculovirus enhancement by different optical brighteners.

Conclusion

The use of fluorescent brighteners, such as Fluorescent Brightener 28 and various Tinopal formulations, is a well-documented and effective strategy for enhancing baculovirus performance. The data consistently show significant reductions in LC50 and LT50 values, indicating increased viral potency. The primary mechanisms appear to be a combination of physical effects on the insect midgut and the suppression of the host's apoptotic response. While a direct comparative study with "this compound" was not found, the principles and protocols outlined in this guide provide a solid foundation for researchers to evaluate and implement the use of various optical brighteners in their specific baculovirus applications, ultimately leading to improved outcomes in both biopesticide development and recombinant protein production.

References

Evaluating the performance of Fluorescent brightener 71 in different microscopy setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for accurate and reliable microscopic analysis. This guide provides a comprehensive evaluation of Fluorescent Brightener 71 (FB71) and compares its performance against common alternatives—Calcofluor White, Blankophor, and Congo Red—in various microscopy setups.

This compound is a stilbene-based whitening agent that exhibits strong fluorescence under ultraviolet (UV) light, making it a valuable tool for visualizing specific biological structures.[1] Its primary application in microscopy is for staining cell walls of fungi and plants, which are rich in chitin (B13524) and cellulose. This guide will delve into the quantitative performance of FB71, detail experimental protocols for its use, and provide visual representations of its mechanism and workflow.

Performance Comparison

Spectral Properties:

The excitation and emission maxima are crucial for selecting appropriate filter sets and minimizing spectral overlap in multi-staining experiments.

Fluorescent ProbeExcitation Maximum (nm)Emission Maximum (nm)
This compound ~349[2]~442-450[2]
Calcofluor White ~347-380[3][4]~430-475[3][5]
Blankophor <400~420
Congo Red ~497[6][7]~614[6]

Quantum Yield and Photostability:

The fluorescence quantum yield (Φ) represents the efficiency of converting absorbed photons into emitted photons. A higher quantum yield indicates a brighter fluorophore. Photostability refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. While specific photobleaching quantum yields are not widely reported, qualitative descriptions of fading can be informative.

Fluorescent ProbeFluorescence Quantum Yield (Φ)Photostability (Qualitative)
This compound 0.65 - 0.85 (estimated)[8]Moderate to high
Calcofluor White Not widely reportedFades faster than Uvitex 2B (a similar brightener)[9]
Blankophor Not widely reportedGenerally considered stable for microscopic observation[10]
Congo Red ~0.011[6][7]Moderate

Signal-to-Noise Ratio:

The signal-to-noise ratio (SNR) is a critical determinant of image quality, representing the strength of the fluorescent signal relative to the background noise. While specific SNR values are highly dependent on the experimental setup (e.g., microscope, detector, sample preparation), some general considerations can be made based on the probes' properties. The higher estimated quantum yield of FB71 suggests the potential for a strong signal. However, nonspecific binding can increase background noise, thereby affecting the overall SNR.

Staining Mechanism and Workflow

Fluorescent brighteners like FB71, Calcofluor White, and Blankophor function by non-covalently binding to β-1,4- and β-1,3-linked polysaccharides, such as chitin and cellulose, which are abundant in fungal and plant cell walls. This interaction is based on hydrogen bonding.

FB71 This compound Binding Non-covalent Binding (Hydrogen Bonds) FB71->Binding Polysaccharide Chitin / Cellulose (β-1,4 and β-1,3 linkages) Polysaccharide->Binding Excitation UV Excitation (~350-380 nm) Binding->Excitation Emission Blue Fluorescence (~440-480 nm) Excitation->Emission

Staining mechanism of stilbene-based fluorescent brighteners.

The general workflow for staining with these fluorescent brighteners is straightforward and rapid.

cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Sample Obtain Sample (e.g., fungal culture, plant tissue) Mount Mount on Microscope Slide Sample->Mount Add_Stain Add Fluorescent Brightener Solution Mount->Add_Stain Incubate Incubate (1-5 minutes) Add_Stain->Incubate Coverslip Apply Coverslip Incubate->Coverslip Observe Observe under Fluorescence Microscope (UV Excitation) Coverslip->Observe

General experimental workflow for fluorescent brightener staining.

Experimental Protocols

I. Staining of Fungal Cell Walls (e.g., Saccharomyces cerevisiae)

Materials:

  • This compound stock solution (0.1% w/v in distilled water)

  • Yeast culture (e.g., S. cerevisiae) in appropriate growth medium

  • 10% Potassium Hydroxide (KOH) solution (optional, for clearing cellular debris in clinical samples)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Micropipettes

  • Fluorescence microscope with a DAPI filter set (Excitation: ~365 nm, Emission: >420 nm)

Procedure:

  • Harvest yeast cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).

  • Wash the cell pellet once with PBS to remove residual medium.

  • Resuspend the cells in PBS to a suitable density for microscopy.

  • Place a 10 µL drop of the cell suspension onto a clean microscope slide.

  • (Optional, for clinical samples) Add one drop of 10% KOH to the specimen to clear cellular debris.

  • Add 1 µL of the 0.1% this compound stock solution to the cell suspension on the slide and mix gently with the pipette tip.

  • Incubate at room temperature for 1-5 minutes, protected from light.

  • Place a coverslip over the suspension, avoiding air bubbles.

  • Gently blot any excess liquid from the edges of the coverslip with a tissue.

  • Observe the slide immediately using a fluorescence microscope equipped with a DAPI filter set. Fungal cell walls will fluoresce brightly in blue.

II. Staining of Plant Cell Walls (e.g., Arabidopsis thaliana roots)

Materials:

  • This compound stock solution (0.1% w/v in distilled water)

  • Plant seedlings (e.g., 5-7 day old Arabidopsis thaliana)

  • Microscope slides and coverslips

  • Forceps

  • Mounting medium (e.g., 50% glycerol (B35011) in water)

  • Fluorescence microscope with a DAPI filter set (Excitation: ~365 nm, Emission: >420 nm)

Procedure:

  • Carefully remove a plant seedling from the growth medium using forceps.

  • Gently rinse the roots with distilled water to remove any attached debris.

  • Place the seedling in a small drop of water on a microscope slide.

  • Add a small drop of 0.1% this compound solution to the roots.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Carefully remove the staining solution and replace it with a drop of mounting medium.

  • Place a coverslip over the specimen, being careful not to crush the root tissue.

  • Observe the slide using a fluorescence microscope with a DAPI filter set. The plant cell walls will exhibit blue fluorescence.

Logical Relationships in Probe Selection

The choice of a fluorescent probe depends on a variety of factors, including the specific application, the available microscopy equipment, and the desired experimental outcome.

cluster_props Probe Properties Application Application Requirement Specificity Binding Specificity Application->Specificity Equipment Microscopy Setup Spectral Spectral Properties Equipment->Spectral Probe_Selection Optimal Probe Selection Spectral->Probe_Selection Quantum_Yield Quantum Yield Quantum_Yield->Probe_Selection Photostability Photostability Photostability->Probe_Selection Specificity->Probe_Selection

Factors influencing the selection of a fluorescent probe.

Conclusion

References

A Comparative Guide to Fungal Biomass Quantification: Evaluating Fluorescent Brightener 71 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fungal biomass is critical for assessing the efficacy of antifungal agents, monitoring fungal growth in industrial processes, and conducting fundamental research in mycology. Fluorescent Brightener 71 (FB 71), a stilbene-based fluorescent dye, offers a potential method for this purpose. This guide provides an objective comparison of FB 71-based fluorescence microscopy with other common techniques for fungal biomass determination, supported by available experimental data and detailed protocols.

This compound and its analogs, such as Calcofluor White (CFW), are known to bind to chitin (B13524), a key component of the fungal cell wall.[1] This interaction causes the fungal elements to fluoresce brightly under ultraviolet (UV) light, enabling their visualization and detection.[1] While widely used for qualitative fungal staining, the correlation between the fluorescence intensity of these brighteners and fungal biomass presents an opportunity for quantitative analysis.

Correlation of Fluorescence Intensity with Fungal Biomass

The principle behind using fluorescent brighteners for biomass quantification lies in the direct relationship between the amount of chitin present and the fungal biomass. As the fungus grows, the quantity of cell wall material, and therefore chitin, increases. A fluorescent dye that specifically binds to chitin would be expected to produce a fluorescence signal proportional to the fungal biomass.

While specific studies exhaustively detailing the correlation of this compound fluorescence intensity with fungal biomass are not abundant in publicly accessible literature, the principle has been demonstrated with other chitin-binding fluorescent probes. For instance, a study using a wheat germ agglutinin (WGA) lectin conjugated to the AlexaFluor488 fluorophore, which also binds to chitin, found a strong positive linear relationship between fluorescence intensity and the dry weight of several fungal species. This supports the potential for using chitin-binding fluorophores as a reliable method for fungal biomass estimation.

Comparison of Fungal Biomass Quantification Methods

Several methods are available for the quantification of fungal biomass, each with its own advantages and limitations. The choice of method often depends on the specific research question, the fungal species, the sample matrix, and the available equipment. Below is a comparison of the fluorescence-based method using chitin-binding dyes with two other widely used techniques: ergosterol (B1671047) quantification and quantitative PCR (qPCR).

Method Principle Advantages Disadvantages Typical Application
Fluorescent Brightener Staining (e.g., FB 71, CFW) Binds to chitin in the fungal cell wall, and fluorescence intensity is measured.- Rapid and relatively simple procedure.- Can provide spatial information about fungal distribution.- Inexpensive reagents.- Limited direct quantitative data for FB 71.- Potential for non-specific binding.- Fluorescence may be affected by pH and other environmental factors.- High-throughput screening of antifungal compounds.- Visualization and relative quantification of fungal growth on surfaces.
Ergosterol Quantification Ergosterol, a major sterol in fungal cell membranes, is extracted and quantified, typically by HPLC or spectrophotometry.[2][3]- Ergosterol is specific to fungi.- Well-established and widely used method.- Good correlation with fungal biomass.[3]- Time-consuming extraction procedure.- Ergosterol content can vary with fungal species and growth conditions.- Requires specialized equipment (HPLC).- Quantification of fungal biomass in environmental samples (e.g., soil, leaf litter).- Studies of fungal growth in solid-state fermentation.
Quantitative PCR (qPCR) Fungal-specific DNA sequences (e.g., ITS region) are amplified and quantified.[4]- Highly sensitive and specific.- Can be used to quantify specific fungal species in a mixed population.- Wide dynamic range.- Can be expensive.- DNA extraction can be challenging from some samples.- Does not distinguish between living and dead fungal cells unless combined with other methods.- Detection and quantification of low levels of fungal contamination.- Studies of fungal population dynamics.- Diagnosis of fungal infections.[5]

Experimental Protocols

Fungal Biomass Quantification using a Chitin-Binding Fluorescent Dye (Generalized Protocol)

This protocol is a generalized procedure based on the principles of using chitin-binding fluorophores for biomass quantification. It is recommended to create a standard curve for each fungal species and experimental condition.

a. Preparation of Fungal Biomass Standards:

  • Grow the fungus of interest in a suitable liquid medium.

  • Harvest the mycelium by filtration and wash it with sterile distilled water.

  • Lyophilize or oven-dry the mycelium at 60-80°C to a constant weight to determine the dry weight.

  • Create a series of dilutions of a known dry weight of fungal biomass in a suitable buffer (e.g., phosphate-buffered saline, PBS).

b. Staining Procedure:

  • To a known volume of each fungal biomass standard and the experimental samples, add the fluorescent brightener solution (e.g., 0.1% w/v this compound or Calcofluor White in distilled water or PBS) to a final concentration that needs to be optimized (typically in the range of 10-100 µg/mL).

  • Incubate for a standardized period (e.g., 10-30 minutes) at room temperature in the dark.

c. Fluorescence Measurement:

  • Measure the fluorescence intensity of the standards and samples using a fluorometer or a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~365 nm, emission ~435 nm for stilbene-based brighteners).

  • For microscopy, capture images under standardized conditions (exposure time, gain) and quantify the mean fluorescence intensity of the fungal structures using image analysis software.

d. Data Analysis:

  • Construct a standard curve by plotting the fluorescence intensity versus the known fungal dry weight of the standards.

  • Determine the fungal biomass of the experimental samples by interpolating their fluorescence intensity values on the standard curve.

Ergosterol Quantification Protocol (Adapted from established methods)

a. Ergosterol Extraction:

  • Harvest and lyophilize the fungal biomass.

  • To a known weight of the lyophilized sample, add alcoholic potassium hydroxide (B78521) (e.g., 10% KOH in methanol).

  • Saponify the lipids by heating at 80-90°C for 60-90 minutes.

  • Extract the non-saponifiable lipids, including ergosterol, with an organic solvent such as n-hexane or pentane.

  • Evaporate the organic solvent to dryness.

b. Quantification:

  • Redissolve the dried extract in a suitable solvent (e.g., methanol, isopropanol).

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector set at 282 nm.

  • Quantify the ergosterol concentration by comparing the peak area to a standard curve prepared with pure ergosterol.

  • Convert the ergosterol concentration to fungal biomass using a conversion factor (typically 2-15 µg ergosterol per mg of fungal dry weight, which should be determined empirically for the specific fungus and growth conditions).

Quantitative PCR (qPCR) Protocol for Fungal Biomass

a. DNA Extraction:

  • Extract total DNA from a known amount of sample (e.g., fungal culture, environmental sample) using a suitable commercial kit or a standard protocol (e.g., CTAB extraction).

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.

b. qPCR Assay:

  • Prepare a reaction mixture containing a qPCR master mix, fungal-specific primers and probe (e.g., targeting the ITS region), and the template DNA.

  • Perform the qPCR reaction in a real-time PCR cycler using an appropriate thermal cycling program.

  • Include a standard curve of known concentrations of fungal genomic DNA to enable absolute quantification.

c. Data Analysis:

  • Determine the cycle threshold (Ct) values for the standards and samples.

  • Generate a standard curve by plotting the Ct values against the logarithm of the DNA concentration of the standards.

  • Calculate the amount of fungal DNA in the experimental samples based on their Ct values and the standard curve.

  • Relate the amount of fungal DNA to fungal biomass, which may require a separate calibration curve correlating DNA quantity to fungal dry weight.

Visualizing the Experimental Workflows

Fungal_Biomass_Fluorescence_Workflow cluster_prep Sample & Standard Preparation cluster_staining Staining cluster_measurement Measurement & Analysis FungalCulture Fungal Culture BiomassStandards Known Biomass Standards FungalCulture->BiomassStandards AddFB71 Add Fluorescent Brightener 71 BiomassStandards->AddFB71 ExperimentalSample Experimental Sample ExperimentalSample->AddFB71 Incubate Incubate AddFB71->Incubate MeasureFluorescence Measure Fluorescence (Fluorometer/Microscope) Incubate->MeasureFluorescence StandardCurve Generate Standard Curve MeasureFluorescence->StandardCurve Standards CalculateBiomass Calculate Biomass MeasureFluorescence->CalculateBiomass Samples StandardCurve->CalculateBiomass

Caption: Experimental workflow for fungal biomass quantification using this compound.

Fungal_Biomass_Alternative_Workflows cluster_ergosterol Ergosterol Quantification cluster_qPCR qPCR Quantification E_Start Fungal Sample E_Extract Saponification & Lipid Extraction E_Start->E_Extract E_Quantify HPLC Analysis E_Extract->E_Quantify E_Calculate Calculate Biomass E_Quantify->E_Calculate Q_Start Fungal Sample Q_Extract DNA Extraction Q_Start->Q_Extract Q_Amplify qPCR Amplification Q_Extract->Q_Amplify Q_Calculate Calculate Biomass Q_Amplify->Q_Calculate

Caption: Workflows for ergosterol and qPCR-based fungal biomass quantification.

Conclusion

The use of this compound and similar chitin-binding dyes presents a rapid and straightforward method for the estimation of fungal biomass. While direct quantitative data correlating FB 71 fluorescence with fungal biomass is an area requiring further research, the underlying principle is sound and has been validated with other chitin-binding probes. For researchers requiring high precision and sensitivity, particularly for specific fungal species within a mixed population, qPCR remains a superior, albeit more complex and costly, alternative. Ergosterol analysis provides a well-established and fungus-specific method that is particularly useful for environmental and solid-state fermentation samples. The choice of the most appropriate method will ultimately be guided by the specific experimental needs, available resources, and the level of quantitative accuracy required.

References

A Head-to-Head Comparison of Fluorescent Brighteners for Superior Plant Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of plant cell biology, the clear and precise visualization of cellular structures is paramount for researchers, scientists, and drug development professionals. Fluorescent brighteners are invaluable tools that bind to specific components of the plant cell wall, primarily cellulose (B213188) and chitin (B13524), offering a vivid blue fluorescence that delineates cell shape and organization. This guide provides a comprehensive side-by-side comparison of common fluorescent brighteners, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.

Performance at a Glance: A Comparative Analysis

The choice of a fluorescent brightener can significantly impact the quality and interpretation of imaging data. The following table summarizes the key characteristics and performance metrics of three widely used fluorescent brighteners: Calcofluor White (also known as Fluorescent Brightener 28), Blankophor, and SCRI Renaissance 2200.

FeatureCalcofluor White (Fluorescent Brightener 28)BlankophorSCRI Renaissance 2200
Target Molecules Binds to 1-3 beta and 1-4 beta polysaccharides (cellulose and chitin)[1].Binds to chitin and cellulose[2][3].Stains the plant cell wall[4].
Excitation Max ~347 nm (UV)[1], ~360 nm[5]UV light[2][3]Not explicitly stated, but used with confocal microscopy, likely UV or 405 nm excitation.
Emission Max ~435 nm (blue)[6], ~430 nm[5]Blue fluorescence[2][3]Blue fluorescence, compatible with green and red fluorescent proteins[4].
Reported Sensitivity Sensitive indicator for cellulose[7].Reported to be faster and more accurate than Calcofluor for fungal detection[2][3].Provides uniform staining and good signal intensity in plant embryos[4].
Specificity Can have non-specific binding and may alter cellulose crystallinity in vivo[8].High accuracy for fungal element detection[2][3].Effectively outlines cells, putting fluorescent protein signals in the right context[4].
Toxicity Can be toxic to living cells[8].Not explicitly stated, but used on clinical specimens.Compatible with live imaging and fluorescent proteins, suggesting lower toxicity[4].
Compatibility Compatible with clearing agents like ClearSee and can be used with fluorescent proteins like GFP and YFP[9][10].Used in clinical diagnostic labs, simple and inexpensive procedure[2][3].Can be combined with a wide variety of fluorescent proteins and even with dyes having similar emission spectra like DAPI[4].

Visualizing the Mechanism: How Fluorescent Brighteners Work

Fluorescent brighteners primarily function by non-covalently binding to the polysaccharides of the plant cell wall. This interaction is what leads to the enhanced fluorescence observed under UV or violet excitation. The following diagram illustrates this general mechanism.

FB Fluorescent Brightener CW Plant Cell Wall (Cellulose & Chitin Fibers) FB->CW Binds to Complex Fluorescent Brightener- Cell Wall Complex CW->Complex Microscope Fluorescence Microscope (UV Excitation) Complex->Microscope Excited by Fluorescence Blue Fluorescence (Image) Microscope->Fluorescence Emits

Caption: General mechanism of fluorescent brightener action in plant cell walls.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for staining plant tissues with fluorescent brighteners. Optimization may be necessary depending on the plant species, tissue type, and imaging system.

General Staining Workflow

This workflow provides a general overview of the staining process, from sample preparation to imaging.

cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Sample Obtain Plant Tissue (e.g., root, leaf, embryo) Section Prepare Sections (if necessary) (hand-cut or microtome) Sample->Section Stain Immerse in Fluorescent Brightener Solution Section->Stain Incubate Incubate (Time varies by dye and sample) Stain->Incubate Wash Wash with Buffer or Water (to reduce background) Incubate->Wash Mount Mount on Microscope Slide Wash->Mount Image Observe under Fluorescence Microscope (UV/Violet Excitation) Mount->Image

Caption: A generalized experimental workflow for staining plant cells with fluorescent brighteners.

Protocol 1: Calcofluor White Staining for General Cell Wall Visualization

This protocol is adapted for general-purpose staining of plant cell walls.

Materials:

  • Calcofluor White M2R (Fluorescent Brightener 28) stock solution (e.g., 0.1% w/v in distilled water or a clearing solution like ClearSee)[9].

  • Buffer (e.g., PBS) or distilled water for washing.

  • Microscope slides and coverslips.

Procedure:

  • Prepare plant tissue sections as required.

  • Immerse the sections in the 0.1% Calcofluor White staining solution for 5-10 minutes. For whole seedlings, incubation for 30-60 minutes may be necessary[9][11].

  • Remove the staining solution and wash the sections with buffer or distilled water for 1-2 minutes to minimize background fluorescence[11].

  • Mount the stained tissue on a microscope slide with a drop of mounting medium or the washing buffer and apply a coverslip.

  • Image using a fluorescence or confocal microscope with UV or 405 nm excitation and detect the emission at approximately 425-475 nm[9].

Protocol 2: SCRI Renaissance 2200 (SR2200) Staining for Live Imaging and Co-localization

This protocol is particularly useful for live-cell imaging and when co-visualizing with fluorescent proteins.

Materials:

  • SCRI Renaissance 2200 (SR2200) staining solution (e.g., 0.1% v/v in PBS)[10].

  • Phosphate-buffered saline (PBS) for washing.

  • Microscope slides and coverslips.

Procedure:

  • Mount the plant material (e.g., Arabidopsis embryos or pollen tubes) in the SR2200 staining solution on a microscope slide.

  • Incubate for a few minutes. The optimal time may vary depending on the sample.

  • For samples where background is an issue, a brief wash in PBS can be performed.

  • Image using a confocal laser scanning microscope. SR2200 is compatible with a wide range of fluorescent proteins, allowing for simultaneous imaging[4].

Concluding Remarks

The selection of a fluorescent brightener is a critical step in plant cell imaging. Calcofluor White is a well-established, versatile dye, while Blankophor may offer advantages in speed and accuracy for certain applications. For researchers working with live tissues and fluorescent protein markers, SCRI Renaissance 2200 presents a compelling, less toxic alternative that provides excellent cell delineation. By understanding the comparative strengths and following optimized protocols, researchers can achieve high-quality, reliable images of plant cellular architecture, advancing our understanding of plant biology and development.

References

Determining the quantum yield of Fluorescent brightener 71 in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescent compounds, understanding the efficiency of light emission is paramount. The fluorescence quantum yield (Φ) is a critical parameter that quantifies this efficiency, representing the ratio of photons emitted to photons absorbed. This guide provides a framework for determining and comparing the quantum yield of Fluorescent Brightener 71 (FB-71) and other similar optical brightening agents in various solvents.

While specific quantum yield data for this compound across a range of solvents is not extensively documented in publicly available literature, this guide offers a detailed experimental protocol to enable researchers to determine these values. By following the outlined procedures, a direct and objective comparison of FB-71's performance against alternative brighteners can be achieved.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. The molecular structure of a fluorophore and its interaction with the surrounding solvent environment are key factors that influence the quantum yield. For stilbene-based compounds like this compound, solvent polarity can significantly impact the competition between radiative (fluorescence) and non-radiative decay pathways.

Comparative Analysis of Fluorescent Brighteners

To facilitate a comparative analysis, the following table provides a template for recording experimentally determined quantum yields of this compound and its alternatives in various solvents. As a reference point, a reported quantum yield for Fluorescent Brightener 220 is included.

Fluorescent BrightenerCAS NumberSolventRefractive Index (η)Excitation λ (nm)Emission λ (nm)Quantum Yield (Φ)
This compound 16090-02-1Water1.333TBDTBDTBD
Ethanol1.361TBDTBDTBD
Methanol1.329TBDTBDTBD
DMSO1.479TBDTBDTBD
Fluorescent Brightener 220 16470-24-9Water (Eutrophic Lake)~1.333366-0.74 (± 0.07) x 10⁻⁴[1]
Alternative Brightener 1 (e.g., FB-28) 4404-43-7Water1.333TBDTBDTBD
Ethanol1.361TBDTBDTBD
Alternative Brightener 2 (e.g., Tinopal CBS-X) 27344-41-8Water1.333TBDTBDTBD
Ethanol1.361TBDTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.

I. Materials and Equipment
  • Spectrofluorometer: With excitation and emission monochromators.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Quartz Cuvettes: 1 cm path length.

  • Solvents: Spectroscopic grade (e.g., water, ethanol, methanol, DMSO).

  • This compound and other test compounds.

  • Quantum Yield Standard: A compound with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the test compounds. A suitable standard for stilbene-based brighteners is Quinine Sulfate.

Table of Common Quantum Yield Standards:

StandardSolventQuantum Yield (Φ)
Quinine Sulfate0.1 M H₂SO₄0.54
Fluorescein0.1 M NaOH0.95
Rhodamine 6GEthanol0.95
II. Experimental Workflow

The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_calculation Calculation prep_standard Prepare series of standard solutions of known concentrations measure_abs_std Measure absorbance of standard solutions at excitation wavelength prep_standard->measure_abs_std prep_sample Prepare series of sample solutions of known concentrations measure_abs_sample Measure absorbance of sample solutions at excitation wavelength prep_sample->measure_abs_sample measure_fluor_std Record fluorescence spectra of standard solutions measure_abs_std->measure_fluor_std measure_fluor_sample Record fluorescence spectra of sample solutions measure_abs_sample->measure_fluor_sample integrate_std Integrate area under the emission spectra of standard measure_fluor_std->integrate_std integrate_sample Integrate area under the emission spectra of sample measure_fluor_sample->integrate_sample plot_std Plot integrated fluorescence intensity vs. absorbance for standard integrate_std->plot_std plot_sample Plot integrated fluorescence intensity vs. absorbance for sample integrate_sample->plot_sample calc_slope_std Determine the slope of the standard's plot (Grad_std) plot_std->calc_slope_std calc_slope_sample Determine the slope of the sample's plot (Grad_sample) plot_sample->calc_slope_sample calc_qy Calculate Quantum Yield (Φ_sample) using the comparative equation calc_slope_std->calc_qy calc_slope_sample->calc_qy

Caption: Experimental workflow for relative fluorescence quantum yield determination.

III. Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of the quantum yield standard and the test compound (e.g., this compound) in the desired solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

    • The excitation wavelength should be a wavelength where both the standard and the sample absorb light.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.

    • The excitation wavelength used must be the same as that used for the absorbance measurements.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • For both the standard and the sample, create a plot of the integrated fluorescence intensity versus the corresponding absorbance.

    • Perform a linear regression for each plot to obtain the slope (gradient).

IV. Calculation

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

  • Φ_std is the known quantum yield of the standard.

  • Grad_sample is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.

  • Grad_std is the gradient of the plot for the standard.

  • η_sample is the refractive index of the solvent used for the sample.

  • η_std is the refractive index of the solvent used for the standard.

Logical Relationship of Key Parameters

The determination of the fluorescence quantum yield is dependent on a series of interconnected measurements and calculations, as illustrated in the diagram below.

G cluster_inputs Primary Measurements cluster_derived Derived Data cluster_constants Known Constants cluster_output Final Calculation Abs_sample Sample Absorbance Grad_sample Gradient of Sample Plot Abs_sample->Grad_sample Fluor_sample Sample Fluorescence Intensity Fluor_sample->Grad_sample Abs_std Standard Absorbance Grad_std Gradient of Standard Plot Abs_std->Grad_std Fluor_std Standard Fluorescence Intensity Fluor_std->Grad_std QY_sample Sample Quantum Yield (Φ_sample) Grad_sample->QY_sample Grad_std->QY_sample QY_std Standard Quantum Yield (Φ_std) QY_std->QY_sample RI_sample Refractive Index of Sample Solvent (η_sample) RI_sample->QY_sample RI_std Refractive Index of Standard Solvent (η_std) RI_std->QY_sample

Caption: Relationship of parameters for quantum yield calculation.

By systematically applying this experimental protocol, researchers can generate reliable and comparable data on the fluorescence quantum yield of this compound and other optical brighteners in a variety of solvent systems. This will enable a more informed selection of fluorescent agents for specific applications in research and development.

References

Safety Operating Guide

Proper Disposal of Fluorescent Brightener 71: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Fluorescent Brightener 71, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][2][3]

  • Eye Protection: Use safety glasses with side-shields.[2][4]

  • Respiratory Protection: For powdered forms or when dust may be generated, use a particulate filter respirator adapted to the airborne concentration of the substance.[1]

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact.[1][2][4]

Engineering Controls:

  • Handle the substance in a well-ventilated place.[1]

  • Use in a chemical fume hood is recommended.[5]

  • Provide appropriate exhaust ventilation at places where dust is formed.[2][6]

Step-by-Step Disposal Protocol

This protocol outlines the approved procedures for the disposal of this compound waste.

Step 1: Collection of Waste

  • Carefully sweep up spilled or waste solid material.[1][2][6]

  • If appropriate, moisten the material slightly to prevent dusting.[1]

  • Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1][2]

Step 2: Storage of Waste

  • Store the waste container in a cool, dry, and well-ventilated area.[2][5]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Step 3: Final Disposal

  • The primary recommended disposal method is to send the waste to a licensed chemical destruction plant.[1][2]

  • Controlled incineration with flue gas scrubbing is another acceptable method.[1][2]

  • Do not dispose of this chemical into the environment or sewer systems.[1]

Step 4: Disposal of Contaminated Packaging

  • Containers that held this compound should be triple-rinsed (or equivalent).[1][2]

  • The rinsed containers can then be offered for recycling or reconditioning.[1][2]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1][2]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

Key Data Summary

PropertyValueSource
GHS Environmental Hazard Classification Aquatic Acute 2: Toxic to aquatic life.[7][8]
Biodegradability Not readily biodegradable.[1][2][3][1][2][3]
Bioconcentration Potential Low.[1]
Mobility in Soil Low.[3]
Recommended Disposal Methods Licensed chemical destruction plant or controlled incineration.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe collect 2. Collect Waste Material (Sweep solid, moisten to prevent dust) ppe->collect containerize 3. Place in a Labeled, Closed Container collect->containerize storage 4. Store in a Cool, Dry, Ventilated Area containerize->storage packaging Contaminated Packaging containerize->packaging disposal_decision 5. Select Final Disposal Method storage->disposal_decision incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Option A destruction_plant Licensed Chemical Destruction Plant disposal_decision->destruction_plant Option B end End: Proper Disposal Complete incineration->end destruction_plant->end rinse Triple-Rinse Packaging packaging->rinse recycle Recycle or Recondition rinse->recycle landfill Puncture and Dispose in Sanitary Landfill rinse->landfill

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fluorescent brightener 71

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Fluorescent Brightener 71 in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to minimize potential health risks. While it is not classified as a hazardous substance, it can cause irritation upon contact with skin and eyes, and may be harmful if inhaled or ingested.[1] In the event of a fire, it may release irritating or toxic fumes.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

The following table summarizes the recommended PPE for handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[3][4]To protect eyes from dust and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Viton/Butyl, or Polyvinylalcohol).[2][5][6]To prevent direct skin contact. Gloves should be inspected before use and properly removed.[3][4]
Body Protection A fully-buttoned laboratory coat or impervious clothing.[3][6]To protect skin from accidental contamination.
Respiratory Protection A particulate filter respirator adapted to the airborne concentration of the substance.[2][5] Use in a chemical fume hood.[1][7]To prevent inhalation of dust particles, especially when handling the powder.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.[1][7]

    • Verify the accessibility of an eye-wash station and safety shower.

    • Designate a specific area for handling the compound to limit the spread of contamination.

  • Donning PPE :

    • Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • Perform all manipulations of the solid compound, such as weighing, within a chemical fume hood to control dust formation.[1][7]

    • Use appropriate tools to handle the substance and avoid creating dust. If appropriate, moisten the substance first to prevent dusting.[2][5]

  • Experimental Procedures :

    • Conduct all experimental work involving this compound within the chemical fume hood.

    • Keep containers of the compound sealed when not in use.

  • Decontamination :

    • After handling is complete, wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves.

    • Wash hands thoroughly with soap and water after removing PPE.[3]

.

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_cleanup 4. Cleanup & Disposal prep_fume_hood Verify Fume Hood Functionality prep_safety_equip Check Eye-wash Station & Safety Shower prep_area Designate Handling Area ppe_don Wear Gloves, Goggles, Lab Coat & Respirator handle_weigh Weigh Compound in Fume Hood ppe_don->handle_weigh handle_experiment Conduct Experiment in Fume Hood handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_ppe Remove PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash cleanup_disposal Dispose of Waste cleanup_wash->cleanup_disposal

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. This substance is not readily biodegradable.[2][3]

Waste TypeDisposal Procedure
Solid Waste Sweep spilled substance into covered containers.[2][5] Store in a suitable, closed container for disposal.[3][5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
Contaminated Materials Items such as gloves, weigh paper, and wipes should be collected in a designated, sealed waste container.
Empty Containers Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[5]

Important Considerations:

  • Do NOT let this chemical enter the environment. [2][5]

  • Always handle in a well-ventilated area.[5]

  • Avoid the formation of dust and aerosols.[3][5]

  • Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][7]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.